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  • Product: 4,4-dimethoxybutanoic Acid
  • CAS: 35848-90-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethoxybutanoic Acid from 4-Oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4,4-dimethoxybutanoic acid, a valuable bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4,4-dimethoxybutanoic acid, a valuable bifunctional molecule in organic synthesis. The primary route discussed is the protection of the ketone functionality of 4-oxobutanoic acid (also known as succinic semialdehyde) as a dimethyl acetal. This guide delves into the mechanistic underpinnings of the synthesis, provides field-proven experimental procedures, and offers insights into process optimization and characterization of the final product.

Introduction: The Strategic Importance of 4,4-Dimethoxybutanoic Acid

4,4-Dimethoxybutanoic acid is a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates a protected aldehyde at the 4-position (as a dimethyl acetal) and a terminal carboxylic acid. This arrangement allows for selective chemical transformations at either functional group, making it a valuable synthon for introducing a four-carbon chain with latent aldehyde functionality.

The synthesis of this compound from 4-oxobutanoic acid is a critical transformation, as it protects the reactive aldehyde group, preventing unwanted side reactions in subsequent synthetic steps. This guide will focus on the most common and efficient method for this conversion: the acid-catalyzed ketalization of 4-oxobutanoic acid with methanol.

The Core Synthesis: From Ketone to Acetal

The fundamental transformation in the synthesis of 4,4-dimethoxybutanoic acid from 4-oxobutanoic acid is the protection of the ketone group as a dimethyl acetal. This reaction is an acid-catalyzed nucleophilic addition of an alcohol (methanol) to a ketone.

Mechanistic Insights: The "Why" Behind the "How"

The acid-catalyzed formation of an acetal from a ketone and an alcohol proceeds through a series of equilibrium steps. Understanding this mechanism is crucial for optimizing reaction conditions.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-oxobutanoic acid by an acid catalyst (e.g., HCl, H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.

  • Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate.

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

  • Final Deprotonation: Deprotonation of the resulting oxonium ion yields the final product, 4,4-dimethoxybutanoic acid, and regenerates the acid catalyst.

The Critical Role of Water Removal

As water is a byproduct of the reaction, its removal is essential to drive the equilibrium towards the formation of the acetal. This can be achieved in several ways, with the use of a chemical dehydrating agent being a common and effective strategy in this synthesis. Trimethyl orthoformate (TMOF) is an excellent choice for this purpose as it reacts with the water produced to form methanol and methyl formate, effectively and irreversibly removing water from the reaction mixture.[2]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 4,4-dimethoxybutanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Oxobutanoic Acid≥95%Major chemical suppliers
Methanol (anhydrous)≥99.8%Major chemical suppliers
Trimethyl Orthoformate≥98%Major chemical suppliers
Concentrated Sulfuric Acid98%Major chemical suppliers
Sodium BicarbonateReagent GradeMajor chemical suppliers
Anhydrous Sodium SulfateReagent GradeMajor chemical suppliers
Diethyl EtherACS GradeMajor chemical suppliers
Ethyl AcetateACS GradeMajor chemical suppliers
HexanesACS GradeMajor chemical suppliers
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.2 g (0.1 mol) of 4-oxobutanoic acid in 100 mL of anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add 15.9 g (0.15 mol) of trimethyl orthoformate.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the mixture is neutral (pH ~7).

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,4-dimethoxybutanoic acid.

Purification

The crude product can be purified by vacuum distillation or by crystallization.

  • Vacuum Distillation: Distill the crude product under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure, preventing decomposition.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.[3]

Visualization of the Synthetic Pathway

The overall workflow and the core chemical transformation are depicted in the following diagrams.

G cluster_workflow Experimental Workflow start Dissolve 4-Oxobutanoic Acid in Methanol add_reagents Add Trimethyl Orthoformate & H₂SO₄ start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux quench Quench with NaHCO₃ reflux->quench evaporate Remove Methanol quench->evaporate extract Extract with Diethyl Ether evaporate->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Crystallization) dry->purify end_product 4,4-Dimethoxybutanoic Acid purify->end_product

Caption: Experimental workflow for the synthesis of 4,4-dimethoxybutanoic acid.

Caption: Overall chemical transformation from 4-oxobutanoic acid to 4,4-dimethoxybutanoic acid.

Characterization of 4,4-Dimethoxybutanoic Acid

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for 4,4-dimethoxybutanoic acid.

Technique Expected Observations
¹H NMR A broad singlet for the carboxylic acid proton (-COOH), a singlet for the two methoxy groups (-OCH₃), and multiplets for the methylene protons (-CH₂-).
¹³C NMR A signal for the carbonyl carbon of the carboxylic acid, a signal for the acetal carbon, a signal for the methoxy carbons, and signals for the methylene carbons.
IR Spectroscopy A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and C-O stretches for the acetal and methoxy groups.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time, ensure anhydrous conditions, or add more trimethyl orthoformate.
Loss of product during workup.Ensure complete extraction and careful handling during solvent removal.
Presence of Starting Material Insufficient catalyst or reaction time.Increase the amount of acid catalyst slightly or prolong the reflux time.
Formation of Side Products Non-anhydrous conditions.Use anhydrous solvents and reagents and a drying tube on the condenser.
Overheating.Maintain a gentle reflux and monitor the temperature.

Safety Considerations

  • 4-Oxobutanoic acid: Can cause skin and eye irritation.

  • Methanol: Toxic and flammable. Handle in a well-ventilated fume hood.

  • Trimethyl orthoformate: Flammable and an irritant.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 4,4-dimethoxybutanoic acid from 4-oxobutanoic acid via acid-catalyzed ketalization is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, particularly the removal of water, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and characterize this important synthetic intermediate.

References

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Trimethyl orthoformate. [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Google Patents. (n.d.).
  • PMC. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. National Center for Biotechnology Information. [Link]

  • Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0187597). [Link]

  • Longchang Chemical. (2024). Purification of common solvents. [Link]

  • Radboud Repository. (2025). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

  • PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. [Link]

  • SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. [Link]

  • Springer Nature Experiments. (n.d.). Crystallization in Final Stages of Purification. [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • ResearchGate. (2020). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether | Request PDF. [Link]

Sources

Exploratory

Technical Guide: 4,4-Dimethoxybutanoic Acid – Properties, Reactivity, and Synthetic Utility

Executive Summary 4,4-Dimethoxybutanoic acid (CAS 35848-90-9) serves as a robust, shelf-stable equivalent of succinaldehydic acid (succinic semialdehyde). While the parent aldehyde is unstable and prone to polymerization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethoxybutanoic acid (CAS 35848-90-9) serves as a robust, shelf-stable equivalent of succinaldehydic acid (succinic semialdehyde). While the parent aldehyde is unstable and prone to polymerization, the dimethyl acetal protects the aldehyde functionality, allowing the carboxylic acid terminus to be manipulated (e.g., esterified, amidated) without compromising the aldehyde. Upon acidic hydrolysis, it unmasks the reactive aldehyde, facilitating cyclization reactions essential for synthesizing pyrrolidones, GABA analogues, and complex alkaloids like Agelastatin A.

This guide details the physicochemical profile, industrial synthesis routes, and critical reactivity patterns of 4,4-dimethoxybutanoic acid, providing a roadmap for its application in high-value heterocycle synthesis.

Chemical Identity & Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name: 4,4-Dimethoxybutanoic acid

  • Common Synonyms: Succinaldehydic acid dimethyl acetal; 4,4-Dimethoxybutyric acid

  • CAS Number: 35848-90-9 (Acid), 4220-66-0 (Methyl Ester)

  • Molecular Formula: C₆H₁₂O₄

  • Molecular Weight: 148.16 g/mol

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predicted models for the acid and its common methyl ester derivative.

PropertyValue / RangeNotes
Physical State Viscous Liquid or Low-Melting SolidHygroscopic; tends to oil out.
Boiling Point 110–115 °C @ 2–3 mmHgExtrapolated from methyl ester (bp 75°C @ 10 Torr).
pKa (Acid) 4.75 ± 0.10 (Predicted)Typical for aliphatic carboxylic acids; acetal effect is negligible.
Solubility High in MeOH, DCM, THF, WaterAcetal hydrolysis risk in acidic aqueous media.
Density ~1.12 g/cm³Estimated based on functional group contributions.
Stability Stable at pH > 7Labile to aqueous acid (pH < 4).

Industrial Synthesis & Production

The synthesis of 4,4-dimethoxybutanoic acid avoids direct handling of the unstable succinaldehyde. Two primary routes dominate the field:

Route A: Hydroformylation of Acrylates (Industrial Standard)

This route is favored for scalability. Methyl acrylate undergoes cobalt- or rhodium-catalyzed hydroformylation to form the formyl-ester, which is immediately trapped as the acetal.

  • Hydroformylation: Methyl acrylate + CO + H₂ → Methyl 4-oxobutanoate (Succinaldehydic acid methyl ester).

  • Acetalization: Reaction with methanol/acid catalyst → Methyl 4,4-dimethoxybutanoate.

  • Hydrolysis: Saponification (LiOH or NaOH) yields the free acid (4,4-dimethoxybutanoic acid).

Route B: Electrochemical Oxidation of Furans (Green Chemistry)

A sustainable approach utilizing biomass-derived furans.

  • Electrolysis: Furan-2-carboxylic acid (Furoic acid) is electrolyzed in methanol using graphite electrodes.

  • Ring Opening: The oxidative cleavage introduces methoxy groups, yielding the dimethyl acetal directly with high atom economy.

Reactivity Profile: The "Masked" Aldehyde

The utility of 4,4-dimethoxybutanoic acid lies in its dual reactivity: the stability of the acetal allows for modifications at the carboxyl group, while the latent aldehyde allows for cyclization.

Mechanism: Acid-Triggered Unmasking

Under acidic conditions, the acetal hydrolyzes to release succinaldehydic acid. In aqueous media, this aldehyde exists in equilibrium with its cyclic lactol form (


-hydroxy-

-butyrolactone).

AcetalHydrolysis cluster_legend Reaction Phase Start 4,4-Dimethoxybutanoic Acid (Stable Precursor) Inter1 Oxonium Intermediate Start->Inter1 + H3O+ / - MeOH Aldehyde Succinaldehydic Acid (Reactive Aldehyde) Inter1->Aldehyde + H2O / - MeOH Lactol 5-Hydroxy-gamma-butyrolactone (Cyclic Lactol) Aldehyde->Lactol Equilibrium (Spontaneous Cyclization)

Figure 1: Acid-catalyzed hydrolysis mechanism showing the equilibrium between the open-chain aldehyde and the cyclic lactol.

Pathway: Nitrogen Heterocycle Synthesis

The compound is a premier precursor for N-substituted 2-pyrrolidones (lactams) and pyrroles .

  • Pyrrolidones: Reductive amination with primary amines followed by cyclization.

  • Pyrroles: Condensation with amines under oxidative or dehydrating conditions (Paal-Knorr type variation).

HeterocycleSynthesis Input 4,4-Dimethoxybutanoic Acid Amide Amide Intermediate (Acetal Intact) Input->Amide 1. Coupling (DCC/EDC) + R-NH2 Amine Primary Amine (R-NH2) Imine N-Acyl Iminium / Imine Amide->Imine 2. Acid (TFA/HCl) (Deprotection & Cyclization) Pyrrolidone N-Substituted 2-Pyrrolidone Imine->Pyrrolidone Reduction (NaBH4) or Spontaneous Pyrrole N-Substituted Pyrrole (via Dehydration) Imine->Pyrrole Dehydration/Oxidation

Figure 2: Divergent synthesis pathways to Pyrrolidones and Pyrroles depending on oxidation state and workup.[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis to Succinaldehydic Acid

Use this protocol to generate the aldehyde in situ for immediate downstream reaction.

  • Preparation: Dissolve 4,4-dimethoxybutanoic acid (10 mmol) in THF (20 mL).

  • Acidification: Add 1M HCl (10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of acetal).

  • Workup: Note: Do not isolate to dryness as the aldehyde is unstable. Neutralize with solid NaHCO₃ to pH 6–7. Use the solution immediately for reductive amination or coupling.

Protocol B: Synthesis of N-Benzyl-5-methoxy-2-pyrrolidone

A model reaction demonstrating the formation of a stable lactam precursor.

  • Coupling: To a solution of 4,4-dimethoxybutanoic acid (1.0 equiv) in DCM, add Benzylamine (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv). Stir 12h.

  • Isolation: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) to obtain the amide acetal.

  • Cyclization: Dissolve the amide in MeOH with a catalytic amount of p-TsOH. Reflux for 4 hours.

  • Result: The acid catalyzes acetal exchange and intramolecular nucleophilic attack, yielding the 5-methoxy-2-pyrrolidone (a cyclic hemiaminal ether).

Applications in Drug Development

  • GABA Analogues: 4,4-Dimethoxybutanoic acid is a structural surrogate for GABA (gamma-aminobutyric acid). Synthetic modification at the acetal end allows for the creation of lipophilic GABA prodrugs.

  • Alkaloid Synthesis: Used in the total synthesis of (-)-Agelastatin A , where the acid moiety directs stereochemistry before the aldehyde is unmasked for ring closure [1].

  • Impurity Profiling: It serves as a reference standard for identifying oxidative degradants in formulations containing pyrrolidine or butane-diol moieties (e.g., Ipratropium bromide impurities) [2].

References

  • Trost, B. M., & Dong, G. (2006). Total Synthesis of (-)-Agelastatin A. Journal of the American Chemical Society, 128(18), 6054–6055. Link

  • Simson Pharma. (2025). 4,4-Dimethoxybutanoic acid - CAS 35848-90-9 Data Sheet. Simson Pharma Limited. Link

  • PubChem. (2025).[2] Methyl 4,4-dimethoxybutanoate (Compound Summary). National Library of Medicine. Link

  • Feringa, B. L. (1999). Phosphoramidites: State of the Art. Organic Synthesis Highlights. (Contextualizing acetal stability in synthesis).
  • BenchChem. (2025).[3] A Comparative Guide to 4,4-Dimethoxybutan-1-ol and its Diethyl Acetal Analog. BenchChem Technical Notes. Link

Sources

Foundational

spectroscopic data of 4,4-dimethoxybutanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4,4-Dimethoxybutanoic Acid Introduction 4,4-Dimethoxybutanoic acid is a carboxylic acid derivative featuring a terminal acetal functional group. As a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 4,4-Dimethoxybutanoic Acid

Introduction

4,4-Dimethoxybutanoic acid is a carboxylic acid derivative featuring a terminal acetal functional group. As a bifunctional molecule, it serves as a valuable building block in organic synthesis, offering reactive sites for esterification, amidation, and other transformations of the carboxylic acid, while the acetal provides a protected aldehyde functionality that can be revealed under acidic conditions. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides a detailed analysis of the expected spectroscopic data for 4,4-dimethoxybutanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4,4-dimethoxybutanoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of 4,4-dimethoxybutanoic acid is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Experimental Choices
~1.95Quintet2H-CH₂-CH₂-COOH (H-3)This signal, a quintet, arises from coupling to the two adjacent methylene groups (H-2 and H-4). Its upfield position is typical for an aliphatic methylene group.
~2.40Triplet2H-CH₂-COOH (H-2)The methylene group adjacent to the carbonyl is deshielded, resulting in a downfield shift. It appears as a triplet due to coupling with the H-3 methylene group.
~3.30Singlet6H-OCH₃The two methoxy groups are chemically equivalent, giving rise to a single, sharp peak. The high integration value (6H) is a key identifier. The electronegative oxygen causes a significant downfield shift.
~4.40Triplet1H-CH(OCH₃)₂ (H-4)This proton is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding and the most downfield chemical shift in the aliphatic region. It is split into a triplet by the adjacent H-3 methylene group.
~11.5Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can vary with concentration and solvent.[1]
¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six unique carbon environments in 4,4-dimethoxybutanoic acid.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality Behind Experimental Choices
~28.0-CH₂-CH₂-COOH (C-3)This is a standard chemical shift for an aliphatic methylene carbon.
~30.0-CH₂-COOH (C-2)The proximity to the electron-withdrawing carbonyl group causes a slight downfield shift compared to C-3.
~53.0-OCH₃The methoxy carbons are shielded by the attached oxygen but are still in the typical range for sp³ carbons bonded to an electronegative atom.
~103.0-CH(OCH₃)₂ (C-4)The acetal carbon is significantly deshielded due to being bonded to two oxygen atoms, resulting in a chemical shift in the 100-110 ppm range.[2]
~178.0-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, a characteristic feature of this functional group.[2][3]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4,4-dimethoxybutanoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[4]

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4-dimethoxybutanoic acid will be dominated by absorptions from the carboxylic acid and the acetal/ether groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300BroadCarboxylic AcidO-H stretch
~1710StrongCarboxylic AcidC=O stretch
1050-1150StrongAcetal/EtherC-O stretch
2830-3000MediumAlkylC-H stretch

The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[5] The strong carbonyl (C=O) absorption around 1710 cm⁻¹ is also a key diagnostic peak.[5] The C-O stretching of the acetal will be visible in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A common and simple method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of 4,4-dimethoxybutanoic acid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of 4,4-dimethoxybutanoic acid (C₆H₁₂O₃) is 132.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 132 would be expected, although it may be weak.

  • Key Fragmentations: The fragmentation of 4,4-dimethoxybutanoic acid is expected to be driven by the functional groups.

    • Loss of a methoxy group (-OCH₃): A prominent peak at m/z = 101 [M - 31]⁺ is expected from the cleavage of a C-O bond in the acetal.

    • McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which for this compound would lead to a fragment at m/z = 60.[6]

    • Loss of the carboxyl group (-COOH): A peak at m/z = 87 [M - 45]⁺ may be observed.

Table of Expected Fragment Ions:

m/zProposed Fragment
132[C₆H₁₂O₃]⁺ (Molecular Ion)
101[M - OCH₃]⁺
87[M - COOH]⁺
75[CH(OCH₃)₂]⁺
60[C₂H₄O₂]⁺ (from McLafferty rearrangement)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules and would provide detailed fragmentation information.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4,4-dimethoxybutanoic acid relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of 4,4-dimethoxybutanoic acid.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 4,4-dimethoxybutanoic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides clear evidence for the presence of the carboxylic acid and ether functionalities. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This suite of spectroscopic data establishes a reliable analytical profile for 4,4-dimethoxybutanoic acid, which is essential for its application in research and drug development.

References

  • The Royal Society of Chemistry. Supplementary Information.
  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern.
  • Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?.

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Exploratory

Technical Guide: 4,4-Dimethoxybutanoic Acid as a Versatile Synthon

[1] Executive Summary: The "Masked" Aldehyde Strategy 4,4-Dimethoxybutanoic acid (CAS 35848-90-9) and its methyl ester (Methyl 4,4-dimethoxybutanoate, CAS 10203-30-2) serve as stable, shelf-ready surrogates for succinic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Masked" Aldehyde Strategy

4,4-Dimethoxybutanoic acid (CAS 35848-90-9) and its methyl ester (Methyl 4,4-dimethoxybutanoate, CAS 10203-30-2) serve as stable, shelf-ready surrogates for succinic semialdehyde (SSA) . Free SSA is notoriously unstable, prone to rapid polymerization and oxidation. By masking the aldehyde as a dimethyl acetal, this precursor allows chemists to introduce a C4-aldehyde motif into complex molecules without the handling difficulties of the free aldehyde.

This guide details the synthesis, reactivity, and critical role of this synthon in the manufacturing of pyrrolo[2,3-d]pyrimidine based Janus kinase (JAK) inhibitors (e.g., Ruxolitinib, Tofacitinib).

Chemical Profile & Stability[1]

PropertyData
IUPAC Name 4,4-Dimethoxybutanoic acid
CAS Number 35848-90-9 (Acid) / 10203-30-2 (Methyl Ester)
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in water (acid form)
Stability Stable under basic and neutral conditions.[1] Labile to aqueous acid (releases aldehyde).

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive; hydrolysis of the acetal occurs rapidly below pH 4.

Synthesis & Preparation Routes

A. Industrial Route: Hydroformylation of Methyl Acrylate

The most scalable route, utilized by major manufacturers (e.g., Kuraray), involves the hydroformylation of methyl acrylate in the presence of methanol. This "one-pot" process installs the formyl group and protects it simultaneously.

  • Reagents: Methyl acrylate, CO/H₂, MeOH, Rhodium catalyst.

  • Mechanism: The rhodium catalyst facilitates the insertion of CO/H₂ at the terminal carbon (anti-Markovnikov), followed by immediate reaction with methanol to form the acetal.

B. Laboratory Route: Ring Opening of -Butyrolactone

For smaller scale preparation where hydroformylation equipment is unavailable:

  • Acidic Methanolysis:

    
    -Butyrolactone is refluxed with MeOH/H₂SO₄ to yield Methyl 4-hydroxybutanoate.
    
  • Oxidation: Swern or Dess-Martin oxidation yields Methyl 4-oxobutanoate (Succinic semialdehyde methyl ester).

  • Protection: Immediate treatment with trimethyl orthoformate and p-TsOH yields Methyl 4,4-dimethoxybutanoate.

Core Reactivity & Mechanisms

The utility of 4,4-dimethoxybutanoic acid lies in its orthogonal reactivity . The carboxylic acid can be coupled to amines or alcohols while the aldehyde remains dormant (protected).

Pathway A: Selective Ester Hydrolysis (Preserving the Acetal)

To use the acid functionality, the methyl ester must be hydrolyzed without touching the acetal.

  • Reagent: LiOH (Lithium Hydroxide) in THF/Water (4:1).

  • Why: LiOH is mild; the reaction remains basic throughout, preventing acetal hydrolysis.

  • Critical Step: Acidification during workup must be carefully controlled (to pH ~5-6) or performed rapidly at 0°C to avoid deprotection.

Pathway B: In Situ Deprotection to Succinic Semialdehyde
  • Reagent: aqueous HCl or TFA.

  • Application: Generation of SSA for enzymatic assays (GABA transaminase studies) or immediate Wittig olefination.

Pathway C: Heterocycle Formation (The JAK Inhibitor Route)

This is the most commercially significant application. The derivative Ethyl 2-cyano-4,4-dimethoxybutyrate is cyclized with formamidine to build the pyrrolo[2,3-d]pyrimidine core found in JAK inhibitors.

Case Study: Synthesis of Pyrrolo[2,3-d]pyrimidine (Ruxolitinib Core)

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the structural foundation of drugs like Ruxolitinib and Tofacitinib . The synthesis relies on the condensation of a 4,4-dimethoxybutanoate derivative.

Step-by-Step Mechanism:
  • Alpha-Functionalization: Ethyl 2-cyanoacetate is alkylated with 2-bromo-1,1-dimethoxyethane (or reacted via the 4,4-dimethoxybutanoate pathway) to form Ethyl 2-cyano-4,4-dimethoxybutyrate .

  • Pyrimidine Formation: Condensation with formamidine acetate yields the pyrimidine ring. The acetal is still intact.

  • Cyclization: Acid-catalyzed deprotection releases the aldehyde, which immediately condenses with the adjacent amine (intramolecular cyclization) to close the pyrrole ring.

JAK_Synthesis Figure 1: Synthesis of the JAK Inhibitor Core using the Dimethoxybutanoate Scaffold start Ethyl 2-cyano-4,4- dimethoxybutyrate inter Intermediate Pyrimidine start->inter Condensation (NaOEt/EtOH) reagent Formamidine Acetate reagent->inter acid Acid (HCl) Deprotection inter->acid Aldehyde Release cyclized 7H-pyrrolo[2,3-d] pyrimidine-4-ol acid->cyclized Intramolecular Cyclization drug Ruxolitinib/Tofacitinib (JAK Inhibitors) cyclized->drug Chlorination & Coupling

Figure 1: The "masked aldehyde" allows the formation of the pyrimidine ring first, followed by controlled release of the aldehyde to close the second ring.

Experimental Protocol: Selective Hydrolysis

Objective: Convert Methyl 4,4-dimethoxybutanoate to 4,4-dimethoxybutanoic acid without hydrolyzing the acetal.

Materials:

  • Methyl 4,4-dimethoxybutanoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • THF (Tetrahydrofuran), HPLC grade

  • Distilled Water

Procedure:

  • Dissolution: Dissolve Methyl 4,4-dimethoxybutanoate (10 mmol, 1.62 g) in THF (20 mL).

  • Addition: Prepare a solution of LiOH·H₂O (15 mmol, 0.63 g) in water (5 mL). Add this dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The ester spot (

    
    ) should disappear; the acid stays at the baseline.
    
  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully acidify with 1M Citric Acid (mild acid) to pH 5–6. Do not use strong mineral acids (HCl) or lower the pH < 4 , as this will cleave the acetal.

    • Extract immediately with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate.

    • Yield: Typically 85–95% as a viscous oil.

    • Validation: ¹H NMR (CDCl₃) should show the acetal proton as a triplet at

      
       ~4.4 ppm and two methoxy singlets at 
      
      
      
      ~3.3 ppm.

Visualizing the "Masked" Reactivity

The following diagram illustrates the divergent pathways available to this precursor, highlighting its versatility in avoiding the instability of succinic semialdehyde.

Reactivity_Pathways Figure 2: Divergent Synthesis Pathways from 4,4-Dimethoxybutanoic Acid Precursor 4,4-Dimethoxybutanoic Acid (Stable Precursor) PathA Path A: Acidic Hydrolysis (H3O+) Precursor->PathA PathB Path B: Amide Coupling (DCC/Amine) Precursor->PathB PathC Path C: Alpha-Alkylation Precursor->PathC SSA Succinic Semialdehyde (Unstable/Transient) PathA->SSA GABA GABA Analogs (via Transamination) SSA->GABA Amide Protected Amide (Stable Intermediate) PathB->Amide Pyrrolinone Pyrrolinones/Pyrroles (Heterocycles) Amide->Pyrrolinone Acid Cyclization Complex Complex APIs (e.g., JAK Inhibitors) PathC->Complex

Figure 2: Strategic divergence allows access to GABA analogs, pyrrolinones, and complex APIs.

References

  • Kuraray Co., Ltd. "Method for Producing 3,3-Dimethoxypropionate and Derivatives." European Patent EP0584408B1.[2] Link (Describes the industrial hydroformylation/acetalization logic).

  • Ruggeri, S. G., et al. "Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives." Journal of Organic Chemistry, 2010. (Detailed mechanism for the JAK inhibitor core synthesis).
  • BenchChem. "4,4-Dimethoxybutanoic acid Structure and Properties." BenchChem Database. Link (Verified CAS and physical properties).

  • Organic Syntheses. "General methods for acetal protection of unstable aldehydes." Org.[3] Synth. Coll. Vol. 6, p. 940. (Standard protocols for acetal stability).

  • PubChem. "4,4-Dimethoxybutanoic acid Compound Summary." National Library of Medicine. Link

Sources

Foundational

The Strategic Utility of 4,4-Dimethoxybutanoic Acid: An In-depth Technical Guide for Synthetic Chemists

Abstract This technical guide provides a comprehensive overview of 4,4-dimethoxybutanoic acid, a versatile four-carbon building block with significant potential in synthetic organic chemistry, particularly in the realms...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethoxybutanoic acid, a versatile four-carbon building block with significant potential in synthetic organic chemistry, particularly in the realms of pharmaceutical and fine chemical synthesis. While often utilized as a precursor to its more widely known derivative, 4,4-dimethoxy-2-butanone, 4,4-dimethoxybutanoic acid possesses a unique combination of a carboxylic acid and a masked aldehyde functionality, offering a range of strategic possibilities for the construction of complex molecular architectures. This guide will delve into the core chemical properties of 4,4-dimethoxybutanoic acid, explore its synthetic applications with a focus on field-proven insights, provide detailed experimental protocols for its key transformations, and present its spectroscopic signature.

Introduction: Unveiling the Potential of a Bifunctional Building Block

4,4-Dimethoxybutanoic acid, with the chemical formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol , is a bifunctional organic compound that serves as a valuable tool for synthetic chemists. Its structure incorporates a carboxylic acid moiety, a reactive handle for a variety of coupling and derivatization reactions, and a dimethyl acetal group, which acts as a stable protecting group for an aldehyde. This masked aldehyde at the 4-position is of particular strategic importance, as it can be unveiled under specific acidic conditions to participate in a host of carbonyl-based transformations.

The primary utility of 4,4-dimethoxybutanoic acid lies in its role as a precursor to 4,4-dimethoxy-2-butanone, a key intermediate in the synthesis of various heterocyclic compounds, including pyrimidine derivatives and the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] This guide will not only explore this well-established pathway but also illuminate the broader synthetic potential of 4,4-dimethoxybutanoic acid itself as a versatile C4 synthon.

Core Reactivity and Synthetic Strategy

The synthetic versatility of 4,4-dimethoxybutanoic acid stems from the differential reactivity of its two functional groups. The carboxylic acid can undergo standard transformations such as esterification and amidation while the robust dimethyl acetal remains intact under neutral or basic conditions. Conversely, the acetal can be selectively deprotected under acidic conditions to liberate the aldehyde, opening up a different set of synthetic possibilities.

Reactions at the Carboxylic Acid Terminus

The carboxylic acid moiety of 4,4-dimethoxybutanoic acid can be readily converted to a variety of derivatives, including esters and amides, using standard coupling methodologies. This allows for the introduction of diverse functionalities and the construction of larger molecules while preserving the masked aldehyde for subsequent transformations.

Unmasking the Aldehyde: The Acetal Deprotection

The dimethyl acetal group is stable to a wide range of reaction conditions, including basic and organometallic reagents. However, it can be efficiently cleaved under acidic conditions to reveal the parent aldehyde, 4-oxobutanoic acid. This transformation is typically achieved using aqueous acid, providing a straightforward method to introduce a reactive carbonyl group at a desired stage of a synthetic sequence.

Synthetic Applications

Precursor to the Key Intermediate: 4,4-Dimethoxy-2-butanone

A primary application of 4,4-dimethoxybutanoic acid is its conversion to 4,4-dimethoxy-2-butanone. While direct conversion is not the most common route, understanding this conceptual link is key. More practically, both compounds are often derived from related starting materials. 4,4-dimethoxy-2-butanone is a valuable 1,3-dielectrophilic building block used in the synthesis of various aromatic and heterocyclic systems.[2]

Synthesis of Pyrimidine Derivatives

4,4-Dimethoxy-2-butanone, derived from precursors like 4,4-dimethoxybutanoic acid, is a crucial starting material for the synthesis of substituted pyrimidines. These heterocycles are of significant interest in medicinal chemistry due to their broad range of biological activities. The synthesis typically involves the condensation of 4,4-dimethoxy-2-butanone with a guanidine derivative.[3]

Application in the Synthesis of Nevirapine

The antiretroviral drug Nevirapine, used in the treatment of HIV, can be synthesized using a pathway that involves 4,4-dimethoxy-2-butanone as a key intermediate.[1] This highlights the industrial relevance of building blocks derived from 4,4-dimethoxybutanoic acid.

Experimental Protocols

The following protocols are provided as representative examples of the key transformations involving 4,4-dimethoxybutanoic acid.

Protocol 1: Fischer Esterification of 4,4-Dimethoxybutanoic Acid

This protocol describes the synthesis of methyl 4,4-dimethoxybutanoate.

Materials:

  • 4,4-Dimethoxybutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4,4-dimethoxybutanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4,4-dimethoxybutanoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[4]

Protocol 2: Amide Synthesis from 4,4-Dimethoxybutanoic Acid

This protocol describes the synthesis of an amide derivative using a common coupling agent.

Materials:

  • 4,4-Dimethoxybutanoic acid

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4,4-dimethoxybutanoic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Add the amine (1.0 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.[5]

Protocol 3: Deprotection of the Acetal to 4-Oxobutanoic Acid

This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal.

Materials:

  • 4,4-Dimethoxybutanoic acid

  • Acetone

  • Water

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4,4-dimethoxybutanoic acid (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of 1 M aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxobutanoic acid. Further purification may be achieved by recrystallization or chromatography if necessary.

Data Presentation

Reaction TypeReactantsReagents/CatalystSolventTemperatureTypical Yield
Esterification 4,4-Dimethoxybutanoic Acid, MethanolH₂SO₄ (cat.)MethanolReflux>90%[4]
Amidation 4,4-Dimethoxybutanoic Acid, BenzylamineEDC, HOBt, DIPEADCMRoom Temp.80-95%[5]
Deprotection 4,4-Dimethoxybutanoic AcidHCl (cat.)Acetone/WaterRoom Temp.High

Visualization of Key Transformations

reaction_overview cluster_derivatization Carboxylic Acid Derivatization cluster_transformation Core Transformations cluster_application Synthetic Applications dmb_acid 4,4-Dimethoxybutanoic Acid ester Ester Derivative dmb_acid->ester Esterification (e.g., MeOH, H+) amide Amide Derivative dmb_acid->amide Amidation (e.g., R-NH2, EDC, HOBt) dmb_acid2 4,4-Dimethoxybutanoic Acid butanone 4,4-Dimethoxy-2-butanone dmb_acid2->butanone Precursor to oxo_acid 4-Oxobutanoic Acid dmb_acid2->oxo_acid Acetal Deprotection (H+, H2O) butanone2 4,4-Dimethoxy-2-butanone pyrimidine Pyrimidine Derivatives butanone2->pyrimidine Condensation nevirapine Nevirapine Synthesis butanone2->nevirapine Intermediate for

Caption: Synthetic pathways originating from 4,4-dimethoxybutanoic acid.

Spectroscopic Characterization

The following is a predictive analysis of the key spectroscopic features of 4,4-dimethoxybutanoic acid based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -COOH: A broad singlet typically appearing far downfield, >10 ppm.

  • -CH(OCH₃)₂: A triplet around 4.4-4.6 ppm.

  • -OCH₃: A singlet at approximately 3.3-3.4 ppm, integrating to 6 protons.

  • -CH₂-COOH: A triplet around 2.4-2.6 ppm.

  • -CH₂-CH(OCH₃)₂: A quartet or multiplet around 1.9-2.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -COOH: A signal in the range of 175-180 ppm.

  • -CH(OCH₃)₂: A signal around 102-105 ppm.

  • -OCH₃: A signal around 52-54 ppm.

  • -CH₂-COOH: A signal around 30-32 ppm.

  • -CH₂-CH(OCH₃)₂: A signal around 28-30 ppm.

IR (Infrared) Spectroscopy:

  • O-H stretch (carboxylic acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O stretch (acetal): Strong absorptions in the fingerprint region, typically around 1100-1200 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): Expected at m/z = 148.

  • Key Fragmentation: Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 117. Loss of the carboxylic acid group (-COOH) to give a fragment at m/z = 103. A characteristic fragment from the acetal is often observed at m/z = 75, corresponding to [CH(OCH₃)₂]⁺.

Conclusion

4,4-Dimethoxybutanoic acid is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a reactive carboxylic acid with a stable, yet readily cleavable, masked aldehyde, provides chemists with a powerful tool for the strategic construction of complex molecules. While its primary application has been as a precursor to 4,4-dimethoxy-2-butanone for the synthesis of heterocycles, this guide has illuminated its broader potential for derivatization and as a C4 synthon in its own right. The provided protocols and spectroscopic insights aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this strategic building block into their synthetic endeavors.

References

Sources

Exploratory

4,4-Dimethoxybutanoic Acid: Discovery, Synthesis, and Applications in Advanced Molecular Scaffolding

Executive Summary 4,4-Dimethoxybutanoic acid (CAS 1114-83-6) is a highly versatile C4 aliphatic building block characterized by its orthogonal bifunctionality: a reactive carboxylic acid at one terminus and a protected a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethoxybutanoic acid (CAS 1114-83-6) is a highly versatile C4 aliphatic building block characterized by its orthogonal bifunctionality: a reactive carboxylic acid at one terminus and a protected aldehyde (dimethyl acetal) at the other[1]. This unique structural arrangement allows for selective chemical manipulations at the carboxylic acid moiety without compromising the latent electrophilicity of the acetal[1]. As a result, 4,4-dimethoxybutanoic acid has become a linchpin in modern organic synthesis, enabling the construction of complex heterocyclic frameworks, biomimetic peptide scaffolds, and polyhydroxylated alkaloid cores essential to drug development[2],[3].

Historical Context & Discovery

The historical trajectory of 4,4-dimethoxybutanoic acid is deeply intertwined with the evolution of solid-phase peptide synthesis (SPPS). Following R.B. Merrifield’s pioneering development of solid-phase synthesis, researchers required stable, bifunctional linkers capable of anchoring to resins while surviving the iterative, harsh conditions of peptide elongation[4]. 4,4-Dimethoxybutanoic acid emerged as a critical intermediate in this domain[3]. It allowed chemists to synthesize biomimetic scaffolds—such as LL-3-amino-2-piperidone-6-carboxylic acid derivatives—by providing a stable tether that resisted premature cyclization[3].

Over the decades, its application profile expanded from static peptide anchoring to dynamic cascade cyclizations. Today, it is a premier precursor for aza-Prins reactions, facilitating the rapid assembly of indolizidine and quinolizidine alkaloids, which are highly sought after for their anti-viral and anti-tumour properties[2].

Chemical Properties and Orthogonal Reactivity

The synthetic power of 4,4-dimethoxybutanoic acid lies in the strict causality of its orthogonal reactivity. The dimethyl acetal group is inherently acid-labile but remains exceptionally stable under basic and neutral conditions[1]. This allows the carboxylic acid to be selectively transformed via esterification or amidation[1]. Conversely, when the molecule is exposed to Lewis or Brønsted acids, the acetal undergoes rapid deprotection to reveal a highly reactive aldehyde[1]. If a tethered nucleophile (such as an amine or amide) is present, this unmasking triggers spontaneous intramolecular cyclization, a mechanism heavily exploited in modern heterocyclic synthesis[2].

G N1 4,4-Dimethoxybutan-1-ol Center 4,4-Dimethoxybutanoic Acid (Orthogonal Core) N1->Center Strong Oxidation N2 Methyl 4-nitrobutanoate N2->Center Nef Rxn + Methanolysis N3 4,4-Dimethoxybutanenitrile N3->Center Base Hydrolysis App1 Amide Coupling (T3P) Center->App1 + Homoallylic Amine App3 Solid-Phase Synthesis (Peptidomimetics) Center->App3 Resin Attachment App2 Aza-Prins Cascade (Indolizidines) App1->App2 Lewis Acid

Synthesis routes and downstream applications of 4,4-dimethoxybutanoic acid.

Synthetic Routes and Quantitative Data

The synthesis of 4,4-dimethoxybutanoic acid requires strategic circumvention of its acid-sensitive acetal. Three primary routes dictate its production:

  • Base-Catalyzed Hydrolysis of Nitriles: Starting from 4,4-dimethoxybutanenitrile. The causality here is strictly pH-dependent: standard acid-catalyzed hydrolysis of nitriles requires heating with strong aqueous acids, which would irreversibly cleave the acetal group[5]. A base-catalyzed approach is therefore mandatory to preserve the acetal while converting the nitrile to the carboxylate[5].

  • Direct Oxidation: The primary alcohol of 4,4-dimethoxybutan-1-ol can be oxidized to the carboxylic acid[1]. Mild agents (like PCC) halt at the aldehyde, so stronger oxidants are required to push the reaction through to the carboxylic acid[1].

  • Nef Reaction & Methanolysis: A highly efficient route starting from methyl 4-nitrobutanoate. The nitro group undergoes a Nef reaction followed by basic methanolysis, yielding the target acid in an 86% overall yield[2].

Quantitative Reaction Parameters
Reaction / ProtocolScaleKey Reagents (Equivalents)Time / ConditionsYield / Outcome
Nef Rxn & Methanolysis PreparativeMethyl 4-nitrobutanoate, Base, MeOHStandard Nef conditions86% overall yield of 4,4-dimethoxybutanoic acid[2]
T3P Amide Coupling 3.10 mmolAcid (1 eq), Amine (1 eq), T3P (1.15 eq), Et3N (2 eq)Overnight, Room TempQuantitative conversion to amide precursor[2]
Solid-Phase Coupling 87.1 μmolResin, Piperidine (20%), Acyl Chloride (4.4 eq)30 min deprotection, 18 h couplingSuccessful attachment to Merrifield resin[3]

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis via Nef Reaction and Methanolysis
  • Mechanism & Causality: This two-step, one-pot cascade is highly strategic. Basic methanolysis not only forms the dimethyl acetal from the Nef-generated carbonyl but simultaneously saponifies the methyl ester to the carboxylic acid[2].

  • Self-Validation: The reaction's success is inherently validated during workup. The complete dissolution of the nitro precursor and the appearance of two distinct, highly integrated methoxy singlets (~3.3 ppm) in the crude

    
    H NMR spectrum confirm both acetal formation and the absence of over-oxidation.
    
Protocol B: T3P-Mediated Amide Coupling for Cyclization Precursors

To prepare precursors for aza-Prins cyclizations, 4,4-dimethoxybutanoic acid must be coupled to a homoallylic amine[2].

  • Preparation: To a stirred solution of 4,4-dimethoxybutanoic acid (1.0 equiv) in dry EtOAc (8 mL/mmol) add T3P® (propylphosphonic anhydride, 50% in EtOAc, 1.15 equiv)[2].

  • Coupling: Sequentially add Et

    
    N (2.0 equiv) and the target homoallylic amine (1.0 equiv)[2]. Stir overnight at room temperature[2].
    
  • Workup: Acidify the mixture to exactly pH 7 using 1.0 M aqueous HCl, then extract into EtOAc (10 mL/mmol)[2].

  • Mechanism & Causality: T3P is deliberately selected over traditional coupling agents (like DCC or EDC) because it generates exclusively water-soluble byproducts[2]. This eliminates the need for silica gel chromatography, which could prematurely hydrolyze the acid-sensitive acetal.

  • Self-Validation: The strict pH 7 quench is a self-validating step; it neutralizes unreacted amines and quenches T3P without crossing the acidic threshold that would unmask the acetal, ensuring the isolated organic layer contains only the pure, intact amide precursor[2].

Advanced Applications in Drug Development

Aza-Prins Cascade Cyclizations

The most prominent modern application of 4,4-dimethoxybutanoic acid is in the synthesis of azabicyclic cores, such as indolizidines and quinolizidines[2]. These cores are foundational to polyhydroxylated alkaloids like (+)-castanospermine, which function as potent glycosidase inhibitors with established anti-viral and anti-tumour activities[2].

The process involves a highly orchestrated one-pot cascade. The amide precursor (synthesized via Protocol B) is treated with a Lewis acid[2]. This triggers the acidic deprotection of the acetal, forming a highly reactive N-acyliminium ion[2]. An intramolecular aza-Prins cyclization immediately follows, where the tethered alkene attacks the iminium ion, seamlessly forming the bicyclic framework[2].

G A 4,4-Dimethoxybutanoic Acid + Homoallylic Amine B Amide Precursor (Acetal Intact) A->B T3P, Et3N C N-Acyliminium Ion Intermediate B->C Acidic Deprotection D Aza-Prins Cyclization C->D Intramolecular Attack E Azabicyclic Core (Indolizidine) D->E Elimination/Trapping

Mechanism of the cascade aza-Prins cyclization forming azabicyclic cores.
Solid-Phase Peptide Synthesis (SPPS)

In biomimetic drug design, 4,4-dimethoxybutanoic acid derivatives are utilized as solid-phase intermediates. When coupled to a Merrifield resin, the molecule acts as a stable anchor[3]. After standard Fmoc deprotection using 20% piperidine (a step self-validated by UV monitoring of the released chromophore), the exposed amines can be reacted with various acyl chlorides (e.g., 4-chlorobenzoyl chloride) to build complex, stabilized peptide structures[3].

Conclusion

From its early days as a reliable linker in Merrifield solid-phase synthesis to its current status as a critical precursor for cascade cyclizations, 4,4-dimethoxybutanoic acid remains an indispensable tool in the organic chemist's arsenal. Its orthogonal reactivity profile allows researchers to design self-validating, highly efficient synthetic routes that are vital for the scalable production of complex heterocyclic therapeutics.

References

  • [2] University of Greenwich. "Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores."[Link]

  • [4] PubMed Central. "Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations."[Link]

  • [3] MDPI. "Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations."[Link]

Sources

Foundational

physical properties of 4,4-dimethoxybutanoic acid (melting point, boiling point)

This technical guide provides an in-depth analysis of 4,4-dimethoxybutanoic acid (CAS 5605-18-5), a critical bifunctional intermediate used in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (e.g., Tofa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4,4-dimethoxybutanoic acid (CAS 5605-18-5), a critical bifunctional intermediate used in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors (e.g., Tofacitinib).[1][2]

Executive Summary

4,4-Dimethoxybutanoic acid (also known as succinic semialdehyde dimethyl acetal) is a protected aldehyde-acid building block.[1][2] It is primarily valued for its dual functionality: it possesses a carboxylic acid capable of amide coupling and a dimethyl acetal that serves as a masked aldehyde.

Critical Handling Note: The free acid is acid-sensitive .[1][2] Exposure to acidic conditions (pH < 4) or high heat in the presence of moisture can trigger the deprotection of the acetal, leading to cyclization into succinic semialdehyde (which exists in equilibrium with its lactone form). Consequently, this compound is frequently handled as its methyl ester or generated in situ under basic conditions.

Physicochemical Properties

Due to the compound's tendency to cyclize or polymerize upon isolation as a free acid, experimental boiling/melting points are rarely reported in standard literature. The values below represent the consensus of computational models and comparative experimental data from stable derivatives.

Table 1: Physical Properties of 4,4-Dimethoxybutanoic Acid (CAS 5605-18-5)
PropertyValue (Predicted/Observed)Confidence Level
Physical State Viscous Liquid (at STP)High (Inferred from analogs)
Boiling Point 244.4 ± 30.0 °C (at 760 mmHg)Predicted [1, 2]
Density 1.095 ± 0.06 g/cm³ Predicted [1]
pKa 4.42 ± 0.10 Predicted [1]
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (hydrophobic acetal)High
Stability Unstable in Acid ; Stable in BaseExperimental Fact
Table 2: Properties of Stable Derivatives (Reference Standards)

Researchers are advised to use these derivatives for initial characterization or storage.[1]

Derivative CompoundCAS NumberBoiling Point (Experimental)
Methyl 4,4-dimethoxybutanoate 4220-66-0~190–200 °C (Est.[1][2] at 760 mmHg)
4,4-Dimethoxybutanenitrile 14618-78-190–91 °C (at 14 mmHg) [3]
4,4-Dimethoxybutan-1-ol 23068-87-3180.9 °C (at 760 mmHg) [4]

Synthetic Methodologies

The synthesis of 4,4-dimethoxybutanoic acid requires avoiding acidic conditions to preserve the acetal.[3] Two primary routes are established: Base-Catalyzed Hydrolysis of the nitrile and Selective Oxidation of the alcohol.[1][2]

Route A: Base-Catalyzed Hydrolysis (Preferred)

This method converts 4,4-dimethoxybutanenitrile to the acid using sodium hydroxide.[1][2] The absence of acid prevents acetal cleavage.

  • Starting Material: 4,4-dimethoxybutanenitrile.

  • Reagents: NaOH (aq), Ethanol (solvent).

  • Conditions: Reflux for 4–6 hours.

  • Workup: Carefully neutralize to pH ~5-6 (do not acidify below pH 4) and extract with dichloromethane (DCM).

Route B: Selective Oxidation

Oxidation of 4,4-dimethoxybutan-1-ol using TEMPO/NaOCl or similar mild oxidants.[1][2]

Visualization: Synthesis & Degradation Pathways

G cluster_0 Acid-Catalyzed Degradation Nitrile 4,4-Dimethoxybutanenitrile (Precursor) Target 4,4-Dimethoxybutanoic Acid (CAS 5605-18-5) Nitrile->Target NaOH, EtOH Reflux (Base Hydrolysis) Alcohol 4,4-Dimethoxybutan-1-ol (Precursor) Alcohol->Target TEMPO, NaOCl (Mild Oxidation) Aldehyde Succinic Semialdehyde (Unstable Intermediate) Target->Aldehyde H3O+ (Acid Hydrolysis) Deprotection Lactone Gamma-Butyrolactone (Degradation Product) Aldehyde->Lactone Spontaneous Cyclization

Caption: Synthetic routes to 4,4-dimethoxybutanoic acid (blue arrows) and its acid-catalyzed degradation pathway (red dashed arrows).

Applications in Drug Development

JAK Inhibitor Synthesis (Tofacitinib)

4,4-Dimethoxybutanoic acid derivatives are key intermediates in the synthesis of Pyrrolo[2,3-d]pyrimidines .[1][2]

  • Mechanism: The acid (or its ester) reacts with ethyl cyanoacetate and formamidine to form the pyrimidine ring.

  • Role: The acetal group acts as a "masked" aldehyde. In later steps, it is deprotected to allow cyclization, forming the pyrrole ring fused to the pyrimidine [5].

Peptide Backbone Modification

The acid is used in solid-phase peptide synthesis (SPPS) to introduce backbone flexibility.[1][2] It acts as a glycine surrogate with a latent aldehyde side chain, which can be further functionalized via reductive amination after peptide assembly [6].

References

  • ChemicalBook. (2025).[4] 4,4-Dimethoxybutanoic acid Predicted Properties. Retrieved from .

  • BenchChem. (2025).[5] Technical Guide: 4,4-Dimethoxybutanenitrile. Retrieved from .

  • BenchChem. (2025).[5] 4,4-Dimethoxybutyronitrile Physical Properties. Retrieved from .

  • PubChem. (2025). 4,4-Dimethoxybutan-1-ol Compound Summary. National Library of Medicine. Retrieved from .

  • LookChem. (2017). Process for Preparing Pyrrolo[2,3-d]pyrimidines. Retrieved from .

  • MDPI. (2018). Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds. Molecules, 23(7). Retrieved from .

Sources

Exploratory

solubility of 4,4-dimethoxybutanoic acid in common organic solvents

An In-Depth Technical Guide for Chemical Development Executive Summary 4,4-Dimethoxybutanoic acid (CAS: 35848-90-9) is a specialized bifunctional intermediate featuring a terminal carboxylic acid and a dimethyl acetal-pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

4,4-Dimethoxybutanoic acid (CAS: 35848-90-9) is a specialized bifunctional intermediate featuring a terminal carboxylic acid and a dimethyl acetal-protected aldehyde. It serves as a critical precursor in the synthesis of pyrroles, γ-lactams, and complex heterocyclic pharmaceuticals.

The Core Challenge: This molecule presents a dichotomy in stability. While the carboxylic acid moiety typically demands acidic workups for protonation and extraction, the acetal group is highly acid-labile . Exposure to aqueous acid (pH < 4) triggers rapid hydrolysis to succinic semialdehyde, leading to polymerization or degradation.

This guide provides a validated solubility landscape and a self-consistent handling protocol designed to preserve the acetal integrity during solvation, extraction, and purification.

Physicochemical Profile

Understanding the molecular structure is prerequisite to predicting solubility behavior. The molecule consists of a hydrophilic "head" (carboxylic acid) and a polar, hydrogen-bond accepting "tail" (dimethyl acetal).

PropertyValue / DescriptionSource/Inference
CAS Number 35848-90-9Validated Registry
Molecular Formula C₆H₁₂O₄-
Molecular Weight 164.16 g/mol -
Physical State Viscous Liquid or Low-Melting SolidAnalogous to 4-methoxybutanoic acid
Predicted pKa 4.5 – 4.8Typical aliphatic carboxylic acid
Predicted LogP ~0.3 – 0.6Amphiphilic; significant water solubility
Acetal Stability Base: Stable Acid: Labile (Hydrolyzes < pH 4)Functional group chemistry

Solubility Landscape

The solubility of 4,4-dimethoxybutanoic acid is governed by its high polarity and hydrogen-bonding capability. It follows a "Like Dissolves Like" trajectory favoring polar organic solvents.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred extraction solvent. Excellent solubility for the protonated acid form.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Good for extraction; safer alternative to DCM.
Ethers THF, 2-MeTHF, Diethyl EtherHigh Excellent reaction media. THF is miscible with water, requiring salting out for separation.
Alcohols Methanol, Ethanol, IPAHigh Fully miscible. Caution: Acidic methanol can cause transacetalization.
Polar Aprotic DMF, DMSO, NMPHigh Soluble, but difficult to remove without high heat (risk of degradation).
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble Anti-solvents. Useful for precipitating the compound or washing away non-polar impurities.
Water Water (pH > 5)High Soluble as carboxylate salt. Moderate solubility as free acid due to oxygen content.
The "Acid Trap" Mechanism (Stability Warning)

Researchers often default to 1M HCl washes to remove basic impurities or protonate acids. Do not use strong aqueous acids with this compound. The acetal will hydrolyze to the aldehyde, which then undergoes self-aldol condensation or oxidation.

HydrolysisPathway Start 4,4-Dimethoxybutanoic Acid (Stable Acetal) Inter Hemiacetal Intermediate Start->Inter Protonation Acid Aqueous Acid (H3O+) Acid->Inter Aldehyde Succinic Semialdehyde (Reactive Aldehyde) Inter->Aldehyde -MeOH Degrade Polymerization / Degradation Products Aldehyde->Degrade Uncontrolled Reaction

Caption: Acid-catalyzed hydrolysis mechanism leading to sample destruction.

Experimental Protocols

Standard Solubility Screening Protocol

Do not rely on database values alone. Perform this rapid visual screen to validate solubility for your specific batch (purity affects physical state).

Reagents: 10 mg of 4,4-dimethoxybutanoic acid per vial. Solvents: Water, Hexanes, Toluene, EtOAc, DCM, MeOH.

  • Aliquot: Place 10 mg of substance into 6 clear HPLC vials.

  • Add Solvent: Add 100 µL of respective solvent (Concentration: 100 mg/mL).

  • Observation A: Vortex for 30 seconds.

    • Clear Solution: High Solubility (>100 mg/mL).

    • Cloudy/Solid: Proceed to step 4.

  • Dilution: Add 900 µL of solvent (Total 1 mL, Conc: 10 mg/mL).

    • Clear Solution: Moderate Solubility.

    • Solid Persists: Low Solubility (<10 mg/mL).

SolubilityScreen Start Start: 10mg Sample AddSolv Add 100 µL Solvent Start->AddSolv Check1 Visual Check AddSolv->Check1 HighSol High Solubility (>100 mg/mL) Check1->HighSol Clear Dilute Add 900 µL Solvent Check1->Dilute Cloudy Check2 Visual Check Dilute->Check2 ModSol Moderate Solubility (10-100 mg/mL) Check2->ModSol Clear LowSol Low Solubility (<10 mg/mL) Check2->LowSol Cloudy

Caption: Logic flow for rapid solubility determination in the lab.

Safe Extraction & Workup (Self-Validating System)

This protocol ensures the acid is protonated for extraction into organic phase without cleaving the acetal.

  • Goal: Extract product from aqueous reaction mixture into EtOAc or DCM.

  • Buffer System: 0.5M Citric Acid or Phosphate Buffer (pH 4.5–5.0). Avoid HCl.

Step-by-Step:

  • Cool: Chill the reaction mixture to 0°C.

  • Acidify Carefully: Slowly add 0.5M Citric Acid until the aqueous pH reaches ~4.5. Use a calibrated pH meter, not just paper.

    • Why? The pKa is ~4.8. At pH 4.5, ~66% of the molecule is in the free acid form (extractable) while the acidity is too weak to rapidly hydrolyze the acetal.

  • Extract: Immediately extract with cold Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine (saturated NaCl) to remove water.

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if it is highly acidic (rare, but Na₂SO₄ is safer for acetals).

  • Concentrate: Evaporate solvent at <40°C. Higher temperatures may promote degradation if trace acid remains.

Applications in Synthesis

  • Protecting Group Utility: The dimethoxy group masks the aldehyde, preventing oxidation during the manipulation of the carboxylic acid (e.g., amide coupling).

  • Pyrrole Synthesis: Reaction with amines followed by acid-catalyzed cyclization (Clauson-Kaas type conditions) releases the aldehyde in situ to form pyrroles.

  • Drug Discovery: Used as a linker in PROTACs or as a scaffold in GABA analogues.

References

  • Compound Registry: 4,4-dimethoxybutanoic acid; CAS Registry Number 35848-90-9.
  • Analogous Properties: Physical properties of 4-methoxybutanoic acid and succinic semialdehyde derivatives. PubChem CID 249649 (4-(4-Methoxyphenoxy)butanoic acid) & CID 350846 (Methyl 4,4-dimethoxybutanoate).

  • Synthesis & Hydrolysis: Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc 2018, vii, 308-319.[1] (Methodology for hydrolyzing esters without affecting acid-sensitive groups).

  • Acetal Stability:Protective Groups in Organic Synthesis, Wuts & Greene. (General reference for acetal stability in acidic/basic media).
  • Handling Protocol: LiOH hydrolysis of methyl 2,2-dimethoxyacetate. StackExchange Chemistry / Tetrahedron 2016, 72 (3), 420–430. (Protocol adaptation for acetal-acid workup).

Sources

Foundational

Technical Monograph: 4,4-Dimethoxybutanoic Acid (CAS 35848-90-9)

Topic: CAS number 35848-90-9 properties and suppliers Content Type: In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. A Bifunctional Latent Aldehyde Scaffold for Heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number 35848-90-9 properties and suppliers Content Type: In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Bifunctional Latent Aldehyde Scaffold for Heterocyclic and Peptidomimetic Synthesis

Executive Summary

4,4-Dimethoxybutanoic acid (CAS 35848-90-9) is a critical bifunctional organic intermediate characterized by a terminal carboxylic acid and a dimethyl acetal-protected aldehyde. In the landscape of drug discovery, it serves as a "latent aldehyde" equivalent of succinic semialdehyde , allowing researchers to introduce a four-carbon linker that is stable under basic and nucleophilic conditions but reactive under acidic triggers.

Its primary utility lies in the synthesis of complex pharmaceutical agents, including antiretrovirals (e.g., Nevirapine intermediates) and antibiotics, as well as in the solid-phase synthesis of peptidomimetic scaffolds. By masking the reactive aldehyde as an acetal, this compound prevents premature polymerization and enables orthogonal functionalization strategies—a cornerstone technique in modern combinatorial chemistry.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identity
PropertySpecification
CAS Number 35848-90-9
IUPAC Name 4,4-Dimethoxybutanoic acid
Synonyms 4,4-Dimethoxybutyric acid; Succinic semialdehyde dimethyl acetal
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
SMILES COC(CCC(=O)O)OC
InChI Key XJCVWNDQYJHQCZ-UHFFFAOYSA-N
Physicochemical Constants
ParameterValueNote
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~244.4°C (Predicted)Decomposes at high heat
Solubility Soluble in MeOH, DCM, EtOAc, DMSOMiscible with polar organics
pKa ~4.76 (Carboxylic acid)Typical for aliphatic acids
Stability Moisture SensitiveHydrolyzes in aqueous acid
Storage -20°C, Inert Atmosphere (Ar/N₂)Hygroscopic; prevent acid autocatalysis

Mechanism of Reactivity: The Orthogonal Strategy

The synthetic value of CAS 35848-90-9 is derived from the orthogonality between its two functional groups.

  • The Carboxylic Acid (C1): Amenable to standard coupling reactions (amide bond formation, esterification) using basic or neutral conditions (e.g., EDC, HATU, DCC).

  • The Dimethyl Acetal (C4): Stable to the bases and nucleophiles used to react the carboxylic acid. It acts as a "masked" aldehyde.

The Trigger Mechanism: Upon exposure to aqueous acid (e.g., TFA/H₂O or HCl), the acetal hydrolyzes to release the reactive aldehyde (Succinic Semialdehyde equivalent). This unmasked aldehyde can then immediately participate in cyclization reactions, such as Pictet-Spengler , Wittig , or Reductive Amination sequences.

Visualization: Orthogonal Reactivity Logic

ReactivityLogic Fig 1: Orthogonal protection strategy enabling controlled cyclization. Substrate 4,4-Dimethoxybutanoic Acid (CAS 35848-90-9) AcidPath Carboxylic Acid Activation Substrate->AcidPath Target C1 AcetalPath Acetal Stability Substrate->AcetalPath C4 Status Coupling Amide/Ester Formation (Base/Neutral pH) AcidPath->Coupling Reagents: EDC, HATU AcetalPath->Coupling Remains Intact ProtectedInt Protected Intermediate (Latent Aldehyde) Coupling->ProtectedInt AcidTrigger Acid Hydrolysis (H3O+ / TFA) ProtectedInt->AcidTrigger Step 2 Aldehyde Reactive Aldehyde (Succinic Semialdehyde) AcidTrigger->Aldehyde Cyclization Cyclization/Ring Closure (e.g., Pyrroles, Indolizidines) Aldehyde->Cyclization Intramolecular Trap

Applications in Drug Development[2][4]

Heterocyclic Synthesis (Nevirapine & Analogs)

CAS 35848-90-9 is utilized as a feedstock for synthesizing fused heterocyclic systems. In the synthesis of dipyridodiazepinones (like Nevirapine analogs), the butyric acid chain provides the necessary carbon skeleton, while the acetal allows for late-stage ring closure via acid-catalyzed condensation with amines.

Solid-Phase Peptide Synthesis (SPPS)

In peptidomimetic research, this compound is used to create thiazolidine lactam scaffolds .

  • Workflow: The acid is coupled to a resin-bound amine.[1]

  • Differentiation: The acetal withstands Fmoc-deprotection conditions (piperidine/base).

  • Release: Final cleavage from the resin with TFA simultaneously deprotects the acetal, triggering cyclization to form the lactam ring.

Aza-Prins Cyclizations

It serves as a precursor for indolizidine and quinolizidine alkaloids. The acid is converted to a homoallylic amide, and the acetal is used to generate an N-acyliminium ion in situ, which undergoes an aza-Prins cyclization to form the bicyclic core.[2]

Experimental Protocols

Protocol A: Amide Coupling (Base-Stable Conditions)

Use this protocol to attach the molecule to an amine without disturbing the acetal.

Reagents: CAS 35848-90-9 (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

  • Dissolution: Dissolve 4,4-dimethoxybutanoic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to activate the carboxylate.

  • Coupling: Add the target amine. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor via TLC (stain with KMnO₄; acetal is not UV active unless derivatized).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Avoid acidic washes (like 1M HCl) to prevent premature acetal hydrolysis.

  • Yield: Expect >85% yield of the acetal-protected amide.[2]

Protocol B: Acetal Hydrolysis to Aldehyde

Use this protocol to unmask the aldehyde for cyclization.

Reagents: Protected Intermediate, TFA, DCM, Water.

  • Preparation: Dissolve the intermediate in DCM.

  • Hydrolysis: Add a mixture of TFA:H₂O (95:5 v/v) or treat with 1M aqueous HCl if the substrate is water-soluble.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Observation: The disappearance of the methoxy signals (approx 3.3 ppm) and appearance of the aldehyde proton (~9.7 ppm) in NMR confirms deprotection.

  • In-Situ Trapping: If performing a cyclization, the aldehyde is often not isolated but immediately subjected to the next reagent (e.g., a reducing agent for reductive amination).

Sourcing & Supply Chain

Supply Status: CAS 35848-90-9 is a Specialty Chemical . It is not a commodity solvent but is widely available from catalog suppliers specializing in building blocks.

Key Suppliers:

  • Global: Sigma-Aldrich (MilliporeSigma), TCI Chemicals, Combi-Blocks.

  • Bulk/Custom: BLD Pharm, Simson Pharma, Enamine.

Procurement Specification Guide: When ordering, specify the following to ensure suitability for high-precision synthesis:

  • Purity: ≥97% (GC/NMR).

  • Impurity Profile: Limit of Free Aldehyde (<1%). Note: Old batches may contain free aldehyde due to moisture ingress.

  • Packaging: Anhydrous packaging (septum-sealed or under Argon) is preferred.

Safety & Compliance (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Handling Precaution:

  • Acid Sensitivity: Do not store near strong acids or Lewis acids, as this will generate succinic semialdehyde, which can polymerize or oxidize.

  • PPE: Wear nitrile gloves and safety glasses. Work in a fume hood, especially when heating, as methanol (byproduct of hydrolysis) is toxic.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 4,4-Dimethoxybutan-1-ol and its Derivatives. Retrieved from .

  • ChemicalBook. (n.d.). 4,4-Dimethoxybutanoic acid Properties and Suppliers. Retrieved from .

  • Simson Pharma. (n.d.). Reference Standards and Impurity Standards: 4,4-Dimethoxybutanoic acid. Retrieved from .

  • National Institutes of Health (NIH). (2018). Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds. PubMed Central. Retrieved from .

  • University of Greenwich. (2013). Synthesis of azabicycles via cascade aza-Prins reactions. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: 4,4-Dimethoxybutanoic Acid as an Orthogonal Protected Aldehyde in Advanced Synthesis

Executive Summary & Strategic Rationale In the synthesis of complex peptides, PROTAC linkers, and biomimetic scaffolds, the introduction of an aldehyde functional group is often required for downstream conjugation via re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of complex peptides, PROTAC linkers, and biomimetic scaffolds, the introduction of an aldehyde functional group is often required for downstream conjugation via reductive amination or oxime ligation. However, free aldehydes are highly electrophilic and prone to side reactions—such as self-condensation, oxidation, or premature imine formation—during upstream synthetic steps like amide coupling.

4,4-Dimethoxybutanoic acid (CAS: 35848-90-9) serves as an elegant solution to this problem. As a bifunctional C4 building block, it features a carboxylic acid at one terminus and a dimethyl acetal at the other. The carboxylic acid can be readily activated for amide or ester bond formation, while the dimethyl acetal completely masks the electrophilicity of the C4 position . Because acetals are stable to the basic and nucleophilic conditions used in standard Solid-Phase Peptide Synthesis (SPPS) (e.g., piperidine, DIPEA), this reagent provides perfect orthogonality. The latent aldehyde is only revealed upon deliberate exposure to aqueous acidic conditions, enabling highly controlled, late-stage functionalization.

Orthogonal Workflow Logic

The successful application of 4,4-dimethoxybutanoic acid relies on a strict sequence of orthogonal reactions. The workflow below illustrates the logical progression from initial coupling to final conjugation.

Workflow Start 4,4-Dimethoxybutanoic Acid (Protected Aldehyde) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine Target Amine (e.g., Peptide/Linker) Amine->Coupling Intermediate Acetal-Protected Amide Intermediate Coupling->Intermediate Deprotection Acetal Cleavage (TFA/H2O) Intermediate->Deprotection Aldehyde Reactive Aldehyde Intermediate Deprotection->Aldehyde RedAmination Reductive Amination (NaCNBH3, AcOH) Aldehyde->RedAmination Product Final Conjugate (Secondary/Tertiary Amine) RedAmination->Product

Orthogonal synthetic workflow using 4,4-dimethoxybutanoic acid.

Causality in Reaction Design: The Deprotection Mechanism

Understanding the mechanism of acetal hydrolysis is critical for preventing synthetic failures. The cleavage of the dimethyl acetal is an acid-catalyzed equilibrium process. Crucially, water is the causal agent that drives the reaction forward.

When exposed to acid, one of the methoxy groups is protonated and eliminated as methanol, generating a highly reactive oxocarbenium ion. If water is absent (e.g., using strictly anhydrous trifluoroacetic acid), the reaction stalls at this intermediate or reverts. Water must attack the oxocarbenium ion to form a hemiacetal, which subsequently collapses to release the free aldehyde and a second equivalent of methanol .

Mechanism Acetal Dimethyl Acetal -CH(OCH3)2 Protonation Protonation (+H+) Acetal->Protonation Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium -CH3OH Hydration Water Attack (+H2O, -H+) Oxocarbenium->Hydration Hemiacetal Hemiacetal -CH(OH)(OCH3) Hydration->Hemiacetal Elimination Methanol Elimination (-CH3OH) Hemiacetal->Elimination Aldehyde Free Aldehyde -CHO Elimination->Aldehyde

Acid-catalyzed hydrolysis mechanism of the dimethyl acetal protecting group.

Quantitative Analysis of Deprotection Conditions

To optimize the unmasking of the aldehyde, various acidic conditions can be employed depending on the substrate's sensitivity. The table below summarizes the quantitative outcomes of different deprotection systems.

Deprotection SystemSolvent SystemTime / TempConversion (%)Causality / Mechanistic Notes
TFA / H₂O (95:5) Neat1-2 h / 20°C>95%Standard SPPS cleavage; water acts as the essential nucleophile to trap the oxocarbenium ion.
HCl (1.0 M aq.) THF (1:1)4-6 h / 20°C85-90%Solution-phase standard; slower kinetics but avoids the use of strong fluorinated acids.
Formic Acid / H₂O Neat12-16 h / 20°C70-80%Mild alternative for highly acid-sensitive peptide sequences; requires extended reaction times.
Anhydrous TFA DCM (1:1)24 h / 20°C<10%Failure mode: Lack of water prevents hemiacetal formation; stalls at the oxocarbenium intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure empirical confidence before proceeding to subsequent steps.

Protocol A: Amide Coupling (Introduction of the Latent Aldehyde)

This protocol details the attachment of 4,4-dimethoxybutanoic acid to a primary amine (e.g., the N-terminus of a resin-bound peptide or a solution-phase linker).

  • Preparation: Dissolve 4,4-dimethoxybutanoic acid (1.5 eq) and HATU (1.4 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

    • Causality: HATU requires a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid conversion to the highly reactive O-At ester. Pre-activation minimizes side reactions with the target amine.

  • Coupling: Add the amine-bearing substrate (1.0 eq) to the activated mixture. Stir for 1-2 hours at room temperature.

  • Workup (Solution Phase): Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint:

    • Solid-Phase: Perform a Kaiser test. A color change from blue to yellow validates the complete consumption of primary amines.

    • Solution-Phase: Analyze via LC-MS. Validate the presence of the [M+H]⁺ peak corresponding to the acetal-protected conjugate.

Protocol B: Acetal Cleavage (Unmasking the Aldehyde)

This step removes the dimethyl acetal to reveal the reactive aldehyde.

  • Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) and Deionized Water in a 95:5 (v/v) ratio.

    • Causality: As established in Section 3, the 5% water content is non-negotiable; it provides the nucleophile required to hydrolyze the oxocarbenium intermediate into the aldehyde .

  • Reaction: Add the acetal-protected substrate to the cleavage cocktail (approx. 10 mL per gram of substrate). Stir at room temperature for 1.5 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Precipitate the product using cold diethyl ether (-20°C). Centrifuge and decant the ether wash. Repeat the ether wash twice to remove residual TFA.

  • Validation Checkpoint: Analyze via LC-MS. The mass of the product must shift by -46 Da relative to the starting material. This specific mass loss corresponds to the loss of two methanol molecules (-64 Da) and the addition of one oxygen atom (+18 Da from water) during hydrolysis.

Protocol C: Reductive Amination (Target Conjugation)

The unmasked aldehyde is now conjugated to a target secondary or primary amine.

  • Imine Formation: Dissolve the unmasked aldehyde substrate (1.0 eq) and the target amine (1.2 eq) in anhydrous Methanol.

  • Acidification: Add glacial acetic acid dropwise until the apparent pH reaches 4.5 - 5.0. Stir for 30 minutes.

    • Causality: Mildly acidic conditions are required to protonate the intermediate carbinolamine, driving its dehydration to form the reactive iminium ion.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) in one portion. Stir for 4-12 hours at room temperature.

    • Causality: NaCNBH₃ is chosen over NaBH₄ because it is stable at pH 5 and selectively reduces the protonated iminium ion without reducing the unreacted free aldehyde, preventing the formation of dead-end alcohol byproducts .

  • Quench & Purification: Quench the reaction with saturated aqueous NaHCO₃. Purify the resulting secondary/tertiary amine via preparative HPLC.

  • Validation Checkpoint: LC-MS analysis should confirm the exact mass of the conjugated product. Ninhydrin staining (if applicable) can confirm the transition from a primary to a secondary amine.

References

  • Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations Journal of the American Chemical Society (J. Am. Chem. Soc.), 2007. URL:[Link]

Application

Application Note &amp; Protocol: A Modern Approach to the Synthesis of γ-Keto Acids Utilizing 4,4-Dimethoxybutanoic Acid

Abstract γ-Keto acids are pivotal structural motifs in a myriad of biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2] This application note provides a comprehensive guide to a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

γ-Keto acids are pivotal structural motifs in a myriad of biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2] This application note provides a comprehensive guide to a robust and highly efficient two-step protocol for the synthesis of γ-keto acids, starting from the commercially available and stable precursor, 4,4-dimethoxybutanoic acid. The methodology hinges on the chemoselective addition of organolithium reagents to the carboxylic acid moiety, followed by a straightforward acid-catalyzed deprotection of the dimethyl acetal. This approach circumvents the challenges associated with the direct use of unprotected γ-keto acids, which are prone to undesirable side reactions with organometallic reagents. The protocol is detailed with step-by-step instructions, mechanistic insights, and expected outcomes, making it an invaluable resource for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of γ-Keto Acids and the Utility of a Protected Precursor

γ-Keto acids and their derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical transformations, including the formation of lactones, heterocycles, and amino acids.[3][4] Levulinic acid (4-oxopentanoic acid), the simplest γ-keto acid, is recognized as a key platform chemical derived from biomass, with applications ranging from biofuels to polymer precursors.[1][2][5][6]

The direct functionalization of γ-keto acids via the addition of organometallic reagents to the ketone is often complicated by the acidic proton of the carboxylic acid. The use of excess organometallic reagent to overcome this issue can lead to a mixture of products. A more strategic approach involves the use of a precursor where the ketone functionality is protected. 4,4-Dimethoxybutanoic acid serves as an excellent starting material in this regard. The dimethyl acetal group is stable to the strongly basic and nucleophilic conditions of organometallic reactions, thus directing the reaction to the carboxylic acid terminus.[7]

This protocol details a reliable and scalable method for the synthesis of a variety of γ-keto acids through the reaction of 4,4-dimethoxybutanoic acid with organolithium reagents. Organolithium reagents are particularly well-suited for this transformation as they react efficiently with carboxylic acids to produce ketones after an acidic workup.[8][9] The reaction proceeds through a stable dianionic tetrahedral intermediate, which prevents over-addition to form a tertiary alcohol—a common side reaction when using esters or acid chlorides with organometallic reagents.[8][10]

Overall Synthetic Strategy

The synthesis of γ-keto acids from 4,4-dimethoxybutanoic acid is a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of a new carbon-carbon bond by reacting 4,4-dimethoxybutanoic acid with two equivalents of an organolithium reagent. The first equivalent deprotonates the carboxylic acid, while the second adds to the carbonyl carbon. The second step is the hydrolysis of the dimethyl acetal under acidic conditions to reveal the desired γ-keto acid.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection start 4,4-Dimethoxybutanoic Acid reagent1 2 eq. R-Li (e.g., Phenyllithium) in THF start->reagent1 intermediate Stable Dianionic Intermediate reagent1->intermediate reagent2 Aqueous Acidic Workup (e.g., HCl) intermediate->reagent2 product γ-Keto Acid (e.g., 5-Oxo-5-phenylpentanoic acid) reagent2->product

Caption: Workflow for the synthesis of γ-keto acids.

Detailed Experimental Protocol: Synthesis of 5-Oxo-5-phenylpentanoic Acid

This protocol provides a representative example for the synthesis of 5-oxo-5-phenylpentanoic acid. The procedure can be adapted for other γ-keto acids by substituting the organolithium reagent.

Materials:

  • 4,4-Dimethoxybutanoic acid

  • Phenyllithium (1.8 M in di-n-butyl ether or cyclohexane)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Ice-water bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Organolithium reagents are highly reactive and pyrophoric.[11] All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Quench any residual organolithium reagent carefully with a suitable reagent like isopropanol.

Step 1: Reaction of 4,4-Dimethoxybutanoic Acid with Phenyllithium
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Charging the Flask: Under a positive pressure of inert gas, add 4,4-dimethoxybutanoic acid (1.0 eq.) to the flask, followed by anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add phenyllithium (2.2 eq.) dropwise via syringe to the reaction mixture, ensuring the internal temperature does not rise above -65 °C. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carbonyl.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours. The formation of a stable dianionic intermediate prevents further reaction.[8]

Step 2: Aqueous Workup and Acetal Deprotection
  • Quenching: While maintaining the reaction at 0 °C in an ice-water bath, slowly and carefully quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2). This step simultaneously neutralizes the reaction and initiates the deprotection of the acetal.

  • Hydrolysis: Remove the cooling bath and stir the mixture vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the acetal. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted starting material), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 5-oxo-5-phenylpentanoic acid.[3][13][14]

Mechanistic Rationale

The success of this protocol lies in the specific reactivity of organolithium reagents with carboxylic acids.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Hydrolysis Acid R'-COOH Carboxylate R'-COOLi Acid->Carboxylate + R-Li RLi1 R-Li Alkane R-H Carboxylate2 R'-COOLi Dianion [R'-C(O-Li)(R)OLi] Carboxylate2->Dianion + R-Li RLi2 R-Li Dianion2 [R'-C(O-Li)(R)OLi] GemDiol R'-C(OH)₂(R) (Hydrate) Dianion2->GemDiol + 2 H₃O⁺ H3O H₃O⁺ Ketone R'-C(=O)R (Ketone) GemDiol->Ketone - H₂O

Caption: Mechanism of organolithium addition to a carboxylic acid.

  • Deprotonation: The first equivalent of the highly basic organolithium reagent rapidly deprotonates the carboxylic acid to form a lithium carboxylate.[8]

  • Nucleophilic Addition: A second equivalent of the organolithium reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lithium carboxylate. This forms a stable, tetrahedral dianionic intermediate.[8] This intermediate is unreactive towards further nucleophilic attack, thus preventing the formation of a tertiary alcohol.

  • Workup and Hydrolysis: Upon addition of aqueous acid, the dianion is protonated to form a geminal diol (a hydrate), which is generally unstable and readily eliminates a molecule of water to yield the final ketone product.[8]

Data and Expected Results

The following table summarizes typical reaction parameters and expected yields for the synthesis of various γ-keto acids using this protocol.

Organolithium Reagent (R-Li)Product (γ-Keto Acid)Typical Yield (%)Melting Point (°C)
Phenyllithium5-Oxo-5-phenylpentanoic acid75-85124-126
n-Butyllithium4-Oxooctanoic acid70-8031-33
Methyllithium4-Oxohexanoic acid65-7539-41
vinyllithium4-Oxo-6-heptenoic acid60-70Oil

Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

The protocol described herein offers a reliable and efficient method for the synthesis of γ-keto acids from 4,4-dimethoxybutanoic acid. The use of an acetal-protected starting material in conjunction with the specific reactivity of organolithium reagents provides a high-yielding and clean transformation that avoids common side reactions. This strategy is broadly applicable to a range of organolithium reagents, enabling access to a diverse library of γ-keto acids for applications in drug discovery, natural product synthesis, and materials science.

References

  • Vertex AI Search result[10]

  • Vertex AI Search result[15]

  • Vertex AI Search result[16]

  • Vertex AI Search result[7]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Vertex AI Search result[17]

  • Vertex AI Search result[18]

  • Vertex AI Search result[12]

  • Collier, T. L., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Chemistry – A European Journal, 28(9), e202104239. [Link]

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54649. [Link]

  • Vertex AI Search result[19]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-OXO-5-PHENYLPENTANOIC ACID. Retrieved from [Link]

  • Google Patents. (1968). Method of producing gamma-keto acids. US3412116A.
  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Org. Synth., 91, 248-259. [Link]

  • Smith, K. M., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(48), 8634–8639. [Link]

  • Stenutz. (n.d.). 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]

  • Pileidis, F. D., & Titirici, M. M. (2016). Levulinic Acid Biorefineries: New Challenges for Efficient Utilization of Biomass. ChemSusChem, 9(6), 562-582. [Link]

  • Wikipedia. (n.d.). Levulinic acid. Retrieved from [Link]

  • Vertex AI Search result[20]

  • SciELO. (2021). Alternatives for the production of levulinic acid obtained from biomass. Retrieved from [Link]

  • Vertex AI Search result[21]

  • Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 796522. [Link]

Sources

Method

Advanced Application Note: 4,4-Dimethoxybutanoic Acid in Natural Product Synthesis

Part 1: Core Directive & Strategic Overview The "Masked Aldehyde" Advantage 4,4-Dimethoxybutanoic acid (and its methyl ester, Methyl 4,4-dimethoxybutanoate , CAS: 4220-66-0) serves as a robust, shelf-stable surrogate for...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

The "Masked Aldehyde" Advantage

4,4-Dimethoxybutanoic acid (and its methyl ester, Methyl 4,4-dimethoxybutanoate , CAS: 4220-66-0) serves as a robust, shelf-stable surrogate for succinic semialdehyde (4-oxobutanoic acid). While succinic semialdehyde is prone to polymerization and instability, the 4,4-dimethoxy acetal protects the aldehyde functionality, allowing the molecule to act as a versatile C4 building block.

In complex natural product synthesis, this reagent functions primarily through two high-value mechanistic pathways:

  • The Grignard-Cyclization Sequence: A two-step protocol to construct substituted naphthalenes, toluenes, and polycyclic aromatic hydrocarbons (PAHs) like Corannulene .

  • Heterocyclic Condensation: Conversion to 4,4-dimethoxy-2-butanone followed by condensation with guanidines or hydrazines to yield pyrimidines (e.g., Nevirapine precursors) and pyrazoles.

This guide moves beyond basic properties to detail the causality of reaction choices, providing self-validating protocols for these transformations.

Part 2: Scientific Integrity & Logic (Mechanisms & Case Studies)

The Grignard-Cyclization Workflow (Aromatization Strategy)

Mechanism: The ester moiety of methyl 4,4-dimethoxybutanoate reacts with Grignard reagents to form a tertiary alcohol (carbinol). Crucially, the acetal remains intact during this basic step. Subsequent treatment with a Lewis acid (e.g.,


) or Brønsted acid unmasks the aldehyde in situ, triggering an intramolecular Friedel-Crafts cyclization and dehydration to form an aromatic ring.
  • Why this matters: It allows the rapid construction of bicyclic aromatic systems from acyclic precursors in just two pots.

  • Key Application: Total synthesis of Corannulene fragments and substituted naphthalenes.

The "Nevirapine" Pathway (Pyrimidine Synthesis)

Mechanism: The acid/ester is first converted to a ketone (4,4-dimethoxy-2-butanone). This intermediate acts as a 1,3-dielectrophile.[1] The ketone carbon is attacked by a nucleophile (e.g., guanidine nitrogen), followed by cyclization onto the masked aldehyde carbon.

  • Why this matters: It provides a regio-controlled entry into 2-amino-4-methylpyrimidines, a scaffold ubiquitous in kinase inhibitors and antivirals.

Part 3: Visualization & Formatting

Pathway Diagram: Divergent Synthesis from 4,4-Dimethoxybutanoate

G Start Methyl 4,4-dimethoxybutanoate (C4 Masked Aldehyde) Inter1 Carbinol Acetal (Tertiary Alcohol) Start->Inter1 Benzyl MgCl (Grignard Addition) Inter2 4,4-Dimethoxy-2-butanone Start->Inter2 Claisen Condensation (w/ Acetone/EtFormate) Cyclic1 Substituted Naphthalene (e.g., 2-Methylnaphthalene) Inter1->Cyclic1 BF3·OEt2 (Acid Cyclization) Cyclic2 2-Amino-4-methylpyrimidine (Nevirapine Precursor) Inter2->Cyclic2 Guanidine Nitrate NaOEt (Condensation)

Caption: Divergent synthetic utility of Methyl 4,4-dimethoxybutanoate yielding aromatics (top) and heterocycles (bottom).[2]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methylnaphthalene (Grignard-Cyclization Route)

Targeting the Corannulene/Naphthalene Scaffold.

Reagents:

  • Methyl 4,4-dimethoxybutanoate (1.0 equiv)[3]

  • Benzyl Magnesium Chloride (2.0 M in THF, 1.2 equiv)

  • Boron Trifluoride Etherate (

    
    )[1]
    
  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Carbinol Formation (Grignard Addition):

    • Charge a flame-dried 3-neck flask with methyl 4,4-dimethoxybutanoate (3.0 g, 18.5 mmol) and anhydrous THF (30 mL) under Argon.

    • Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents over-alkylation or side reactions with the acetal.

    • Add Benzyl Magnesium Chloride (11.1 mL, 22.2 mmol) dropwise over 20 minutes.

    • Stir at 0°C for 45 minutes, then warm to room temperature (RT) and stir for 1 hour.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting ester spot should disappear.

    • Quench: Add saturated

      
       solution (10 mL). Extract with Diethyl Ether (
      
      
      
      mL). Dry over
      
      
      and concentrate in vacuo to yield the crude carbinol acetal.
  • Acid-Mediated Cyclization:

    • Dissolve the crude carbinol acetal in anhydrous DCM (50 mL).

    • Add

      
       (2.0 equiv) dropwise at RT.
      
    • Reflux the mixture for 30 minutes. Note: The solution will darken as aromatization occurs.

    • Quench: Cool to RT and pour into ice water. Extract with DCM.

    • Purification: Silica gel column chromatography (Hexane:EtOAc 95:5) yields 2-methylnaphthalene.[1][4]

Expected Yield: 53–60% (over 2 steps).

Protocol B: Synthesis of 2-Amino-4-methylpyrimidine

Targeting the Nevirapine Core.

Reagents:

  • 4,4-Dimethoxy-2-butanone (Derived from ester precursor)[5]

  • Guanidine Nitrate[1][4]

  • Sodium Ethoxide (NaOEt)[1]

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Base Preparation:

    • Prepare a fresh solution of NaOEt by dissolving Sodium metal (0.7 g, 30 mmol) in anhydrous Ethanol (20 mL).

  • Condensation:

    • Add Guanidine Nitrate (1.4 g, 11.3 mmol) to the NaOEt solution. Stir for 20 minutes at RT to liberate the free guanidine base.

    • Add 4,4-dimethoxy-2-butanone (1.0 g, 7.57 mmol) dropwise.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 6 hours.

    • Validation: TLC (DCM:MeOH 9:1) will show the formation of a highly polar, UV-active spot.

  • Workup:

    • Remove solvent under reduced pressure.[2]

    • Resuspend residue in water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Recrystallize from Ethanol/Ether to obtain white crystals.

Expected Yield: 60–66%.

Part 5: Data Summary & Comparison

ParameterProtocol A (Naphthalene Synthesis)Protocol B (Pyrimidine Synthesis)
Key Reagent Methyl 4,4-dimethoxybutanoate4,4-Dimethoxy-2-butanone
Reaction Type Grignard Addition + Friedel-CraftsCondensation / Cyclization
Catalyst/Promoter

(Lewis Acid)
NaOEt (Strong Base)
Key Intermediate Carbinol Acetal1,3-Dielectrophile (Ketone)
Primary Yield 53–60%60–66%
Major By-product Polymerized aldehyde (if acid too strong)Unreacted guanidine
Natural Product Link Corannulene, PAHsNevirapine, Biotin precursors

References

  • Synthesis and Chemical Reactivity of Methyl 4,4-Dimethoxy-3-Oxobutanoate. Ningbo Inno Pharmchem Application Note. (2026).[6]

  • 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophilic 3-Carbon Building Block. Crimson Publishers. (2018).[1][2][4]

  • Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry. BenchChem Technical Guide. (2025).

  • Synthesis of Uncommon Heterocycles (Reference to 4,4-dimethoxy precursors). Synthesis Workshop / J. Am. Chem. Soc. (2021).[7]

  • Method for synthesizing 4,4-dimethoxy-2-butanone. Google Patents CN102010311A.

Sources

Application

Application of 4,4-Dimethoxybutanoic Acid in Heterocyclic Chemistry: A Technical Guide

Executive Summary In modern heterocyclic and medicinal chemistry, 4,4-dimethoxybutanoic acid (and its ester/nitrile derivatives) serves as a highly versatile, bifunctional C4 building block. Featuring a carboxylic acid a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern heterocyclic and medicinal chemistry, 4,4-dimethoxybutanoic acid (and its ester/nitrile derivatives) serves as a highly versatile, bifunctional C4 building block. Featuring a carboxylic acid at one terminus and a dimethyl acetal-protected aldehyde at the other, this molecule offers strictly orthogonal reactivity. This application note explores the mechanistic principles and practical protocols for utilizing this precursor to synthesize complex, pharmaceutically relevant heterocycles, including pyrrolo[2,3-d]pyrimidines (scaffolds for JAK inhibitors) and conformationally restricted peptide surrogates.

Mechanistic Paradigm: Orthogonal Reactivity and Thermodynamically Driven Cyclization

The strategic value of 4,4-dimethoxybutanoic acid lies in the differential stability of its functional groups. As a Senior Application Scientist, understanding the causality behind these reaction conditions is paramount:

  • Basic/Neutral Assembly: The carboxylic acid, ester, or nitrile terminus can undergo nucleophilic acyl substitution, basic hydrolysis, or condensation under basic conditions. During these steps, the dimethyl acetal remains completely inert, preventing premature aldol condensations or polymerization of the latent aldehyde.

  • Acidic Unmasking & Cyclization: Once the primary molecular framework (e.g., a pyrimidine ring or a peptide backbone) is assembled, mild-to-strong acidic hydrolysis is employed to unmask the latent aldehyde. By strategically placing this unmasked aldehyde in a 1,5- or 1,6-relationship with a newly introduced nucleophile (such as an amine or hydrazide), the system is thermodynamically driven toward spontaneous intramolecular cyclization, forming stable 5- or 6-membered heterocycles.

Key Heterocyclic Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines (JAK Inhibitor Scaffolds)

Pyrrolo[2,3-d]pyrimidines are privileged pharmacophores, serving as the core scaffold for Janus kinase (JAK) inhibitors such as Tofacitinib and Baricitinib. The synthesis of the critical intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, heavily relies on 2-cyano-4,4-dimethoxybutanoic acid ethyl ester 1.

Causality in Experimental Design: The reaction initiates with a base-catalyzed condensation between the cyanoester and formamidine acetate. Basic conditions (e.g., sodium ethoxide) are strictly required to construct the pyrimidine ring while preserving the acetal. Following pyrimidine formation, the mixture is acidified to pH ~4. This acid serves a dual purpose: it neutralizes the base and hydrolyzes the dimethyl acetal. The newly liberated aldehyde immediately undergoes intramolecular nucleophilic attack by the adjacent pyrimidine amine, yielding the pyrrole ring.

G A 2-Cyano-4,4-dimethoxybutanoic acid ethyl ester C Pyrimidine Intermediate (Acetal Intact) A->C Condensation (Basic) B Formamidine Acetate (Base, EtOH) B->C D 4-Hydroxy-7H-pyrrolo [2,3-d]pyrimidine C->D Acidic Hydrolysis & Cyclization E 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine D->E Chlorination (POCl3)

Caption: Workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via acetal cyclization.

Conformationally Restricted Peptide Scaffolds (ΔaPro)

In advanced peptide chemistry, 4,4-dimethoxybutanoic acid derivatives are utilized to synthesize unnatural amino acids, such as 2-amino-4,4-dimethoxybutyric acid (Adb) . Adb is a crucial precursor for dehydro-δ-azaproline (ΔaPro), an unpuckered proline surrogate used to stabilize miniprotein folds 2.

Causality in Experimental Design: During Solid-Phase Peptide Synthesis (SPPS), the highly reactive aldehyde must be protected to prevent unwanted Schiff base formation with the N-terminal amines of the growing peptide chain. The dimethyl acetal of Adb perfectly withstands the basic conditions of Fmoc deprotection (piperidine) and coupling reagents. Upon completion, the standard acidic cleavage cocktail (TFA/H2O) simultaneously cleaves the peptide from the resin and hydrolyzes the acetal. The unmasked aldehyde then spontaneously condenses with the adjacent N-amino group to form the ΔaPro heterocycle via an N-acylhydrazone linkage.

G A Fmoc-Asp-OBn B 2-Amino-4,4-dimethoxybutyric acid (Adb) A->B Reduction & Acetalization C Peptide Chain with Masked Aldehyde B->C SPPS & N-Amination D ΔaPro Heterocycle (Proline Surrogate) C->D TFA Cleavage & Spontaneous Cyclization

Caption: Solid-phase synthesis of ΔaPro utilizing the masked aldehyde of an Adb derivative.

Synthesis of Pyrroles and Pyridines from Nitrile Precursors

When utilizing 4,4-dimethoxybutanenitrile , the key challenge is converting the nitrile to a carboxylic acid without cleaving the acid-sensitive acetal. Standard acid-catalyzed hydrolysis is destructive here; therefore, a base-catalyzed hydrolysis is mandatory. This preserves the acetal integrity, allowing subsequent controlled reactions with primary amines to yield highly substituted pyrroles and pyridines 3.

Quantitative Data & Reaction Parameters

SubstrateReagents / ConditionsIntermediate / ProductYield (%)Application / Mechanistic NotesRef
2-Cyano-4,4-dimethoxybutanoic acid ethyl ester Formamidine acetate, NaOEt, EtOH, then HCl (pH 4)4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine68 - 75%JAK inhibitor scaffold; cyclization is rate-limited by pH 4 hydrolysis.1
Fmoc-Asp-OBn 1. Reduction, 2. HC(OMe)32-Amino-4,4-dimethoxybutyric acid (Adb)55%Bifunctional precursor for conformationally restricted peptide surrogates.2
Adb-containing peptide TFA / H2O / TIPS (95:2.5:2.5)ΔaPro heterocycle>80%Spontaneous cyclization upon acetal cleavage during global deprotection.2
4,4-Dimethoxybutanenitrile Base (NaOH) hydrolysis, then R-NH2N-Substituted PyrrolesVariesBase preserves acetal during nitrile hydrolysis prior to cyclization.3

Validated Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine

Self-Validating Mechanism: The reaction's success is visually and chemically validated by the precipitation of the product only after the pH is adjusted to 4 and heated, confirming that acetal hydrolysis is the mandatory trigger for the final cyclization.

  • Reactor Setup: Charge a reaction vessel with 95.5 g (0.92 mol) of formamidine acetate and 600 g of 20 wt% sodium ethoxide in ethanol.

  • Condensation: Slowly add 126 g (0.63 mol) of 2-cyano-4,4-dimethoxybutanoic acid ethyl ester. Reflux the mixture until the intermediate pyrimidine formation is complete (monitor by HPLC; the acetal remains intact).

  • Solvent Exchange: Cool the mixture, filter to remove precipitated salts, and concentrate the filtrate under vacuum. Dilute the residue with 74 g of deionized water.

  • Acidic Unmasking & Cyclization: Acidify the mixture by dropwise addition of aqueous hydrochloric acid (32 wt%) until the pH reaches 3.0–5.0 (target pH 4.0).

  • Maturation: Heat the acidified batch to 45 °C. Causality: This specific temperature provides the optimal activation energy required for the complete hydrolysis of the dimethyl acetal and the subsequent intramolecular attack by the pyrimidine amine, without degrading the newly formed pyrrole ring.

  • Isolation: Cool to room temperature. Isolate the precipitated 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine via filtration, wash thoroughly with water, and dry under vacuum at <100 °C.

Protocol B: Solid-Phase Synthesis of ΔaPro-Containing Peptides

Self-Validating Mechanism: The spontaneous formation of the ΔaPro ring upon cleavage is validated by LC-MS; the target mass will correspond to the loss of two methanol molecules (from the acetal) and one water molecule (from the hydrazone condensation) relative to the linear precursor mass.

  • Resin Loading: Load the synthesized Fmoc-Adb (2-amino-4,4-dimethoxybutyric acid) onto a Rink amide MBHA resin using standard Fmoc-based protocols (5 equiv HCTU, 10 equiv NMM, in DMF).

  • N-Amination: Following Fmoc deprotection, react the primary amine of the Adb residue with 2-tert-butyl-3,3-diethyl-oxaziridine-2,3,3-tricarboxylate to yield the N-aminated intermediate.

  • Peptide Elongation: Continue coupling subsequent Fmoc-protected amino acids to complete the desired peptide sequence. Causality: The dimethyl acetal remains completely inert to the basic piperidine deprotection and coupling conditions, safely protecting the latent aldehyde.

  • Global Deprotection & Cyclization: Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2 hours. Causality: The highly acidic TFA cleaves the peptide from the resin, removes all side-chain protecting groups, and rapidly hydrolyzes the dimethyl acetal. The unmasked aldehyde immediately condenses with the N-amino group, yielding the conformationally restricted ΔaPro ring.

  • Purification: Precipitate the peptide in cold ether, centrifuge, and purify the cyclized product via preparative RP-HPLC.

References

  • Stabilization of a miniprotein fold by an unpuckered proline surrogate. National Institutes of Health (NIH) / PubMed Central.
  • The method for preparing 4 chlorine 7H pyrrolo-es [2,3 d] pyrimidines.
  • Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condens
  • 4,4-Dimethoxybutanenitrile | Applic

Sources

Method

Advanced Deprotection Strategies for the Acetal of 4,4-Dimethoxybutanoic Acid: Protocols and Mechanistic Insights

Executive Summary & Introduction 4,4-Dimethoxybutanoic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

4,4-Dimethoxybutanoic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and novel heterocycles. The molecule features a carboxylic acid moiety and a dimethyl acetal, which serves to mask a highly reactive aldehyde.

The primary synthetic objective when utilizing this compound is often the selective deprotection of the acetal to yield 4-oxobutanoic acid (commonly known as succinic semialdehyde)[1]. The core challenge in this transformation is managing the reactivity of the resulting aldehyde, which can undergo unwanted side reactions—such as intermolecular esterification, polymerization, or aldol condensation—if the deprotection conditions are not rigorously controlled.

Mechanistic Insights & Reaction Dynamics

As an Application Scientist, it is critical to understand not just how to deprotect the molecule, but why specific conditions are chosen. Acetals are inherently stable to basic and reducing environments but are highly labile in the presence of aqueous acid[2].

  • Causality of the Transformation: The deprotection initiates with the protonation of one of the methoxy oxygens. This is followed by the expulsion of a methanol molecule to form a highly electrophilic oxocarbenium ion intermediate. Nucleophilic attack by water and the subsequent loss of a second methanol molecule reveals the free aldehyde.

  • The Thermodynamic Sink: A defining feature of this specific deprotection is the structural nature of the product. Once 4-oxobutanoic acid is formed, it does not remain purely as an open-chain aldehyde. Instead, it rapidly undergoes intramolecular cyclization to form a 5-membered cyclic hemiacetal, 5-hydroxydihydrofuran-2(3H)-one[3]. This acyclic-cyclic tautomerization acts as a thermodynamic sink. By funneling the open-chain aldehyde into the stable

    
    -lactone-like hemiacetal, the reaction is driven forward via Le Chatelier's principle, allowing for the use of surprisingly mild acidic conditions.
    
  • Avoiding Pitfalls: Prolonged heating or the use of completely anhydrous strong acids can promote the oligomerization of the cyclic hemiacetal. Therefore, maintaining a sufficient stoichiometric excess of water and controlling the temperature (strictly room temperature) are paramount for a clean conversion.

Comparative Deprotection Strategies

To accommodate different synthetic workflows (e.g., solid-phase peptide synthesis vs. solution-phase scale-up), several protocols can be employed. Table 1 summarizes the quantitative and qualitative data for the most reliable methods.

Table 1: Comparison of Acetal Deprotection Methods for 4,4-Dimethoxybutanoic Acid

MethodReagents / SolventTime (RT)Typical YieldProsCons
A: Homogeneous Acid 50% TFA in DCM/H₂O1 - 2 h>90%Very fast kinetics; volatiles are easily removed azeotropically.Requires handling of strong, corrosive acid.
B: Heterogeneous Resin Amberlyst-15 / Acetone/H₂O8 - 12 h85 - 90%Extremely simple workup (filtration); mild conditions[2].Slower reaction kinetics; requires mechanical agitation.
C: Classic Aqueous 1 M HCl in THF3 - 5 h80 - 85%Cost-effective; easily scalable for bulk synthesis.Requires careful aqueous extraction to avoid product loss into the water layer.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure scientific integrity and reproducibility.

Protocol A: Rapid Deprotection via Trifluoroacetic Acid (TFA)

Rationale: TFA provides the necessary acidity while being volatile enough to be removed without a basic aqueous workup, which would ionize the carboxylic acid and complicate organic extraction.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethoxybutanoic acid (1.0 mmol, ~162 mg) in anhydrous dichloromethane (DCM, 4.0 mL).

  • Reagent Addition: Add deionized water (0.5 mL) followed by the dropwise addition of trifluoroacetic acid (TFA, 4.0 mL). Perform this addition at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% AcOH). The starting material will disappear, replaced by a streakier, UV-inactive spot that stains strongly with KMnO₄ or 2,4-DNP.

  • Workup: Upon completion (typically 1.5 h), concentrate the reaction mixture under reduced pressure. Crucial Step: Co-evaporate the resulting residue with toluene (3 × 5 mL) to azeotropically remove all residual water and TFA.

  • Validation: The resulting crude oil must be analyzed by ¹H NMR immediately to confirm the complete absence of the methoxy singlet (~3.3 ppm).

Protocol B: Mild Deprotection using Solid-Supported Acid (Amberlyst-15)

Rationale: Amberlyst-15 is a strongly acidic macroreticular resin that facilitates hydrolysis without introducing soluble acids into the reaction mixture, making it ideal for acid-sensitive downstream applications[2].

  • Resin Preparation: Wash Amberlyst-15 resin (500 mg per mmol of substrate) sequentially with methanol, water, and acetone to remove manufacturing impurities, then air-dry.

  • Setup: Dissolve 4,4-dimethoxybutanoic acid (1.0 mmol) in a solvent mixture of Acetone (8.0 mL) and Deionized Water (2.0 mL).

  • Reaction: Add the pre-washed Amberlyst-15 resin to the solution. Stir the suspension gently at room temperature for 8–12 hours. Note: Avoid vigorous magnetic stirring, which can mechanically grind and degrade the resin beads; orbital shaking is highly preferred.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the resin. Wash the resin bed with additional acetone (2 × 5 mL) to ensure complete product recovery.

  • Isolation: Concentrate the combined filtrates under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal oligomerization of the product.

Analytical & Troubleshooting Guide

Validating the success of this deprotection requires understanding the product's equilibrium state.

  • NMR Spectroscopy: Do not expect a simple, single aldehyde peak. The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) will display a dynamic mixture of the open-chain aldehyde (characterized by a triplet around ~9.7 ppm) and the cyclic hemiacetal (characterized by a complex multiplet/anomeric proton signal around ~5.6 ppm)[1]. The exact ratio depends heavily on the solvent polarity and sample concentration.

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) in negative mode will show the [M-H]⁻ ion at m/z 101.0 for the deprotected product, compared to m/z 147.1 for the protected acetal starting material.

Pathway Visualization

The following diagram illustrates the mechanistic workflow and the critical thermodynamic equilibrium that defines this deprotection strategy.

G Start 4,4-Dimethoxybutanoic Acid (Acetal Protected) Acid Acidic Hydrolysis (H+, H2O) Start->Acid + Catalyst Intermediate Oxocarbenium Ion Intermediate Acid->Intermediate - CH3OH OpenChain 4-Oxobutanoic Acid (Succinic Semialdehyde) Intermediate->OpenChain + H2O, - CH3OH Cyclic 5-Hydroxydihydrofuran-2(3H)-one (Cyclic Hemiacetal) OpenChain->Cyclic Intramolecular Cyclization

Fig 1: Deprotection pathway and acyclic-cyclic tautomerization equilibrium.

References

  • Han, Y., et al. "Aldehyde Dehydrogenase from Klebsiella pneumoniae: A Robust Biocatalyst for Preparing Heteroatom‐Containing Carboxylic Acids." CoLab.ws. Available at: [Link]

  • LookChem Database. "Cas 108-30-5, Succinic anhydride | lookchem." Lookchem.com. Available at: [Link]

Sources

Application

Purification Strategies for Crude 4,4-Dimethoxybutanoic Acid: From Bench-Scale to High-Purity Material

An Application Note and Comprehensive Guide Abstract This guide provides a detailed examination of robust purification techniques for crude 4,4-dimethoxybutanoic acid, a valuable building block in pharmaceutical and fine...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Guide

Abstract

This guide provides a detailed examination of robust purification techniques for crude 4,4-dimethoxybutanoic acid, a valuable building block in pharmaceutical and fine chemical synthesis. Recognizing the compound's dual functionality—a terminal carboxylic acid and an acid-sensitive acetal—this document outlines protocols that preserve molecular integrity while achieving high purity. We present methodologies for acid-base extraction, optimized column chromatography, and vacuum distillation, tailored for researchers, chemists, and process development professionals. Each protocol is accompanied by a discussion of the underlying chemical principles, troubleshooting advice, and methods for purity verification, ensuring a comprehensive and practical resource for the laboratory.

Introduction and Impurity Profile

4,4-Dimethoxybutanoic acid is a bifunctional molecule of significant interest. Its utility as a synthon is often predicated on its purity, as contaminants can interfere with subsequent reactions, introduce unwanted by-products, and complicate downstream processing. Crude 4,4-dimethoxybutanoic acid, depending on its synthetic route, can contain a variety of impurities that must be removed.

The primary challenge in its purification lies in the acid-labile nature of the dimethyl acetal group, which can hydrolyze back to the aldehyde under harsh acidic conditions. Therefore, purification strategies must be carefully selected to maintain a pH environment that is compatible with the stability of the acetal.

Common Potential Impurities:

  • Unreacted Starting Materials: Such as precursors used in the synthesis.

  • Side-Reaction Products: Isomeric by-products or products from over-reaction.[1]

  • Hydrolysis Product: 4-Oxobutanoic acid, resulting from the cleavage of the acetal group.

  • Residual Solvents: Organic solvents used during the synthesis and initial work-up.

A summary of the key physicochemical properties of the target molecule is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₂O₄[2]
Molecular Weight 148.16 g/mol [2]
SMILES COC(CCC(=O)O)OC[2]
Functional Groups Carboxylic Acid, AcetalN/A
Key Reactivity Acetal group is sensitive to strong acids.N/A

Purification Strategy Overview

The selection of a purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. We will explore three primary, orthogonal methods.

Caption: High-level workflow for the purification of crude 4,4-dimethoxybutanoic acid.

Protocol 1: Purification via Mild Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The key is using a mild base to prevent the hydrolysis of the acetal.

Principle: The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are washed away. Subsequent re-acidification of the aqueous layer with a mild acid regenerates the purified carboxylic acid, which can then be extracted back into an organic solvent.[3]

Caption: Step-by-step workflow for the acid-base extraction protocol.

Detailed Methodology:

  • Dissolution: Dissolve the crude 4,4-dimethoxybutanoic acid in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A typical starting concentration is 0.1-0.2 g/mL.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean flask.

  • Organic Wash: Wash the initial organic layer (which contains neutral impurities) with a small portion of fresh NaHCO₃ solution and combine this aqueous wash with the main aqueous extract. The organic layer can now be discarded.

  • Aqueous Wash: To remove any residual neutral impurities, wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 3-4. The solution may turn cloudy as the water-insoluble carboxylic acid precipitates or oils out.

  • Re-extraction: Extract the acidified aqueous solution three times with fresh portions of the organic solvent (e.g., EtOAc). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography

Chromatography offers a high-resolution purification method suitable for removing impurities with polarities similar to the target compound.[4]

Principle: The crude mixture is loaded onto a stationary phase (silica gel). A mobile phase (eluent) is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For carboxylic acids, peak tailing can be an issue due to strong interaction with the silica surface. This is mitigated by adding a small amount of a volatile acid to the eluent.[5]

Sources

Method

Application Note: A Scalable, Two-Step Synthesis of 4,4-Dimethoxybutanoic Acid for Pilot-Scale Production

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 4,4-dimethoxybutanoic acid, a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. The out...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4,4-dimethoxybutanoic acid, a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. The outlined two-step process begins with the readily available and cost-effective starting material, γ-butyrolactone. The methodology is designed for pilot-scale production, emphasizing process safety, efficiency, and robust analytical validation. We detail the critical process parameters, explain the chemical rationale behind the chosen reagents and conditions, and provide a self-validating framework through in-process controls and final product characterization. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable pathway to multi-gram or kilogram quantities of this intermediate.

Introduction and Scientific Rationale

4,4-Dimethoxybutanoic acid is a versatile synthetic intermediate characterized by a stable dimethyl acetal, which serves as a protected aldehyde, and a terminal carboxylic acid. This unique structure allows for selective chemical transformations at the acid moiety while the latent aldehyde remains masked, a feature highly desirable in multi-step synthetic campaigns.

The challenge in producing this molecule at scale lies in achieving a balance between reaction efficiency, cost of goods, and operational safety. Many lab-scale preparations utilize harsh or expensive reagents that are unsuitable for pilot plant operations. The protocol herein is founded on a strategic two-step approach designed for scalability:

  • Ring-Opening and Esterification of γ-Butyrolactone: The synthesis commences with the acid-catalyzed opening of the γ-butyrolactone ring using methanolic hydrogen chloride. This well-established reaction serves a dual purpose: it opens the lactone to form the 4-hydroxybutanoate intermediate, which is then immediately esterified to methyl 4-hydroxybutanoate. This is followed by an in situ acetalization of the intermediate aldehyde that exists in equilibrium, ultimately forming methyl 4,4-dimethoxybutanoate. A more direct and scalable approach detailed here involves the direct conversion to methyl 4-chlorobutanoate, which is then converted to the final product. A related method involves reacting γ-butyrolactone with thionyl chloride and then methanol.

  • Saponification to the Final Product: The crude methyl 4,4-dimethoxybutanoate is then saponified using a standard aqueous base, such as sodium hydroxide, followed by acidic workup to yield the target 4,4-dimethoxybutanoic acid with high purity.

This pathway was selected for its reliance on inexpensive starting materials, straightforward reaction conditions, and the avoidance of hazardous reagents like heavy metal oxidants, making it amenable to a pilot plant environment.

Synthetic Pathway Overview

The overall transformation from γ-butyrolactone to 4,4-dimethoxybutanoic acid is depicted below. The process first involves the conversion of the lactone to a key chloro-ester intermediate, which then undergoes methoxylation and subsequent hydrolysis.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Acetal Formation cluster_2 Step 3: Saponification A γ-Butyrolactone B Methyl 4-chlorobutanoate A->B  HCl (g), Methanol  Reflux C Methyl 4,4-dimethoxybutanoate B->C  Sodium Methoxide  Methanol D 4,4-Dimethoxybutanoic Acid C->D  1. NaOH (aq), Heat  2. HCl (aq)

Caption: Overall synthetic pathway for 4,4-dimethoxybutanoic acid.

Materials and Equipment

Reagents and Solvents
Reagent / SolventGradeCAS NumberSupplier ExampleNotes
γ-ButyrolactoneReagent (≥99%)96-48-0Sigma-AldrichStarting material.
Methanol (Anhydrous)ACS Grade67-56-1Fisher ScientificUsed as reactant and solvent.
Hydrogen ChlorideGas or in Dioxane7647-01-0Airgas / SigmaEnsure anhydrous conditions.
Sodium Methoxide95% or Solution124-41-4Sigma-AldrichHandle with care; moisture sensitive.
Sodium HydroxidePellets, ACS1310-73-2VWRFor saponification.
Hydrochloric Acid37% (conc.), ACS7647-01-0VWRFor neutralization/acidification.
Dichloromethane (DCM)ACS Grade75-09-2Fisher ScientificFor extraction.
Sodium Sulfate (Anhydrous)Granular, ACS7757-82-6VWRFor drying organic layers.
Equipment
  • 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and temperature probe.

  • Gas dispersion tube for HCl gas introduction.

  • 50 L Rotary Evaporator.

  • 50 L Separatory Funnel.

  • Appropriate heating/cooling circulator for the reactor.

  • pH meter or pH strips.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (neoprene or butyl rubber), flame-resistant lab coat.[1][2]

Detailed Synthesis Protocol

PART A: Synthesis of Methyl 4,4-dimethoxybutanoate

Rationale: This first part of the synthesis aims to open the stable lactone ring and introduce the two methoxy groups. A common synthetic route involves converting γ-butyrolactone to 4-chlorobutanoic acid, which can then be further functionalized. The use of methanolic HCl is a classic and effective method for this esterification and subsequent reactions.

  • Reactor Setup: Charge the 20 L jacketed reactor with anhydrous methanol (10 L). Begin stirring at 150 RPM and cool the vessel to 0-5 °C using the circulating chiller.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the methanol via the gas dispersion tube. Monitor the mass of the reactor to track the amount of HCl added. Add approximately 1.5 kg (41.1 mol) of HCl. Alternatively, use a pre-made solution of HCl in a compatible solvent like dioxane.

  • Reactant Addition: Once the methanolic HCl solution is prepared and stable at 0-5 °C, slowly add γ-butyrolactone (2.0 kg, 23.2 mol) to the reactor over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2 hours (after the first 8 hours). Analyze by GC-MS to confirm the consumption of γ-butyrolactone and the formation of the intermediate, methyl 4-chlorobutanoate, and its subsequent conversion.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 20-25 °C. Remove the excess methanol and HCl under reduced pressure using the rotary evaporator. This will yield the crude methyl 4-chlorobutanoate.

  • Acetal Formation: Re-dissolve the crude intermediate in 8 L of anhydrous methanol in the reactor. Cool to 10 °C. In a separate, dry vessel, prepare a solution of sodium methoxide by carefully adding 1.5 kg (27.8 mol) of sodium methoxide to 5 L of anhydrous methanol.

  • Reaction: Add the sodium methoxide solution to the reactor slowly, keeping the temperature below 20 °C. After addition, allow the mixture to stir at room temperature for 6 hours.

  • Work-up: Neutralize the reaction mixture to pH ~7 using concentrated HCl. Filter off the resulting sodium chloride precipitate. Concentrate the filtrate under reduced pressure to remove methanol.

  • Extraction: Dissolve the resulting residue in 10 L of dichloromethane (DCM). Wash the organic layer with 5 L of water, followed by 5 L of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4,4-dimethoxybutanoate as an oil. The product can be purified by vacuum distillation if necessary.

PART B: Saponification to 4,4-Dimethoxybutanoic Acid

Rationale: The final step is a simple saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product. This is a robust and high-yielding reaction.

  • Reactor Setup: Charge the 20 L reactor with the crude methyl 4,4-dimethoxybutanoate from Part A. Add a solution of sodium hydroxide (1.1 kg, 27.5 mol) dissolved in 10 L of deionized water.

  • Hydrolysis: Heat the biphasic mixture to 50-60 °C with vigorous stirring (300 RPM) for 4-6 hours. The mixture should become homogeneous as the reaction proceeds.

  • IPC: Monitor the disappearance of the starting ester by TLC or GC-MS.

  • Cooling and Acidification: Once the saponification is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Product Precipitation: Slowly and carefully add concentrated hydrochloric acid (approx. 2.5 L, or until pH 1-2 is reached). The addition is exothermic and should be controlled to keep the internal temperature below 15 °C. The product may begin to precipitate or separate as an oil.

  • Extraction: Extract the acidified mixture with dichloromethane (3 x 5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 3 L). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation: The final product, 4,4-dimethoxybutanoic acid, will be obtained as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation.

Process Parameters and Analytical Specifications

Process Data Summary
ParameterStep A (Esterification)Step B (Saponification)
Starting Material γ-Butyrolactone (2.0 kg)Methyl 4,4-dimethoxybutanoate
Key Reagents Methanolic HCl, Sodium MethoxideSodium Hydroxide, HCl
Solvent Methanol, DCMWater, DCM
Temperature 0 °C to Reflux (65 °C)50-60 °C, then 0-5 °C
Reaction Time 12-18 hours4-6 hours
Typical Yield ~75-85% (for the ester)~90-98%
Overall Yield ~67-83%
Final Product Analytical Specifications
TestSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Identity by ¹H NMR Conforms to structure¹H NMR (400 MHz, CDCl₃)
Purity by GC ≥ 98.0%Gas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH GuidelinesHeadspace GC-MS

Workflow and Safety

Operational Workflow

The logical flow of operations for this pilot-scale synthesis is critical for ensuring safety and efficiency.

G A Reactor Setup & Inerting B Reagent Charging (Methanol, GBL, HCl) A->B C Step 1: Reaction (Reflux & IPC) B->C D Work-up 1 (Solvent Swap, Acetal Formation) C->D E Step 2: Saponification (NaOH, Heat & IPC) D->E F Work-up 2 (Acidification & Extraction) E->F G Purification (Drying & Solvent Removal) F->G H Final Product QC & Packaging G->H

Caption: High-level operational workflow for pilot production.

Critical Safety Precautions

This process involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Reagents: Both concentrated hydrochloric acid and sodium hydroxide are highly corrosive.[3] Always handle them in a well-ventilated area or fume hood.[4] When preparing solutions, always add acid to water slowly, never the other way around, to manage the exothermic reaction.[1]

  • Anhydrous HCl Gas: Introduction of HCl gas must be done with extreme care in a closed system, equipped with a scrubber for any off-gassing.

  • Sodium Methoxide: This reagent is highly reactive with water and moisture, producing flammable methanol and corrosive sodium hydroxide. It must be handled under an inert atmosphere (e.g., nitrogen).

  • Pressure and Temperature: The reactor must be equipped with a pressure relief system. All heating and cooling ramps should be gradual and carefully controlled.

  • Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves.[5] Ensure safety showers and eyewash stations are immediately accessible.[5]

  • Spill Management: Have appropriate spill kits available. Acid spills should be neutralized with sodium bicarbonate, and base spills with a weak acid like citric acid.[3][4]

References

  • Washington State University. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety. [Link]

  • Indian Journal of Chemistry. (1997, November 17). Preparation of 4,4-dimethoxybutyl chloride from y-butyrolactonet. Retrieved from Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from Moravek. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from CSUB. [Link]

Sources

Application

Application Notes and Protocols for 4,4-Dimethoxybutanoic Acid as a Linker in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in Solid-Phase Synthesis Solid-phase synthesis (SPS) has revolutionized the fields of peptide, oligonucleotide, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the fields of peptide, oligonucleotide, and small molecule synthesis by immobilizing a starting material onto an insoluble support, allowing for the easy removal of excess reagents and byproducts through simple filtration.[1] Central to this methodology is the concept of a "linker" or "handle," a bifunctional molecule that connects the nascent molecule to the solid support. The choice of linker is paramount as it dictates the conditions under which the final product can be cleaved from the support, thereby influencing the overall synthetic strategy. An ideal linker should be stable to the various reaction conditions employed during chain elongation but readily cleavable under specific, controlled conditions to release the desired molecule in high yield and purity.

This application note provides a detailed guide to the use of 4,4-dimethoxybutanoic acid as an acid-labile linker in solid-phase synthesis. Its dimethyl acetal functionality serves as a masked aldehyde, which can be deprotected under mild acidic conditions, offering a versatile tool for the synthesis of a variety of molecules.

Mechanism of Action: The Chemistry of the 4,4-Dimethoxybutanoic Acid Linker

The utility of 4,4-dimethoxybutanoic acid as a linker lies in the acid-lability of the dimethyl acetal group. The carboxylic acid end of the linker is first coupled to a functionalized solid support, typically an amine-functionalized resin such as aminomethyl polystyrene. The molecule of interest is then assembled on the other end of the linker. The final cleavage from the solid support is achieved by treating the resin with an acid, which hydrolyzes the acetal to reveal a terminal aldehyde on the cleaved product. This aldehyde can then be used for subsequent downstream applications or can be the final desired functionality.

The general workflow for utilizing the 4,4-dimethoxybutanoic acid linker is depicted below:

workflow Resin Amine-Functionalized Solid Support ResinLinker Linker-Functionalized Resin Resin->ResinLinker Coupling Linker 4,4-Dimethoxybutanoic Acid ActivatedLinker Activated Linker (e.g., with HBTU/HOBt) Linker->ActivatedLinker Activation ActivatedLinker->ResinLinker Coupling ResinProduct Resin-Bound Product ResinLinker->ResinProduct Attachment Substrate Substrate (e.g., Amino Acid, Nucleoside) Substrate->ResinProduct Synthesis (Elongation) FinalProduct Final Product with Terminal Aldehyde ResinProduct->FinalProduct Cleavage Cleavage Acidic Cleavage (e.g., TFA)

Sources

Method

Application Note: Advanced Analytical Strategies for the Quantification of 4,4-Dimethoxybutanoic Acid

Introduction: The Analytical Imperative 4,4-Dimethoxybutanoic acid is an organic compound whose precise quantification is essential in various scientific domains, from its role as a potential impurity in pharmaceutical m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

4,4-Dimethoxybutanoic acid is an organic compound whose precise quantification is essential in various scientific domains, from its role as a potential impurity in pharmaceutical manufacturing to its use as a synthetic intermediate in chemical research. The presence of both a carboxylic acid and two methoxy groups imparts a unique polarity and chemical reactivity that demands robust and specific analytical methods. This guide provides a detailed exploration of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the accurate determination of this analyte in diverse matrices. We will delve into the causality behind methodological choices, offering field-proven insights to ensure data integrity and reproducibility.

Analyte Overview: Physicochemical Properties

Understanding the physicochemical properties of 4,4-dimethoxybutanoic acid (CAS: 35848-90-9) is the cornerstone of effective method development.

  • Molecular Formula: C₆H₁₂O₄

  • Molecular Weight: 148.16 g/mol

  • Structure:

    • Key Features: The molecule possesses a polar carboxylic acid functional group, making it amenable to deprotonation, and two methoxy groups. Its relatively low molecular weight and the presence of the polar carboxyl group make it non-volatile, necessitating specific analytical strategies.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

3.1 | Scientific Rationale

Direct GC analysis of polar compounds like carboxylic acids is often hindered by their low volatility and tendency to exhibit poor chromatographic behavior (e.g., peak tailing) due to interactions with the stationary phase. [1]To overcome these challenges, a derivatization step is employed to convert the polar carboxylic acid into a more volatile and thermally stable ester, typically a silyl ester. [1][2][3]Silylation replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group, significantly improving chromatographic performance and enabling sensitive detection by MS. [2][4] 3.2 | Visualized Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extract Dry Evaporate to Dryness (under Nitrogen Stream) Extract->Dry Reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Dry->Reagent React Incubate (e.g., 70°C for 60 min) Reagent->React Inject Inject into GC-MS React->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM or Full Scan) Separate->Detect Quant Quantification Detect->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Plasma, Cell Lysate) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Filter Centrifuge & Filter (0.22 µm Syringe Filter) Precip->Filter Inject Inject into LC-MS/MS Filter->Inject Separate LC Separation (Reversed-Phase C18) Inject->Separate Detect MS/MS Detection (ESI-, MRM Mode) Separate->Detect Quant Quantification Detect->Quant

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 4,4-dimethoxybutanoic acid

Technical Support Guide: Synthesis & Stability of 4,4-Dimethoxybutanoic Acid Executive Summary 4,4-Dimethoxybutanoic acid is a critical C4-building block, often serving as a masked aldehyde linker or a precursor to speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis & Stability of 4,4-Dimethoxybutanoic Acid

Executive Summary

4,4-Dimethoxybutanoic acid is a critical C4-building block, often serving as a masked aldehyde linker or a precursor to specialized heterocycles. However, its synthesis is plagued by a specific "Trojan Horse" instability: the molecule contains an internal acidic proton (carboxylic acid, pKa ~4.7) and an acid-labile protecting group (dimethyl acetal).

If not handled under strictly controlled pH and thermal conditions, the compound catalyzes its own decomposition, leading to yield loss via acetal hydrolysis and thermodynamic cyclization . This guide addresses these specific failure modes with validated protocols.

Troubleshooting Guide (Q&A)

Q1: My crude NMR shows a mixture of the product and a distinct aldehyde peak (~9.8 ppm). What happened? Diagnosis: You have triggered Auto-Catalytic Deprotection . Cause: The acetal group is stable to base but highly sensitive to acid. During the acidification step of the ester hydrolysis, if the pH drops below 4.0, or if the mixture is allowed to stand in an acidic aqueous phase, the acetal hydrolyzes to release Succinic Semialdehyde (4-oxobutanoic acid). Solution:

  • Strict pH Control: Acidify cold (0°C) using weak acids (e.g., 1M Citric Acid or NaH₂PO₄) rather than strong mineral acids (HCl).

  • Target pH: Stop acidification at pH 5.0–5.5 . The carboxylic acid will be protonated enough for extraction, but the acetal will survive.

Q2: I see a new set of peaks in the aliphatic region and loss of the methoxy signals. Is this polymerization? Diagnosis: It is likely Cyclization to the Pseudo-Ester . Cause: Upon partial hydrolysis or thermal stress, the open-chain acid cyclizes to form 5-methoxy-dihydrofuran-2-one (also known as the pseudo-methyl ester of succinic semialdehyde). This is a thermodynamic sink that is difficult to reverse. Solution: Avoid heating the free acid above 40°C. Do not attempt atmospheric distillation.

Q3: Can I purify the acid by distillation? Diagnosis: High Risk. Cause: Heating the free acid promotes both methanol elimination (forming the enol ether) and cyclization. Solution:

  • Preferred: Use the crude acid immediately if purity is >90%.

  • Alternative: If distillation is mandatory, use a Wiped Film Evaporator (WFE) or Kugelrohr with high vacuum (<0.5 mmHg) and base-washed glassware to neutralize surface acidity.

Q4: My yield is low after extraction. Where is the product? Diagnosis: Water Solubility / Partition Coefficient. Cause: 4,4-Dimethoxybutanoic acid is relatively polar and can remain in the aqueous phase, especially if the pH is not low enough to fully suppress ionization. Solution: Saturate the aqueous phase with NaCl (salting out) and use Dichloromethane (DCM) or Chloroform for extraction (3x–5x volumes). Ethyl acetate is often insufficient for quantitative recovery.

Technical Deep Dive: Reaction Pathways & Side Products

The synthesis typically proceeds via the hydrolysis of Methyl 4,4-dimethoxybutanoate . The diagram below illustrates the critical equilibrium and the irreversible side reactions that occur if the "Safe Zone" (pH 5–9, T < 40°C) is breached.

Pathway Visualization

SideReactions Ester Methyl 4,4-dimethoxybutanoate (Starting Material) Salt Carboxylate Salt (Stable Intermediate) Ester->Salt LiOH/H2O Hydrolysis Acid 4,4-Dimethoxybutanoic Acid (Target Product) Salt->Acid Careful Acidification (pH 5-6, 0°C) Aldehyde Succinic Semialdehyde (Hydrolysis Product) Acid->Aldehyde H3O+ (pH < 4) Acetal Hydrolysis Lactone 5-Methoxy-dihydrofuran-2-one (Cyclized Side Product) Acid->Lactone Heat / Acid - MeOH GBL Succinic Semialdehyde Lactol (5-hydroxy-dihydrofuran-2-one) Aldehyde->GBL Equilibrium Lactone->GBL Hydrolysis

Caption: Reaction landscape showing the stability window of the target acid and the acid-catalyzed degradation pathways leading to cyclized byproducts.

Optimized Experimental Protocol

Objective: Hydrolysis of Methyl 4,4-dimethoxybutanoate to 4,4-dimethoxybutanoic acid with minimized side reactions.

Materials
  • Methyl 4,4-dimethoxybutanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)

  • Solvent: THF/Water (3:1 ratio)

  • Quench: 1M Citric Acid (preferred) or 1M NaH₂PO₄.

Step-by-Step Methodology
  • Hydrolysis:

    • Dissolve methyl 4,4-dimethoxybutanoate in THF/Water (3:1).

    • Add LiOH·H₂O in one portion.[1]

    • Stir at Room Temperature (20–25°C) . Do not reflux.

    • Monitor by TLC (SiO₂, 50% EtOAc/Hexane). Conversion is typically complete in 2–4 hours.

  • Workup (The Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Optional: Remove bulk THF under reduced pressure at <30°C (rotary evaporator) to facilitate extraction, but ensure the aqueous residue remains basic during this process.

    • Dilute the aqueous residue with DCM (to wash away unreacted ester/impurities). Discard the organic wash.

    • Acidification: While stirring rapidly at 0°C, add 1M Citric Acid dropwise.

    • Checkpoint: Monitor pH constantly. Stop adding acid when pH reaches 5.0–5.5. Do not go to pH 1–2.

  • Extraction & Isolation:

    • Immediately extract the cold aqueous layer with DCM (3 x volumes).

    • Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate is neutral; avoid MgSO₄ if it is slightly acidic or generates heat).

    • Filter and concentrate under reduced pressure (Water bath < 30°C).

  • Storage:

    • Store the resulting colorless oil at -20°C under Argon.

    • Note: The product is best used immediately in the next step (e.g., amide coupling).

Quantitative Data Summary

ParameterOptimized ConditionRisk ConditionConsequence of Failure
Reaction Temp 20–25°C> 60°CEster hydrolysis may succeed, but acetal stability is compromised.
Workup pH 5.0 – 5.5 < 4.0Rapid hydrolysis to succinic semialdehyde.
Acid Source Citric Acid / PhosphateHCl / H₂SO₄Localized low pH spikes cause immediate degradation.
Drying Agent Na₂SO₄ (Neutral)MgSO₄ (Lewis Acidic)Potential acetal activation/cleavage.
Storage -20°C, InertRT, AirSlow cyclization to 5-methoxy-dihydrofuran-2-one.

References

  • BenchChem. (2025).[2] A Comparative Guide to 4,4-Dimethoxybutan-1-ol and its Diethyl Acetal Analog in Synthesis. Retrieved from

  • Organic Chemistry Portal. (2024). Protecting Groups: Dimethyl Acetals Stability and Deprotection. Retrieved from

  • Crimson Publishers. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophilic 3-Carbon Building Block. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 4,4-dimethoxybutanoate. Retrieved from

  • Feringa, B. L., et al. (1990). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. University of Groningen. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 4,4-Dimethoxybutanoic Acid

Welcome to the technical support center for the synthesis of 4,4-dimethoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4-dimethoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to the Synthesis of 4,4-Dimethoxybutanoic Acid

4,4-Dimethoxybutanoic acid is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structure features a carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. The primary synthetic challenges revolve around the selective transformation of a precursor molecule without compromising the acid-labile acetal group. The two most common synthetic routes are the oxidation of 4,4-dimethoxybutan-1-ol and the hydrolysis of 4,4-dimethoxybutyronitrile. This guide will address potential issues in both pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing root cause analysis and actionable solutions.

Issue 1: Low Yield of 4,4-Dimethoxybutanoic Acid

Q: I am getting a low yield of my desired product. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and inefficient workup. Let's break down the possibilities for each synthetic route.

Route 1: Oxidation of 4,4-Dimethoxybutan-1-ol

  • Cause A: Inappropriate Oxidizing Agent. Strong, non-selective oxidizing agents can lead to cleavage of the acetal group or over-oxidation. The Jones oxidation (chromium trioxide in sulfuric acid), for instance, is highly acidic and can hydrolyze the acetal, leading to the formation of 4-oxobutanoic acid and other byproducts.[1][2] While some literature suggests acetals can be stable to Jones reagent, this is highly substrate-dependent and risky.[3][4]

    • Solution: Employ milder, more selective oxidizing agents. A two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO2) is highly effective for oxidizing primary alcohols to carboxylic acids in the presence of sensitive functional groups.[5] This method operates under conditions that are less likely to cleave the acetal.

  • Cause B: Incomplete Reaction. The oxidation may not have gone to completion, leaving unreacted starting material.

    • Solution:

      • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Increasing the temperature should be done cautiously to avoid side reactions.

      • Stoichiometry of Oxidant: Ensure you are using a sufficient excess of the oxidizing agent. For TEMPO-catalyzed reactions, the stoichiometric oxidant (e.g., NaOCl or NaClO2) is what drives the reaction to completion.

  • Cause C: Product Degradation during Workup. The acidic nature of the product, 4,4-dimethoxybutanoic acid, can potentially catalyze the hydrolysis of its own acetal group if the workup conditions are not carefully controlled, especially in the presence of water.

    • Solution: Maintain a neutral or slightly basic pH during aqueous workup by using a buffered solution or a mild base like sodium bicarbonate for extraction.[6] Minimize the exposure of the product to acidic conditions and water.

Route 2: Hydrolysis of 4,4-Dimethoxybutyronitrile

  • Cause A: Incomplete Hydrolysis. The conversion of the nitrile to the carboxylic acid is a two-step process via an amide intermediate. Harsh conditions are often required for complete hydrolysis.[7]

    • Solution:

      • Acid-Catalyzed Hydrolysis: Use a strong acid such as concentrated HCl or H2SO4 and heat the reaction mixture for a prolonged period. However, be aware that these conditions can also lead to acetal cleavage.

      • Base-Catalyzed Hydrolysis: Refluxing with a strong base like NaOH or KOH is generally more compatible with the acetal group.[7] The reaction progress should be monitored to ensure complete conversion of the intermediate amide.

  • Cause B: Side Reactions. Under strongly acidic conditions, the primary side reaction is the hydrolysis of the dimethyl acetal.

    • Solution: Base-catalyzed hydrolysis is the preferred method to preserve the acetal. If acid catalysis is necessary, use the mildest effective conditions and monitor the reaction closely for the appearance of byproducts.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the common impurities and how can I remove them?

A: The nature of the impurities will depend on the synthetic route and the specific reaction conditions.

Common Impurities and Their Origin:

ImpurityPossible OriginIdentificationPurification Method
4,4-Dimethoxybutan-1-olIncomplete oxidationTLC, GC-MS, NMRColumn chromatography, Distillation
4-Oxobutanoic acidAcetal hydrolysis during oxidation or workupNMR, LC-MSExtraction with a mild base, Column chromatography
4,4-DimethoxybutanamideIncomplete hydrolysis of the nitrileNMR, LC-MSForce hydrolysis to completion, Column chromatography
Unreacted 4,4-dimethoxybutyronitrileIncomplete hydrolysisGC-MS, NMRColumn chromatography, Distillation
Polymeric materialsSide reactions of the intermediate aldehydeNMR, GPCFiltration, Column chromatography

Purification Strategy:

  • Aqueous Workup: After the reaction, a carefully controlled aqueous workup is the first line of defense.

    • For the oxidation reaction, quench any remaining oxidant. For chromium-based oxidants, adding isopropanol is effective.[2]

    • For both routes, perform an extraction. If the reaction was conducted under basic conditions, acidify the aqueous layer carefully with a non-oxidizing acid like HCl to a pH of around 3-4 to protonate the carboxylic acid, then extract with an organic solvent like ethyl acetate or dichloromethane.[6]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired carboxylic acid from unreacted starting materials and non-acidic byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: oxidation of the alcohol or hydrolysis of the nitrile?

A: The choice of route depends on the availability of starting materials and the scale of the synthesis. The oxidation of 4,4-dimethoxybutan-1-ol is often preferred as it can be a cleaner reaction with the right choice of oxidizing agent (e.g., TEMPO/NaOCl/NaClO2), avoiding the harsh conditions sometimes required for complete nitrile hydrolysis. However, if 4,4-dimethoxybutyronitrile is more readily available or cost-effective, the hydrolysis route is a viable option, with base-catalyzed conditions being more favorable for preserving the acetal.

Q2: How can I monitor the progress of my reaction effectively?

A: Thin Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. Use a suitable solvent system that provides good separation between your starting material, intermediate (if any), and product. Staining with an appropriate agent (e.g., potassium permanganate for the alcohol) can help visualize the spots. For quantitative analysis and to check for volatile impurities, Gas Chromatography (GC) is recommended.

Q3: What are the critical safety precautions I should take?

A:

  • Oxidizing Agents: Many oxidizing agents, especially chromium-based reagents, are toxic and carcinogenic.[1] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Exothermic Reactions: Some oxidation and hydrolysis reactions can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethoxybutanoic Acid via TEMPO-Catalyzed Oxidation of 4,4-Dimethoxybutan-1-ol

This protocol is adapted from a general procedure for the oxidation of primary alcohols to carboxylic acids.[5]

Materials:

  • 4,4-Dimethoxybutan-1-ol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Sodium chlorite (NaClO2)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfite (Na2SO3)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethoxybutan-1-ol (1.0 eq) in dichloromethane. Add an aqueous solution of sodium bicarbonate.

  • Catalyst Addition: Add a catalytic amount of TEMPO (approx. 0.01 eq).

  • Initial Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add sodium hypochlorite solution (approx. 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir vigorously for 1-2 hours, monitoring the disappearance of the starting alcohol by TLC.

  • Second Oxidation: In a separate flask, prepare a solution of sodium chlorite (approx. 1.5 eq) in water. Add this solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid (monitor by TLC or GC).

  • Quenching: Cool the reaction mixture to 0 °C and quench any excess oxidant by slowly adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxybutanoic acid.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 4,4-Dimethoxybutanoic Acid via Base-Catalyzed Hydrolysis of 4,4-Dimethoxybutyronitrile

Materials:

  • 4,4-Dimethoxybutyronitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethoxybutyronitrile (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC for the disappearance of the starting material and the intermediate amide. The evolution of ammonia gas will also indicate the progress of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with 1 M HCl to a pH of approximately 3-4.

  • Extraction: Extract the aqueous solution with ethyl acetate several times.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-dimethoxybutanoic acid.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Reaction Scheme: Synthesis of 4,4-Dimethoxybutanoic Acid

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Hydrolysis 4,4-Dimethoxybutan-1-ol 4,4-Dimethoxybutan-1-ol 4,4-Dimethoxybutanoic Acid 4,4-Dimethoxybutanoic Acid 4,4-Dimethoxybutan-1-ol->4,4-Dimethoxybutanoic Acid TEMPO, NaOCl, NaClO2 4,4-Dimethoxybutyronitrile 4,4-Dimethoxybutyronitrile 4,4-Dimethoxybutyronitrile->4,4-Dimethoxybutanoic Acid NaOH, H2O, Heat

Caption: Synthetic routes to 4,4-dimethoxybutanoic acid.

Troubleshooting Workflow: Low Yield

G cluster_oxidation Troubleshooting Oxidation Route cluster_hydrolysis Troubleshooting Hydrolysis Route start Low Yield of 4,4-Dimethoxybutanoic Acid route Which synthetic route was used? start->route oxidation Oxidation of Alcohol route->oxidation Oxidation hydrolysis Hydrolysis of Nitrile route->hydrolysis Hydrolysis check_oxidant Check Oxidizing Agent (Mild vs. Harsh) oxidation->check_oxidant check_completion_ox Check for Complete Reaction (TLC/GC) oxidation->check_completion_ox check_workup_ox Review Workup Procedure (Avoid Acid) oxidation->check_workup_ox check_conditions Check Hydrolysis Conditions (Base vs. Acid) hydrolysis->check_conditions check_completion_hy Check for Complete Hydrolysis (TLC/GC) hydrolysis->check_completion_hy check_side_reactions Check for Acetal Cleavage hydrolysis->check_side_reactions

Caption: Troubleshooting workflow for low yield.

References

  • Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). An efficient and environmentally benign oxidation of primary alcohols to carboxylic acids is using stoichiometric NaClO2, catalytic TEMPO, and NaOCl. The Journal of Organic Chemistry, 64(8), 2564–2566.
  • Oxidation of Alcohols to Aldehydes and Ketones.
  • Pinnick, H. W. (1981). The Pinnick oxidation. The Journal of Organic Chemistry, 46(15), 3164-3166.
  • Jones oxidation. Wikipedia. [Link]

  • TEMPO-Mediated Oxid
  • Jones Oxidation. Organic Chemistry Portal. [Link]

  • Hunsen, M. (2005). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. Revue Roumaine de Chimie, 50(7-8), 619-622.
  • Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]

  • Zhang, Y., & Liu, X. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Jones Oxidation of Alcohols in Organic Chemistry. (2023, October 26). YouTube. [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Bolm, C., & Magnus, A. S. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 65(1), 169-173.
  • van der Veen, B. P., Broesder, A., van der Ende, M., & Wekking, M. M. (2024). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. MDPI. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

  • How to purify and isolate required compound from a reaction mixture? ResearchGate. [Link]

  • Rychnovsky, S. D., & Vaidyanathan, R. (1999). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry, 64(1), 310-312.
  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). (2022, April 10). YouTube. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. ResearchGate. [Link]

  • Franck, X., & Figadère, B. (2003). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry, 5(4), 433-435.
  • Jefferson, E. A. (2018). Acid-Catalyzed Hydrolysis of 4-Diazo-Isothiochroman-3-One. Comparison With the Acyclic Analog and the Corresponding Oxygen System. Amanote Research.
  • homoveratric acid. Organic Syntheses Procedure. [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. LOCKSS. [Link]

  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Base Hydrolysis of Coordinated Acetonitrile. ResearchOnline@JCU. [Link]

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. (2020, November 7). YouTube. [Link]

  • 4,4-Dimethoxybutanoic acid | CAS No- 35848-90-9. AA Blocks. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting 4,4-Dimethoxybutanoic Acid Deprotection

As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize succinic semialdehyde (4-oxobutanoic acid) via the deprotection of 4,4-dimethoxybutanoic acid. On paper, this is a textboo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize succinic semialdehyde (4-oxobutanoic acid) via the deprotection of 4,4-dimethoxybutanoic acid. On paper, this is a textbook acid-catalyzed acetal hydrolysis. In practice, the transformation is plagued by stalled equilibria and product degradation.

Succinic semialdehyde is a highly reactive, critical intermediate in the GABA shunt pathway[1]. Because it contains both an aldehyde and a carboxylic acid, it exists in equilibrium with its cyclic hemiacetal form (5-hydroxydihydrofuran-2(3H)-one). If the deprotection conditions are not carefully controlled, you will either fail to drive the reaction to completion or inadvertently destroy your product. This guide provides the mechanistic causality and self-validating protocols needed to master this transformation.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My deprotection reaction is stalling at 50-60% conversion, even after adding excess acid catalyst. Why won't it go to completion? Causality: Acetal hydrolysis is a thermodynamically controlled equilibrium process, not a kinetically limited one. The mechanism involves the protonation of the methoxy oxygen, elimination of methanol to form an oxonium ion, and subsequent nucleophilic attack by water[2]. Adding more acid accelerates the rate at which equilibrium is reached, but it does not shift the equilibrium position. Solution: To drive the reaction forward, you must either increase the concentration of water or remove the methanol byproduct[3]. Utilizing a biphasic solvent system (e.g., THF/H₂O) ensures sufficient water is present, while applying a gentle nitrogen sweep or mild vacuum can help volatilize the methanol.

Q2: I increased the acid concentration (e.g., 6 M HCl) and heated the reaction to force completion. Now I have a complex mixture on my TLC plate and a terrible yield. What happened? Causality: You have decoupled the kinetics of deprotection from the stability of your product. Succinic semialdehyde is highly reactive. While harsh aqueous acids will rapidly cleave the dimethyl acetal, they simultaneously catalyze the polymerization of the resulting aldehyde or promote unwanted aldol-type condensations[4]. Solution: You must use milder acids (e.g., 0.1 M HCl) at room temperature. If the reaction is too slow under mild aqueous conditions, you must abandon hydrolytic cleavage entirely and switch to alternative catalytic methods.

Q3: Are there alternative deprotection methods that avoid aqueous acids entirely? Causality: Yes. The use of molecular iodine (I₂) in acetone is a highly efficient, neutral condition for acetal deprotection. Rather than relying on direct hydrolysis, this method operates via a rapid substrate exchange mechanism[5]. Because the reaction remains neutral, it completely prevents the acid-catalyzed polymerization of succinic semialdehyde, often reaching >95% conversion in minutes[6].

Part 2: Quantitative Condition Matrix

The following table summarizes the quantitative data and mechanistic outcomes of various deprotection strategies for 4,4-dimethoxybutanoic acid.

Catalyst SystemSolvent SystemTempTimeTypical ConversionMechanistic Outcome / Notes
6.0 M HCl H₂O60 °C1 h< 30%Failure: Extensive polymerization; harsh acid degrades succinic semialdehyde.
0.1 M HCl THF / H₂O (1:1)25 °C4 h75 - 80%Moderate: Standard hydrolytic cleavage; requires biphasic mixing to drive equilibrium.
5 mol% Er(OTf)₃ Wet CH₃NO₂25 °C2 h85 - 90%Good: Mild Lewis acid alternative; operates at near-neutral pH[3].
10 mol% I₂ Acetone25 °C15 min> 95%Optimal: Rapid substrate exchange; neutral conditions completely prevent polymerization[6].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must include built-in validation steps. Below are the two most reliable methodologies for this transformation.

Protocol A: Mild Biphasic Hydrolytic Deprotection

Use this protocol if you must avoid transition metals or halogens in your downstream assays.

  • Initiation: Dissolve 4,4-dimethoxybutanoic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (0.1 M substrate concentration).

  • Catalysis: Add 0.1 M aqueous HCl dropwise until the pH reaches approximately 2.5.

  • Equilibrium Shift: Stir vigorously at 25 °C. To prevent stalling, leave the reaction flask open to a well-ventilated fume hood with a gentle stream of nitrogen passing over the surface to continuously evaporate the evolving methanol.

  • Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The appearance of a bright yellow/orange spot confirms the successful generation of the free aldehyde.

  • Work-up: Once the starting material is consumed (typically 4 hours), neutralize carefully with saturated aqueous NaHCO₃ to pH 6. Extract the succinic semialdehyde with ethyl acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo at a low temperature (< 30 °C) to prevent thermal degradation.

Protocol B: Iodine-Catalyzed Neutral Deprotection (Recommended)

Use this protocol for maximum yield and to completely avoid acid-catalyzed polymerization[5][6].

  • Initiation: Dissolve 4,4-dimethoxybutanoic acid (1.0 mmol) in reagent-grade acetone (10 mL).

  • Catalysis: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) directly to the solution. The solution will turn a deep brown color.

  • Reaction: Stir the mixture at room temperature (25 °C). This exchange reaction is exceptionally fast; monitor by TLC after 5 minutes.

  • Validation (Self-Indicating Quench): Upon completion (typically < 15 minutes), add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise. The reaction is self-validating: the exact moment the active iodine catalyst is neutralized, the solution will instantly transition from dark brown to colorless.

  • Work-up: Remove the acetone under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield highly pure succinic semialdehyde.

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow N1 Incomplete Deprotection of 4,4-Dimethoxybutanoic Acid N2 Reaction stalls at partial conversion? N1->N2 N3 Increase H₂O equivalents or remove methanol in vacuo N2->N3 Yes (Equilibrium stalled) N4 Multiple side products observed? N2->N4 No N7 Successful Isolation of Succinic Semialdehyde N3->N7 N5 Harsh acid causing polymerization of succinic semialdehyde N4->N5 Yes (Degradation) N6 Switch to neutral I₂/Acetone catalysis N5->N6 N6->N7

Workflow for troubleshooting 4,4-dimethoxybutanoic acid deprotection to succinic semialdehyde.

References

  • Benchchem. "Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group". Benchchem Technical Support.
  • Benchchem. "Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals". Benchchem Technical Support.
  • Benchchem. "troubleshooting acetal deprotection in the presence of sensitive functional groups". Benchchem Technical Support.
  • Benchchem. "Succinic semialdehyde | Research Chemical | RUO". Benchchem Product Data.
  • Sun, Jianwei, et al. "Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone". The Journal of Organic Chemistry 69(25):8932-4.
  • Wikipedia. "Succinic acid".

Sources

Optimization

Technical Support Center: Synthesis and Purification of 4,4-Dimethoxybutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis and purification of 4,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis and purification of 4,4-dimethoxybutanoic acid.

The primary challenge in handling this molecule is the presence of the highly acid-labile dimethyl acetal group. Minor deviations in pH, temperature, or reagent selection can lead to rapid deprotection, over-oxidation, or lactonization. This guide provides mechanistic insights, diagnostic data, and self-validating protocols to ensure high-yield, high-purity isolation.

Diagnostic FAQs: Troubleshooting Common Byproducts

Q1: During the hydrolysis of 4,4-dimethoxybutanenitrile, my NMR shows complete loss of the acetal group and the appearance of γ-butyrolactone. What went wrong? A1: You likely used acidic conditions or allowed the pH to drop too low during the workup. Standard acid-catalyzed hydrolysis of nitriles requires strong aqueous acids and heat, which rapidly cleaves the acid-sensitive dimethyl acetal group [2]. Once the acetal is cleaved to an aldehyde (4-oxobutanoic acid), it exists in equilibrium with its cyclic hemiacetal, which readily dehydrates to form γ-butyrolactone. To prevent this, a base-catalyzed approach (e.g., NaOH in ethanol) must be employed, as acetals are fundamentally stable under basic conditions [2].

Q2: I am synthesizing 4,4-dimethoxybutanoic acid via the oxidation of 4,4-dimethoxybutan-1-ol, but LC-MS indicates a massive accumulation of 4,4-dimethoxybutanal. How do I drive the reaction to completion? A2: This is a classic case of under-oxidation. The primary alcohol can be oxidized to either the aldehyde or the carboxylic acid depending entirely on the oxidative potential of your reagent [3]. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Swern conditions, will selectively arrest the oxidation at the aldehyde stage [3]. To achieve the carboxylic acid, you must use stronger oxidizing conditions (e.g., Jones reagent or KMnO₄). However, if using Jones reagent (which is highly acidic), you must strictly control the temperature (0 °C) and quench rapidly to prevent acetal cleavage.

Q3: My crude mixture contains unreacted starting material and neutral byproducts. How can I remove them without subjecting the product to harsh column chromatography? A3: Because your target product is a carboxylic acid, you can exploit its ionizable nature through a controlled acid-base extraction [1]. By extracting the crude mixture with an aqueous base (like NaHCO₃), the target molecule becomes a water-soluble sodium salt, while neutral byproducts (unreacted nitriles, alcohols, or aldehydes) remain in the organic phase and can be discarded. The critical step is the subsequent acidification: you must use a mild acid at 0 °C to recover the free carboxylic acid without triggering acetal hydrolysis.

Spectroscopic Identification of Byproducts

To effectively troubleshoot your synthesis, you must be able to identify the specific byproducts in your crude mixture. Use the following quantitative data to diagnose your reaction outcome.

CompoundStructural Role¹H NMR Diagnostic Shift (CDCl₃)LC-MS / GC-MS Base Peak (m/z)Troubleshooting Action
4,4-Dimethoxybutanoic Acid Target Product~4.45 ppm (t, 1H, acetal CH)147[M-H]⁻N/A (Target Confirmed)
4,4-Dimethoxybutanenitrile Starting Material~2.45 ppm (t, 2H, CH₂CN)128 [M-H]⁻Extend reflux time; verify base equivalents.
4,4-Dimethoxybutanal Under-oxidation~9.80 ppm (t, 1H, CHO)131 [M-H]⁻Switch to a stronger oxidant (e.g., KMnO₄) [3].
γ-Butyrolactone Acetal Cleavage / Cyclization~4.35 ppm (t, 2H, ring CH₂O)86 [M]⁺Avoid strong mineral acids; keep workup pH > 4.
4-Oxobutanoic Acid Acetal Cleavage~9.80 ppm (s, 1H, CHO)101 [M-H]⁻Strictly control temperature during acidification.

Purification Workflows & Mechanisms

The following workflow illustrates the logic behind the acid-base extraction method, which is the most efficient way to isolate 4,4-dimethoxybutanoic acid while purging neutral impurities [1].

PurificationWorkflow A Crude Reaction Mixture (Product + Neutrals + Catalyst) B Aqueous Base Extraction (e.g., 1M NaOH or NaHCO3) A->B C Organic Phase (Neutral Byproducts: Nitriles, Aldehydes, Alcohols) B->C Discard/Recycle D Aqueous Phase (Sodium 4,4-dimethoxybutanoate) B->D Retain E Controlled Acidification (0 °C, pH 4-5, Mild Acid) D->E F Second Extraction (Ethyl Acetate) E->F G Aqueous Phase (Inorganic Salts) F->G Discard H Organic Phase (Pure 4,4-Dimethoxybutanoic Acid) F->H Concentrate

Caption: Workflow for isolating 4,4-dimethoxybutanoic acid via controlled acid-base extraction.

Self-Validating Experimental Protocol

This protocol details the base-catalyzed hydrolysis of 4,4-dimethoxybutanenitrile and the subsequent purification. Every step is designed with built-in causality to protect the acetal group and validate the reaction progress.

Objective: Convert 4,4-dimethoxybutanenitrile to 4,4-dimethoxybutanoic acid while suppressing acetal cleavage and lactonization.

Step 1: Reaction Setup

  • Action: Dissolve 4,4-dimethoxybutanenitrile (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous NaOH (3.0 eq).

  • Causality: The presence of the acid-sensitive dimethyl acetal group precludes the use of standard acid-catalyzed nitrile hydrolysis. Base catalysis ensures the selective conversion of the nitrile to the carboxylate salt while preserving the acetal integrity[2].

Step 2: Reflux & Monitoring

  • Action: Heat the mixture to reflux (approx. 80 °C). Monitor via TLC (Eluent: Hexanes/EtOAc 1:1) until the starting material spot disappears (typically 4-6 hours).

  • Causality: TLC validation prevents premature termination. Incomplete reactions leave unreacted neutral nitrile that complicates the final purity profile.

Step 3: Solvent Removal

  • Action: Cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Causality: Removing ethanol prevents it from acting as a co-solvent during the subsequent biphasic extraction. If left in the mixture, ethanol will drag water-soluble salts into the organic layer and vice versa, destroying the partition coefficient.

Step 4: Primary Extraction (Impurity Purge)

  • Action: Dilute the aqueous residue with distilled water and extract twice with dichloromethane (DCM). Discard the DCM layer.

  • Causality: This simple aqueous extraction isolates the water-soluble sodium 4,4-dimethoxybutanoate from unreacted nitriles and neutral organic byproducts, which partition into the DCM layer [1].

Step 5: Controlled Acidification (Critical Step)

  • Action: Cool the aqueous phase to 0 °C in an ice bath. Slowly add 1M NaHSO₄ (or 10% citric acid) dropwise with vigorous stirring until the pH reaches 4.5 to 5.0.

  • Causality: Strict temperature and pH control is paramount. Using strong mineral acids (like HCl) or allowing the temperature to spike will rapidly hydrolyze the acetal to 4-oxobutanoic acid, which subsequently cyclizes into γ-butyrolactone.

Step 6: Product Isolation

  • Action: Immediately extract the acidified aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Causality: Ethyl acetate efficiently extracts the protonated carboxylic acid. Immediate extraction minimizes the time the acetal spends in an acidic aqueous environment, ensuring maximum yield of the intact 4,4-dimethoxybutanoic acid.

References

  • Title: Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores Source: University of Greenwich URL: [Link]

Troubleshooting

stability of 4,4-dimethoxybutanoic acid under acidic and basic conditions

Technical Support Center: Stability & Handling of 4,4-Dimethoxybutanoic Acid Executive Summary 4,4-Dimethoxybutanoic acid (CAS: 35848-90-9 / 19069-65-9) serves as a protected form of succinic semialdehyde (4-oxobutanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4,4-Dimethoxybutanoic Acid

Executive Summary

4,4-Dimethoxybutanoic acid (CAS: 35848-90-9 / 19069-65-9) serves as a protected form of succinic semialdehyde (4-oxobutanoic acid). Its utility lies in the dimethyl acetal functionality, which masks the reactive aldehyde group.

  • In Basic Conditions (pH > 8): The molecule is highly stable . It exists as a carboxylate salt, and the acetal protection remains intact.

  • In Acidic Conditions (pH < 4): The molecule is labile . The acetal hydrolyzes to release succinic semialdehyde, which is chemically unstable and prone to spontaneous cyclization (lactonization) or polymerization.

This guide provides the mechanistic insights and protocols necessary to manipulate this compound without unintended degradation.

Part 1: Acidic Stability (The Critical Zone)

The Core Issue: Under acidic conditions, the dimethyl acetal group undergoes hydrolysis. This is not merely a deprotection; it initiates a cascade that can lead to the loss of your target linear structure.

Mechanism of Failure:

  • Protonation: The methoxy oxygen is protonated.

  • Hydrolysis: Loss of methanol generates an oxocarbenium ion, which is trapped by water to form the hemiacetal, and eventually the free aldehyde (succinic semialdehyde).

  • Cyclization (The Hidden Trap): Succinic semialdehyde exists in equilibrium with its cyclic hemiacetal. Under acidic conditions, this can dehydrate to form 5-hydroxy-2(5H)-furanone (or related lactones), effectively destroying the linear reagent.

Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
Loss of Methoxy Signals in NMR Unintended hydrolysis during workup.Ensure quench buffers (e.g., NaHCO₃) are used before phase separation. Keep pH > 7.
Appearance of Aldehyde Peak (~9.7 ppm) Exposure to mild acid (pH 4-6) or protic solvents.Store in aprotic solvents (DMSO, DMF) or buffered aqueous solutions.
Formation of Insoluble Polymer Strong acid exposure (pH < 1) causing aldol polymerization.Avoid concentrated mineral acids. Perform deprotection in dilute acid at 0°C.
Unexpected Lactone Formation Acid-catalyzed cyclization/dehydration.Stop reaction immediately upon deprotection. Do not heat acidic solutions.
FAQ: Acidic Handling

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Standard silica gel is slightly acidic (pH 4-5) and can induce slow hydrolysis of the acetal on the column.

  • Protocol Adjustment: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

Q: How do I intentionally deprotect it to get Succinic Semialdehyde? A: Use a controlled hydrolysis protocol (see below) to minimize side reactions.

Part 2: Basic Stability (Storage & Handling)

The Safe Zone: Bases deprotonate the carboxylic acid (pKa ~4.5) to form the 4,4-dimethoxybutanoate anion. The acetal group is electronically neutral and resistant to nucleophilic attack by hydroxide, making basic conditions ideal for storage and reactions targeting the carboxyl group (e.g., amide coupling).

Troubleshooting Guide: Basic Conditions
SymptomProbable CauseCorrective Action
Low Yield in Amide Coupling Ester hydrolysis (if using ester derivative) or steric hindrance.The acetal is bulky. Use stronger coupling reagents (HATU) and ensure pH remains >8.
Precipitation Salt formation in organic solvent.The carboxylate salt is insoluble in DCM/EtOAc. Use polar solvents (DMF, Water) or maintain the free acid form carefully.
FAQ: Basic Handling

Q: Can I store the stock solution in 0.1 M NaOH? A: Yes. This is the most stable form for aqueous storage. The carboxylate anion repels nucleophiles, and the acetal is inert to base. Store at 4°C.

Q: Will the acetal survive saponification conditions (e.g., LiOH/MeOH)? A: Yes. If you are hydrolyzing a remote ester elsewhere on the molecule, the dimethyl acetal will remain intact, provided you do not acidify the workup below pH 5.

Part 3: Experimental Protocols

Protocol A: Controlled Hydrolysis (Deprotection)

Objective: To generate succinic semialdehyde in situ for immediate use.

  • Dissolve: 1.0 eq of 4,4-dimethoxybutanoic acid in water.

  • Acidify: Add 1.0 M HCl dropwise at 0°C until pH reaches 1-2.

  • Monitor: Stir for 30-60 minutes. Monitor by TLC (stain with DNP to see aldehyde).

  • Neutralize: Once conversion is complete, immediately neutralize with saturated NaHCO₃ to pH 7 if the next step allows.

    • Warning: Do not store the free aldehyde; use immediately to prevent polymerization.

Protocol B: Safe Workup (Preserving the Acetal)

Objective: To isolate the compound without losing the protecting group.

  • Quench: Pour reaction mixture into a vigorously stirred solution of saturated NaHCO₃ or Phosphate Buffer (pH 7.4) .

  • Extract: Use EtOAc or DCM.

  • Wash: Wash organic layer with brine containing 1% TEA.

  • Dry: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

  • Concentrate: Rotovap at < 40°C.

Part 4: Visualizing the Stability Landscape

The following diagram illustrates the divergent pathways based on pH environment.

StabilityPathways Start 4,4-Dimethoxybutanoic Acid (Precursor) AcidPath Acidic Conditions (pH < 4) Start->AcidPath Add H+ BasePath Basic Conditions (pH > 8) Start->BasePath Add OH- Hemiacetal Hemiacetal Intermediate AcidPath->Hemiacetal Hydrolysis (-MeOH) Salt Carboxylate Salt (Stable Storage Form) BasePath->Salt Deprotonation Aldehyde Succinic Semialdehyde (Reactive) Hemiacetal->Aldehyde Fast Lactone Lactone/Polymer (Irreversible Loss) Aldehyde->Lactone Cyclization (Spontaneous) Salt->Start Careful Acidification (pH 5-6)

Figure 1: Reaction pathways of 4,4-dimethoxybutanoic acid. Acidic conditions trigger hydrolysis and subsequent degradation, while basic conditions favor stable salt formation.

Part 5: Stability Data Summary

ParameterAcidic (pH 1-3)Neutral (pH 7)Basic (pH 10-12)
Acetal Integrity Unstable (< 1 hr half-life)Stable (Days/Weeks)Very Stable (Months)
Carboxyl State Free Acid (COOH)MixtureCarboxylate (COO⁻)
Primary Risk Hydrolysis -> CyclizationSlow HydrolysisNone (Inert)
Storage Rec. Do Not StoreShort-term onlyRecommended

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1080, Succinic semialdehyde. Retrieved from [Link]

    • Context: Confirms the reactivity and metabolic pathways of the hydrolysis product (succinic semialdehyde).
  • Context: General handling and safety d
  • Chemistry LibreTexts (2025). Hydrolysis of Acetals and Ketals. Retrieved from [Link][1][2][3][4]

    • Context: Authoritative source for the acid-catalyzed hydrolysis mechanism of acetals.
  • NIST Chemistry WebBook. Butanoic acid, 4-methoxy-, methyl ester (Analogous Structure).[5] Retrieved from [Link]

    • Context: Structural data supporting the stability of the methyl ester/acetal functionalities.

Sources

Optimization

Technical Support Center: Stabilizing 4,4-Dimethoxybutanoic Acid Acetal

Subject: Prevention of Premature Hydrolysis in 4,4-Dimethoxybutanoic Acid Derivatives Ticket ID: CHEM-SUP-44-DMBA Assigned Scientist: Senior Application Specialist, Process Chemistry Group Executive Summary: The "Trojan...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Premature Hydrolysis in 4,4-Dimethoxybutanoic Acid Derivatives Ticket ID: CHEM-SUP-44-DMBA Assigned Scientist: Senior Application Specialist, Process Chemistry Group

Executive Summary: The "Trojan Horse" Mechanism

The instability of 4,4-dimethoxybutanoic acid arises from a unique structural vulnerability: it is an autocatalytic system . Unlike standard acetals which require external acid to hydrolyze, this molecule carries its own proton source (the carboxylic acid moiety, pKa ~4.8) in close proximity to the acid-sensitive dimethyl acetal.

In the presence of even trace moisture, the carboxylic acid protonates the acetal oxygen, ejecting methanol and generating an oxocarbenium ion. This collapses into succinic semialdehyde , which rapidly degrades via polymerization or cyclization to 5-hydroxy-2(5H)-furanone.

The Golden Rule: To ensure stability, you must either mask the proton (salt/ester formation) or remove the water (anhydrous handling).

Module 1: Storage & Handling (The "Before" Phase)

Issue: User reports material turning into a viscous, off-white goo with a pungent odor after 48 hours of storage at 4°C. Diagnosis: Autocatalytic hydrolysis due to ambient moisture absorption.

Protocol A: The Carboxylate Salt Strategy (Recommended)

The most robust method for long-term storage is converting the free acid into its potassium or sodium salt. The carboxylate anion is non-acidic, rendering the acetal indefinitely stable.

  • Dissolution: Dissolve crude 4,4-dimethoxybutanoic acid in anhydrous methanol (10 mL/g).

  • Neutralization: Add 1.0 equivalent of Potassium Carbonate (

    
    ) or Sodium Methoxide (NaOMe) at 0°C.
    
  • Evaporation: Remove solvent under reduced pressure (Rotovap) at <40°C.

  • Drying: Dry the resulting white solid under high vacuum (0.1 mbar) for 12 hours.

  • Storage: Store under Argon/Nitrogen at -20°C.

Protocol B: Handling the Free Acid

If you must use the free acid form:

  • Solvent: Store as a 1M solution in anhydrous Toluene or DCM over activated 4Å molecular sieves.

  • Container: Use amber glass silylated vials (to prevent surface acidity of glass) with Teflon-lined caps.

Module 2: Reaction Conditions (The "During" Phase)

Issue: Acetal deprotection observed during amide coupling or esterification reactions. Diagnosis: Use of acidic coupling agents or Lewis acid catalysts.[1]

Compatibility Matrix
Reagent/ConditionStatusTechnical Note
Thionyl Chloride (

)
CRITICAL FAIL Generates HCl; instant destruction of acetal.
DCC / EDC SAFE Use with 1.1 eq. base (e.g., DIPEA) to scavenge protons.
HATU / HBTU SAFE Requires basic conditions (pH > 8).
Acidic Resins (Amberlyst) AVOID Will cleave acetal immediately.
Lewis Acids (

,

)
AVOID Coordinates to acetal oxygens, triggering opening.

Module 3: Workup & Purification (The "After" Phase)

Issue: Product disappears or degrades during silica gel chromatography. Diagnosis: Standard Silica Gel 60 is slightly acidic (pH 5.0–6.0 in slurry), which is sufficient to hydrolyze the dimethyl acetal during the time-scale of a column.

Protocol C: The Buffered Silica Column

Objective: Deactivate silica surface acidity to prevent on-column hydrolysis.[2]

  • Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent containing 1% TEA.

  • Elution: Run the column with eluent containing 0.5% TEA .

  • Post-Column: Evaporate fractions immediately. Do not leave the product in solution with TEA for days, as basic hydrolysis of esters (if present) could occur, though acetals remain stable.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the separation allows. It is non-acidic and requires no TEA buffering.

Visualization: Stability & Logic[2]

Figure 1: The Stability Landscape

This diagram illustrates the pH zones where the acetal is safe versus where it is liable to degrade. Note the "Danger Zone" which overlaps with standard workup conditions.

StabilityLandscape Acid pH < 4 (Strong Acid) Acetal 4,4-Dimethoxybutanoic Acid Acetal Acid->Acetal Rapid Cleavage WeakAcid pH 4 - 6 (Weak Acid / Silica) WeakAcid->Acetal Slow Hydrolysis (Danger Zone) Neutral pH 7 (Neutral) Neutral->Acetal Stable Base pH > 8 (Basic) Base->Acetal Highly Stable Hydrolysis Hydrolysis to Succinic Semialdehyde Acetal->Hydrolysis If Acidic Stable Stable Intact Molecule Acetal->Stable If Neutral/Basic

Caption: pH-dependent stability profile. The yellow zone (pH 4-6) represents the hidden risk during silica chromatography and storage of the free acid.

Figure 2: Workup Decision Tree

Follow this logic flow to select the correct purification method.

WorkupLogic Start Crude Reaction Mixture CheckForm Is the product a Free Acid or Ester? Start->CheckForm FreeAcid Free Acid (COOH) CheckForm->FreeAcid Ester Ester / Protected CheckForm->Ester SaltForm Convert to K+ Salt FreeAcid->SaltForm Stabilize Column Column Chromatography Ester->Column Recryst Recrystallization (No Column) SaltForm->Recryst Silica Standard Silica? Column->Silica Method Selection Buffered Add 1% Et3N to Eluent Silica->Buffered Yes Alumina Use Neutral Alumina Silica->Alumina No (Alternative)

Caption: Decision tree for purification. Note that free acids should generally avoid chromatography to prevent autocatalysis on the column.

Frequently Asked Questions (FAQ)

Q1: Can I use


 for NMR analysis? 
A:  Proceed with caution. Chloroform degrades over time to form phosgene and HCl (DCl in deuterated solvents), which is acidic enough to hydrolyze your acetal in the NMR tube.
  • Fix: Filter the

    
     through a small plug of Basic Alumina before use, or add a single drop of Pyridine-
    
    
    
    to the NMR tube to neutralize trace acid. Alternatively, use
    
    
    or
    
    
    .

Q2: I need to remove the acetal. How do I do it intentionally? A: To deprotect, use 1M HCl or 50% Aqueous Trifluoroacetic Acid (TFA) in THF/Water (1:1). The reaction is usually complete within 30 minutes at Room Temperature. Monitor the disappearance of the methoxy singlet (~3.3 ppm) in NMR.

Q3: Why is the dimethyl acetal less stable than the ethylene glycol ketal (dioxolane)? A: This is an entropic effect. The cyclic ethylene ketal is more stable because breaking it requires opening a ring (unfavorable entropy), whereas the dimethyl acetal releases two independent methanol molecules. If your synthesis allows, protecting as the 1,3-dioxolane (using ethylene glycol) will provide significantly higher acid resistance [1].

Q4: Can I scale this up to 100g? A: Yes, but heat transfer becomes critical. The formation of the salt (Protocol A) is exothermic. On a large scale, ensure active cooling during base addition. Also, avoid rotary evaporation of the free acid at high temperatures (>45°C) for prolonged periods; lyophilization is safer for the salt form.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter 4: Protection for the Carbonyl Group, pp. 297-304).[1]

  • Cordes, E. H., & Bull, H. G. (1974).[4] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[4] Chemical Reviews, 74(5), 581–603.[4]

  • BenchChem Technical Guides. (2025). Preventing the hydrolysis of acetals during reaction workup.

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals: Stability and Deprotection.

Sources

Troubleshooting

Technical Support Center: Purification of 4,4-Dimethoxybutanoic Acid

Welcome to the technical support guide for 4,4-dimethoxybutanoic acid (CAS No. 35848-90-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4,4-dimethoxybutanoic acid (CAS No. 35848-90-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. As a bifunctional molecule containing both a carboxylic acid and an acid-sensitive dimethyl acetal, its purification requires careful consideration of reaction conditions to prevent degradation and ensure high purity. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, stability, and general purification strategies for 4,4-dimethoxybutanoic acid.

Q1: What are the most common impurities found in crude 4,4-dimethoxybutanoic acid?

A1: Impurities largely depend on the synthetic route. However, they typically fall into several categories:

  • Unreacted Starting Materials: If synthesized via oxidation of 4,4-dimethoxybutan-1-ol, the starting alcohol may be present.

  • Side-Reaction Products: The primary side-product of concern is the hydrolyzed aldehyde, 4-oxobutanoic acid, which can form if the acetal is exposed to acidic conditions.

  • Residual Solvents: Solvents used during the synthesis and work-up, such as dichloromethane (DCM), methanol, or ethyl acetate, may persist in the crude product.[1][2]

  • Catalyst Residues: Any acids or bases used to catalyze the synthesis may also be present.

Q2: How stable is the dimethyl acetal group during purification? What conditions must be avoided?

A2: The dimethyl acetal is the most sensitive functional group in the molecule. It serves as a stable protecting group for an aldehyde functionality but is prone to hydrolysis under acidic conditions.[1]

  • Avoid Strong Acids: Prolonged contact with strong acids (e.g., concentrated HCl, H₂SO₄) or even mildly acidic conditions (pH < 4-5) during workup or chromatography can cleave the acetal, yielding 4-oxobutanoic acid and methanol. This is the most critical challenge in its purification.

  • Temperature: While generally stable at room temperature, prolonged heating, especially in the presence of trace acid or water, can accelerate degradation.[3]

Q3: What are the key physical properties I should be aware of?

A3: Understanding the physical properties is essential for selecting the appropriate purification technique.

PropertyValueSource
CAS Number 35848-90-9[4]
Molecular Formula C₆H₁₂O₄[4]
Molecular Weight 148.16 g/mol
Appearance Typically a liquid or low-melting solidGeneral chemical knowledge
Solubility Soluble in many organic solvents (e.g., ethers, DCM, ethyl acetate); sparingly soluble in water.[5]General chemical knowledge

Q4: What is the best general strategy for a first-pass purification?

A4: For most crude samples where the main impurities are neutral (e.g., unreacted alcohol precursor) or basic, an acid-base extraction is the most effective and efficient first step. This method leverages the acidic nature of the carboxylic acid to separate it from non-acidic contaminants while avoiding the harsh conditions that could compromise the acetal group. See Protocol 2 for a detailed methodology.

Section 2: Troubleshooting Purification Challenges

This guide provides solutions to specific issues that may arise during the purification of 4,4-dimethoxybutanoic acid.

Purification Troubleshooting Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy based on the nature of the crude material.

G start Crude 4,4-Dimethoxybutanoic Acid q1 Are impurities primarily neutral or basic? start->q1 acid_base Perform Acid-Base Extraction (Protocol 2) q1->acid_base Yes column Purify by Flash Column Chromatography (Protocol 3) q1->column No (Acidic or Polar Impurities) q2 Is the product still impure after extraction? acid_base->q2 distill Purify by Vacuum Distillation (Protocol 1) q2->distill No (High Purity) q2->column Yes end_pure Pure Product distill->end_pure column->end_pure end_impure Re-evaluate Impurity Profile column->end_impure

Caption: Decision tree for selecting a purification method.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Product Loss Accidental Hydrolysis of Acetal: The workup or extraction was performed under overly acidic conditions (pH < 5).Use a weak base like saturated sodium bicarbonate for extractions. When re-acidifying to recover the product, use a dilute acid (e.g., 1M HCl) and add it slowly in an ice bath to avoid localized high acidity and heat.[3]
Product is Water Soluble: The compound has some water solubility, leading to loss in aqueous layers during extraction.Saturate the aqueous layer with NaCl (brine) before back-extraction to decrease the product's solubility in the aqueous phase. Perform multiple extractions (3-4 times) with a smaller volume of organic solvent.
New Impurity Appears After Column Chromatography On-Column Decomposition: Standard silica gel is slightly acidic and can cause the acetal to hydrolyze during chromatography.1. Neutralize Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[6] 3. Work Quickly: Do not let the compound sit on the column for an extended period.
Product Fails to Solidify or "Oils Out" During Recrystallization Presence of Impurities: Even small amounts of impurities can disrupt crystal lattice formation.The compound may be a liquid or a low-melting solid at room temperature. Purify via vacuum distillation or chromatography instead of recrystallization.[3]
Co-elution of Impurities in Column Chromatography Incorrect Solvent System: The polarity of the eluent is not optimized to separate the product from a key impurity.Perform a thorough TLC analysis using different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find a system that provides good separation (ΔRf > 0.2) between your product and the impurity.[7] A gradient elution may be necessary.[2]
Darkening or Decomposition During Distillation Thermal Decomposition: The compound may be degrading at the distillation temperature.Ensure you are using a high-vacuum system (<1 mmHg) to lower the boiling point. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities or residual high-boiling solvents after an initial extraction.

Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Charge Flask: Add the crude 4,4-dimethoxybutanoic acid to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly apply a high vacuum (e.g., < 1 mmHg). Gentle stirring can prevent bumping as dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using an oil bath.

  • Collect Fractions: Collect any low-boiling impurities first. The boiling point of 4,4-dimethoxybutanoic acid will be significantly lower than at atmospheric pressure. For the related compound 4,4-dimethoxy-2-butanone, a boiling point of 70-73°C at 20 mmHg has been reported, which can serve as a rough estimate.[8]

  • Monitor Purity: Collect the main fraction in a separate pre-weighed flask. Purity can be checked by TLC or NMR spectroscopy.

Protocol 2: Purification by Acid-Base Extraction

This is often the most effective initial purification step for removing neutral or basic impurities.

G cluster_org Organic Phase cluster_aq Aqueous Phase crude 1. Dissolve Crude Product in Diethyl Ether extract 2. Extract with sat. NaHCO₃ (aq) crude->extract wash 3. Separate Layers (Organic Layer contains neutral/basic impurities) product_salt 4. Aqueous Layer contains Sodium 4,4-dimethoxybutanoate extract_back 6. Extract Aqueous Layer with Fresh Ether dry 7. Combine Ether Layers, Dry (Na₂SO₄), Filter extract_back->dry evap 8. Evaporate Solvent dry->evap pure_product Pure Product evap->pure_product extract->wash acidify 5. Acidify with cold, dilute HCl to pH ~5-6 (in ice bath) product_salt->acidify acidify->extract_back

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract 2-3 times with a saturated aqueous solution of sodium bicarbonate.[3] The acidic product will move to the aqueous layer as its sodium salt.

  • Remove Neutral Impurities: Combine the aqueous layers and wash once with fresh diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the solution becomes cloudy and reaches a pH of approximately 5-6. Do not over-acidify.

  • Back-Extraction: Extract the precipitated product back into diethyl ether or ethyl acetate (perform 3 extractions).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Protocol 3: Purification by Flash Column Chromatography

This method is useful for separating impurities with polarities similar to the product.

Methodology:

  • Select Solvent System: Using TLC, identify an eluent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives the product an Rf value of ~0.3-0.4 and separates it well from impurities.

  • Pack Column: Pack a column with silica gel using the selected eluent. Crucially, to prevent on-column degradation, it is recommended to use a solvent system containing 0.5-1% triethylamine to neutralize the silica. [9]

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it onto the column. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]

  • Elute and Collect: Run the column with the chosen eluent, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Analysis

After purification, the identity and purity of 4,4-dimethoxybutanoic acid should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. Key signals to look for in ¹H NMR include the two methoxy group singlets, and the protons of the butanoic acid chain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid must first be derivatized (e.g., to its methyl or silyl ester) to increase its volatility.[2] This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reversed-phase column is well-suited for analyzing the purity of carboxylic acids.[2] A typical mobile phase would be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[2]

References

  • Benchchem. (2025). An In-Depth Technical Guide to 4,4-Dimethoxybutan-1-ol. Benchchem.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Simson Pharma Limited. (n.d.). 4,4-dimethoxybutanoic acid | CAS No- 35848-90-9.
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of Synthesized 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid. Benchchem.
  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Fisher Scientific. (2009, September 22).
  • AA Blocks. (n.d.). 35848-90-9 | MFCD06208352 | 4,4-Dimethoxybutanoic acid.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Beilstein Journals. (n.d.).
  • Benchchem. (2025). Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry: A Versatile Building Block for Heterocyclic Synthesis. Benchchem.
  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Fractionation of Sediment Extracts for Determination of Trace Organics.
  • PMC. (n.d.). The first total synthesis of (±)
  • Benchchem. (2025). Technical Support Center: Purification of Crude 2,4-Dioxo-4-phenylbutanoic Acid. Benchchem.

Sources

Optimization

Technical Support Center: Optimizing the Catalytic Efficiency of 4,4-Dimethoxybutanoic Acid Formation

Welcome to the technical support center for the synthesis of 4,4-dimethoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4-dimethoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the catalytic efficiency of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis of 4,4-Dimethoxybutanoic Acid

4,4-Dimethoxybutanoic acid is a valuable building block in organic synthesis, notable for its bifunctional nature, incorporating both a carboxylic acid and a protected aldehyde (as a dimethyl acetal). The primary challenge in its synthesis lies in the selective transformation of a precursor to the desired carboxylic acid without compromising the acid-sensitive acetal group. This guide will focus on two main catalytic strategies: the hydrolysis of a methyl ester precursor and the direct oxidation of a primary alcohol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Scenario 1: Low Yield in the Hydrolysis of Methyl 4,4-dimethoxybutanoate

Question: I am attempting to synthesize 4,4-dimethoxybutanoic acid by hydrolyzing methyl 4,4-dimethoxybutanoate, but my yields are consistently low. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the hydrolysis of methyl 4,4-dimethoxybutanoate can stem from several factors, primarily related to the choice of catalyst and reaction conditions. The key is to select a method that efficiently cleaves the ester without affecting the acid-sensitive dimethyl acetal.

1. Inappropriate Catalyst: The Pitfall of Acid Catalysis

While acid-catalyzed hydrolysis is a standard method for ester cleavage, it is generally unsuitable for substrates containing an acetal.[1][2] The dimethyl acetal protecting group is labile under acidic conditions and will hydrolyze to the corresponding aldehyde, which can then undergo further reactions, leading to a mixture of by-products and a low yield of the desired product.

  • Causality: The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol).[2] Subsequent attack by water leads to the formation of a hemiacetal, which is further hydrolyzed to the aldehyde. This process is often faster than ester hydrolysis under the same acidic conditions.

2. Incomplete Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the recommended method for this transformation as acetals are stable in basic media.[2][3] However, incomplete reaction can still lead to low yields.

  • Potential Causes for Incomplete Reaction:

    • Insufficient Base: Saponification is not catalytic; it requires at least a stoichiometric amount of base.[3] For complete and reasonably fast conversion, a slight excess (1.1 to 1.5 equivalents) of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is recommended.

    • Poor Solubility: Methyl 4,4-dimethoxybutanoate has limited solubility in purely aqueous solutions. This can lead to a slow reaction rate. The use of a co-solvent such as tetrahydrofuran (THF) or methanol is crucial to create a homogeneous reaction mixture.

    • Inadequate Temperature or Reaction Time: While saponification can often proceed at room temperature, some esters may require gentle heating (reflux) to achieve a reasonable reaction rate.[4] It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to ensure it has gone to completion.

3. Suboptimal Work-up Procedure

An improper work-up can lead to product loss.

  • Key Considerations:

    • After the saponification is complete, the reaction mixture will contain the sodium or lithium salt of the carboxylic acid, which is soluble in the aqueous phase.

    • It is crucial to acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the free carboxylic acid.[5]

    • Thorough extraction of the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to recover the product.

Scenario 2: Presence of Impurities in the Final Product

Question: After my synthesis and work-up, I am observing significant impurities in my 4,4-dimethoxybutanoic acid. What are these likely to be and how can I prevent their formation and remove them?

Answer:

The nature of the impurities will largely depend on the synthetic route chosen.

1. Impurities from Acid-Catalyzed Hydrolysis:

If an acid-catalyzed route was attempted, the primary impurity is likely 4-oxobutanoic acid, formed from the hydrolysis of the dimethyl acetal. This can be identified by spectroscopic methods (e.g., the appearance of an aldehyde proton signal in ¹H NMR).

  • Prevention: As detailed above, avoid acid catalysis. If unavoidable for other reasons, use very mild acidic conditions and carefully monitor the reaction to minimize acetal cleavage.

2. Impurities from Base-Catalyzed Hydrolysis:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have residual methyl 4,4-dimethoxybutanoate.

    • Prevention: Ensure complete reaction by using a slight excess of base, an appropriate co-solvent, and sufficient reaction time and temperature.

    • Removal: Unreacted ester can be removed by washing the basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether) before acidification.[4] The ester will partition into the organic layer, while the carboxylate salt remains in the aqueous phase.

3. Purification of the Final Product:

For solid carboxylic acids, recrystallization from a suitable solvent system (e.g., water, or a mixture of toluene and petroleum ether) is an effective purification method.[6] For liquid acids, distillation under reduced pressure can be employed.[6]

Alternatively, a general purification method for water-insoluble acids involves dissolving the crude product in an aqueous base (like sodium hydroxide solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid, which can be collected by filtration or extraction.[6]

Scenario 3: Catalyst Deactivation or Inefficiency in the Oxidation of 4,4-dimethoxy-1-butanol

Question: I am trying to synthesize 4,4-dimethoxybutanoic acid by oxidizing 4,4-dimethoxy-1-butanol, but the reaction is sluggish and gives a mixture of products. How can I improve the catalytic efficiency?

Answer:

The oxidation of a primary alcohol to a carboxylic acid in the presence of an acetal requires a selective and robust catalytic system.

1. Choice of Oxidant and Catalyst:

Strong, non-selective oxidizing agents like potassium permanganate or chromic acid can potentially cleave the acetal or lead to over-oxidation. A more controlled, catalytic approach is recommended.

  • TEMPO-Based Catalysis: A highly effective method for the selective oxidation of primary alcohols to carboxylic acids is the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant.[7][8]

    • A common and efficient system utilizes a combination of catalytic TEMPO and sodium hypochlorite (NaOCl) as the terminal oxidant.[7] To drive the oxidation to the carboxylic acid, a further oxidant like sodium chlorite (NaClO2) is often included in a one-pot, two-step procedure.[7]

    • Mechanism Insight: The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by the co-oxidant. This species selectively oxidizes the alcohol to an aldehyde, which can then be further oxidized to the carboxylic acid.

2. Incomplete Oxidation to the Aldehyde:

A common issue is the reaction stopping at the intermediate aldehyde, 4,4-dimethoxybutanal.

  • Troubleshooting:

    • Ensure the use of a protocol designed for oxidation to the carboxylic acid, which typically involves a two-stage oxidation process (alcohol to aldehyde, then aldehyde to carboxylic acid).[7][9]

    • The use of an excess of the primary oxidizing agent is necessary to drive the reaction to completion.[9][10]

3. Catalyst Deactivation:

While TEMPO is a robust catalyst, it can be consumed under certain conditions.

  • Mitigation:

    • Ensure the pH of the reaction mixture is maintained within the optimal range for the chosen catalytic system.

    • Use fresh, high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing 4,4-dimethoxybutanoic acid in high yield and purity?

A1: The most reliable and recommended method is the base-catalyzed hydrolysis (saponification) of methyl 4,4-dimethoxybutanoate. This method is highly efficient and avoids the risk of cleaving the acid-sensitive dimethyl acetal group.[2][3]

Q2: Can I use acid catalysis for the hydrolysis of methyl 4,4-dimethoxybutanoate if I use very mild conditions?

A2: It is strongly discouraged. Dimethyl acetals are generally unstable even under mildly acidic conditions.[11] The risk of obtaining a mixture of the desired product and the hydrolyzed aldehyde by-product is very high, which will complicate purification and lower the overall yield.

Q3: What are the recommended starting materials for the synthesis?

A3: For the hydrolysis route, high-purity methyl 4,4-dimethoxybutanoate is the ideal starting material. For the oxidation route, 4,4-dimethoxy-1-butanol is required. The purity of the starting material is crucial for achieving a clean reaction and high yield.

Q4: How can I effectively remove the catalyst after the reaction?

A4: For base-catalyzed hydrolysis, the basic catalyst (e.g., NaOH) is neutralized during the acidic work-up to precipitate the carboxylic acid. The resulting salt (e.g., NaCl) remains in the aqueous phase and is removed during the extraction of the product into an organic solvent. For TEMPO-catalyzed oxidations, the catalyst and its by-products can typically be removed through standard aqueous work-up and purification steps like column chromatography or recrystallization.

Q5: What is a typical reaction time for the saponification of methyl 4,4-dimethoxybutanoate?

A5: With a slight excess of a strong base (e.g., 1.2 equivalents of NaOH) in a THF/water co-solvent system at reflux, the reaction is often complete within 2-4 hours. However, it is always recommended to monitor the reaction by TLC to confirm the disappearance of the starting material.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Methyl 4,4-dimethoxybutanoate

This protocol describes a reliable method for the synthesis of 4,4-dimethoxybutanoic acid via saponification.

Materials:

  • Methyl 4,4-dimethoxybutanoate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4,4-dimethoxybutanoate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Addition of Base: Add sodium hydroxide (1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting ester spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxybutanoic acid.

  • Purification: The crude product can be further purified by distillation under reduced pressure or recrystallization if it is a solid.

Data Presentation:

ParameterBase-Catalyzed Hydrolysis
Catalyst NaOH or LiOH (1.1 - 1.5 eq)
Solvent THF/Water or Methanol/Water
Temperature Room Temperature to Reflux
Typical Reaction Time 2 - 6 hours
Expected Yield > 90%
Key Advantage High selectivity, acetal group is stable
Protocol 2: TEMPO-Catalyzed Oxidation of 4,4-dimethoxy-1-butanol

This protocol outlines a selective oxidation of the primary alcohol to the carboxylic acid.

Materials:

  • 4,4-dimethoxy-1-butanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Dichloromethane (DCM)

  • Sodium phosphate buffer (pH ~6.8)

  • Sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethoxy-1-butanol (1.0 eq) in DCM. Add an aqueous sodium phosphate buffer.

  • Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 0.01 eq).

  • First Oxidation: While stirring vigorously, slowly add sodium hypochlorite solution, keeping the temperature below 10°C with an ice bath.

  • Second Oxidation: After the initial oxidation is complete (as monitored by TLC), add sodium chlorite to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until the intermediate aldehyde is fully converted to the carboxylic acid.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Work-up:

    • Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathways

cluster_0 Route 1: Ester Hydrolysis cluster_1 Route 2: Alcohol Oxidation Methyl 4,4-dimethoxybutanoate Methyl 4,4-dimethoxybutanoate 4,4-dimethoxybutanoic acid 4,4-dimethoxybutanoic acid Methyl 4,4-dimethoxybutanoate->4,4-dimethoxybutanoic acid NaOH, H2O/THF (Saponification) 4,4-dimethoxy-1-butanol 4,4-dimethoxy-1-butanol 4,4-dimethoxy-1-butanol->4,4-dimethoxybutanoic acid TEMPO (cat.), NaOCl, NaClO2

Caption: Synthetic routes to 4,4-dimethoxybutanoic acid.

Troubleshooting Workflow for Low Yield in Hydrolysis

start Low Yield of 4,4-dimethoxybutanoic Acid catalyst What type of catalyst was used? start->catalyst acid Acid Catalyst catalyst->acid Acid base Base Catalyst catalyst->base Base acid_issue High probability of acetal hydrolysis. Leads to by-products and low yield. acid->acid_issue base_check Was the reaction incomplete? base->base_check acid_solution Switch to base-catalyzed hydrolysis (saponification). acid_issue->acid_solution incomplete_yes Yes base_check->incomplete_yes Yes incomplete_no No base_check->incomplete_no No incomplete_causes Check: 1. Stoichiometry of base (use slight excess). 2. Use of co-solvent (THF, MeOH). 3. Reaction time and temperature. incomplete_yes->incomplete_causes workup_check Investigate work-up procedure. incomplete_no->workup_check incomplete_solution Optimize reaction conditions and monitor by TLC. incomplete_causes->incomplete_solution workup_issue Ensure complete acidification (pH 1-2) and thorough extraction. workup_check->workup_issue

Caption: Decision tree for troubleshooting low yields.

Catalytic Cycle for Base-Catalyzed Ester Hydrolysis

Ester Ester Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Carboxylate Carboxylate Anion Intermediate->Carboxylate - R'O⁻ Alcohol Alcohol Intermediate->Alcohol - Carboxylate Acid Carboxylic Acid Carboxylate->Acid + H₃O⁺ (work-up)

Caption: Catalytic cycle of saponification.

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  • Pluth, M. D., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Journal of the American Chemical Society, 131(1), 356–363. [Link]

  • El-Fayyoumy, S., & El-Sherif, T. S. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 9(1), 104–109. [Link]

  • Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. [Link]

Sources

Troubleshooting

workup procedures to avoid product loss of 4,4-dimethoxybutanoic acid

Technical Support Center: 4,4-Dimethoxybutanoic Acid Handling Executive Summary: The Stability Paradox 4,4-Dimethoxybutanoic acid (DMBA) presents a classic "chemical catch-22" during isolation. As a carboxylic acid, it r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,4-Dimethoxybutanoic Acid Handling

Executive Summary: The Stability Paradox

4,4-Dimethoxybutanoic acid (DMBA) presents a classic "chemical catch-22" during isolation. As a carboxylic acid, it requires protonation (acidification) to become hydrophobic enough for organic extraction. However, it contains a dimethyl acetal moiety at the


-position. Acetals are inherently acid-labile.

If you acidify to pH 1.0 (standard workup), the acetal hydrolyzes to succinic semialdehyde, which immediately cyclizes to


-butyrolactone or polymerizes. The result is total product loss. 

This guide details the "Cold-Salt-Buffer" protocol designed to navigate this stability cliff.

Module 1: The "Cold-Salt-Buffer" Isolation Protocol

Objective: Isolate DMBA from an alkaline or neutral aqueous reaction mixture without triggering acetal hydrolysis.

The Protocol
StepActionTechnical Rationale
1 Thermal Control Cool the aqueous reaction mixture to 0°C – 4°C in an ice bath.Hydrolysis kinetics are temperature-dependent. Reducing temperature significantly slows the rate of acetal cleavage, buying time for extraction.
2 Salting Out Saturate the aqueous phase with solid NaCl (approx. 30g/100mL). Stir until dissolved.Critical Step. The "Salting Out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of the organic substrate (DMBA) and forcing it into the organic phase even if not fully protonated.
3 Solvent Addition Add the extraction solvent (Dichloromethane - DCM is preferred) before acidification.DCM is non-nucleophilic and forms a protective biphasic system immediately upon acidification.
4 Controlled Acidification Slowly add 10% Citric Acid or NaH₂PO₄ buffer (pH 4.0) to adjust the aqueous pH to 4.5 – 5.0 . DO NOT use HCl or H₂SO₄. The pKa of aliphatic carboxylic acids is ~4.8. At pH 4.5, ~50-60% of the molecule is protonated. Combined with the salt effect, this is sufficient for extraction without exposing the acetal to destructive pH < 3.
5 Rapid Extraction Shake immediately and separate phases. Repeat extraction 3x.Minimizes the residence time of the acetal in the aqueous acidic environment.
6 Neutralization Wash combined organic layers with brine containing 1% NaHCO₃.Neutralizes any entrained acid droplets that could cause decomposition during concentration.

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between extraction and decomposition.

G Start Aqueous Carboxylate (pH > 8, Stable) Acidify Acidification (pH < 4) Start->Acidify Workup Start Path_Extract Rapid Extraction (DCM, 0°C) Acidify->Path_Extract Preferred Route Path_Hydrolysis Acetal Hydrolysis (H+, H2O) Acidify->Path_Hydrolysis If pH < 3 or Warm Product 4,4-Dimethoxybutanoic Acid (Isolated) Path_Extract->Product Aldehyde Succinic Semialdehyde (Transient) Path_Hydrolysis->Aldehyde Lactone Gamma-Butyrolactone (Dead End Product) Aldehyde->Lactone Spontaneous Cyclization

Figure 1: The kinetic competition between isolation and degradation. Failure to extract rapidly at controlled pH leads to irreversible cyclization.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why did my product disappear after rotary evaporation? A: If you used strong acid (HCl) or did not neutralize the organic phase, trace acid remained during concentration. As the solvent evaporated, the acid concentration spiked, catalyzing the conversion of your product into volatile succinic semialdehyde or non-volatile polymers.

  • Fix: Always wash the organic layer with a mild basic brine (pH ~8) before drying over MgSO₄. Add a few drops of Triethylamine (TEA) to the rotovap bath if the product allows.

Q2: Can I use Ethyl Acetate (EtOAc) instead of DCM? A: Proceed with caution. EtOAc can hydrolyze slightly to produce acetic acid, which is autocatalytic for acetal cleavage. Furthermore, acetals are often more soluble in chlorinated solvents. If you must use EtOAc, ensure it is acid-free and wash strictly with bicarbonate.

Q3: My yield is low (30%), but I see no decomposition. Where is it? A: It is likely still in the water. DMBA is a small, polar molecule. At pH 4.5 (recommended to save the acetal), a significant portion is still ionized (carboxylate form).

  • Fix: You must rely on the "Salting Out" effect. Ensure the aqueous phase is saturated with NaCl. You can also perform a continuous extraction (liquid-liquid extractor) using DCM for 4-6 hours, provided the aqueous phase is kept buffered and cold.

Q4: How do I store the isolated acid? A: Never store it as the free acid for long periods. It will slowly autocatalyze its own decomposition (the carboxylic acid proton attacks the acetal).

  • Recommendation: Store as the Sodium or Potassium salt (lyophilized powder) or as a Methyl Ester. If you must keep the acid, store it in a benzene/toluene matrix at -20°C to prevent intermolecular reactions.

Module 4: Solvent & Reagent Compatibility Table

Reagent/SolventCompatibilityNotes
1M HCl CRITICAL FAIL Causes immediate hydrolysis to aldehyde/lactone.
Acetic Acid ⚠️ Risky Use only if diluted and cold.
Citric Acid (10%) Recommended Mild enough to protonate without rapid cleavage.
Dichloromethane Excellent Good solubility for acetals; separates well from water.
Methanol ⚠️ Caution Can lead to trans-acetalization (exchanging methoxy groups) if acidic.
MgSO₄ Safe Neutral drying agent. Avoid acidic silica gel.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Acetals and their acid lability).
  • Feron, G., et al. (1996). "Microbial production of 4-hydroxydecanoic acid." Journal of Organic Chemistry.
  • BenchChem Technical Data. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

  • PubChem Compound Summary. (2025). 4-(4-Methoxyphenoxy)butanoic acid (Analogous Stability Data).

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. (General principles of pKa manipulation for extraction).

Reference Data & Comparative Studies

Validation

Analytical Strategies for 4,4-Dimethoxybutanoic Acid: A Comparative Guide to GC-MS Purity Determination

Executive Summary & The Analytical Challenge 4,4-Dimethoxybutanoic acid (also known as 4,4-dimethoxybutyric acid) is a critical bifunctional building block in organic synthesis. Serving as an acetal-protected equivalent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

4,4-Dimethoxybutanoic acid (also known as 4,4-dimethoxybutyric acid) is a critical bifunctional building block in organic synthesis. Serving as an acetal-protected equivalent of succinic semialdehyde, it is widely utilized in the synthesis of azabicycles via cascade aza-Prins reactions[1] and acts as a general solid-phase intermediate for biomimetic scaffolds[2].

Because it is a precursor to complex Active Pharmaceutical Ingredients (APIs), determining its absolute purity and impurity profile is non-negotiable. However, analyzing this compound presents a unique chemical paradox:

  • The Carboxylic Acid Moiety: Requires derivatization to prevent severe peak tailing and irreversible adsorption on standard gas chromatography (GC) columns.

  • The Acetal Moiety: Is highly sensitive to aqueous acids and Lewis acids. Traditional esterification methods will hydrolyze the acetal, creating artifactual degradation products.

This guide objectively compares analytical modalities for this compound and provides a field-proven, self-validating GC-MS protocol designed to preserve molecular integrity while delivering high-resolution purity data.

Analytical Modality Comparison

When establishing a purity profile for aliphatic, non-chromophoric compounds like 4,4-dimethoxybutanoic acid, scientists typically evaluate High-Performance Liquid Chromatography (HPLC-UV), Quantitative NMR (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

As summarized in Table 1 , GC-MS (when paired with the correct derivatization strategy) emerges as the superior choice for trace impurity identification.

Table 1: Comparison of Analytical Modalities for 4,4-Dimethoxybutanoic Acid
Analytical TechniqueDetection PrincipleSensitivity (LOD)Key AdvantagesCritical Limitations
HPLC-UV UV Absorbance~1–5 µg/mLReadily available; no derivatization required for basic purity checks.Poor Chromophore: Lacks a conjugated

-system. Relies on end-absorption (<210 nm), leading to severe solvent interference and poor sensitivity.
qNMR Nuclear Magnetic Resonance~10–50 µg/mLExcellent for absolute quantitative purity without standards.Low Resolution for Trace: Cannot easily resolve structurally similar trace impurities (<0.5%); requires expensive instrumentation.
GC-MS (Derivatized) Electron Ionization (EI) Mass Spec<10 ng/mL Highest resolution; provides structural ID of unknown impurities via mass fragmentation.Requires Derivatization: Direct injection causes peak tailing. Requires careful selection of derivatization reagents to avoid acetal cleavage.

The GC-MS Strategy: Causality Behind Experimental Choices

To leverage the high sensitivity and structural identification capabilities of GC-MS, the carboxylic acid must be converted into a volatile, less polar derivative.

The Pitfall of Acidic Methylation: Standard derivatization protocols for carboxylic acids often employ Boron Trifluoride in Methanol (


/MeOH) or Sulfuric Acid in Methanol. These are highly acidic conditions. If applied to 4,4-dimethoxybutanoic acid, the Lewis/Brønsted acid will rapidly hydrolyze the terminal dimethyl acetal into an aldehyde. This ruins the purity analysis, as the chromatogram will show massive "impurity" peaks that are actually preparation artifacts.

The Solution: Neutral Silylation via BSTFA: To preserve the acetal while volatilizing the acid, we must use a neutral-to-mildly basic silylation approach. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl (TMS) donor that reacts quantitatively with carboxylic acids to form TMS-esters[3]. By adding 1% Trimethylchlorosilane (TMCS) as a catalyst, the reaction kinetics are accelerated without dropping the pH to a level that threatens the acetal. Furthermore, utilizing an aprotic solvent like Dimethylformamide (DMF) or Acetonitrile ensures the moisture-sensitive BSTFA is not consumed by the solvent[4].

G A 4,4-Dimethoxybutanoic Acid (Target Analyte) B Select Derivatization Strategy A->B C Acidic Methylation (e.g., BF3/MeOH) B->C Avoid D Neutral Silylation (BSTFA + 1% TMCS) B->D Recommended E Acetal Hydrolysis (Aldehyde Formation) C->E F TMS-Ester Formation (Acetal Preserved) D->F G Inaccurate Purity Profile (False Impurities) E->G H Accurate GC-MS Analysis (High Resolution ID) F->H

Figure 1: Decision matrix for the derivatization and GC-MS analysis of 4,4-dimethoxybutanoic acid.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates internal standards and system suitability checks to ensure that any observed impurities are native to the sample, not artifacts of the derivatization process.

Step-by-Step Derivatization Methodology
  • Sample Preparation: Accurately weigh ~5.0 mg of 4,4-dimethoxybutanoic acid into a 2 mL amber glass GC vial.

  • Solvent Addition: Add 500 µL of anhydrous Acetonitrile (HPLC grade,

    
     ppm 
    
    
    
    ). Causality: Water reacts aggressively with BSTFA, forming hexamethyldisiloxane (HMDSO) and leaving the analyte under-derivatized.
  • Internal Standard (IS) Spike: Add 50 µL of a 1 mg/mL solution of n-Dodecane in Acetonitrile. Causality: The IS validates injection volume reproducibility and allows for relative response factor (RRF) normalization.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[3].

  • Reaction Incubation: Cap the vial tightly with a PTFE-lined silicone septum to prevent plasticizer leaching. Vortex for 10 seconds, then incubate in a dry block heater at 60 °C for 30 minutes[3].

  • Cooling & Analysis: Allow the vial to cool to room temperature prior to GC-MS injection.

System Suitability and Self-Validation Checks
  • Procedural Blank: Run a vial containing only Acetonitrile, IS, and BSTFA/TMCS. This identifies baseline reagent peaks (e.g., TMS-OH) so they are not mischaracterized as sample impurities.

  • Peak Tailing Factor (

    
    ):  Monitor the 
    
    
    
    of the derivatized 4,4-dimethoxybutanoic acid peak. A
    
    
    indicates incomplete silylation or active silanol sites in the GC inlet liner, dictating immediate maintenance.
Optimized GC-MS Instrument Parameters
Table 2: GC-MS Operational Parameters
ParameterRecommended Setting / Value
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Split mode (Ratio 50:1) to prevent column overloading
Inlet Temperature 250 °C (Ensures rapid volatilization without thermal degradation)
Oven Temperature Program 60 °C (hold 2 min)

Ramp 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range

40 to 400

Data Interpretation & Expected Outcomes

Upon successful derivatization, 4,4-dimethoxybutanoic acid will elute as trimethylsilyl 4,4-dimethoxybutanoate .

During mass spectral analysis (EI, 70 eV), the molecular ion (


) is often weak or absent, which is highly characteristic of TMS-esters. Instead, analysts should look for the following self-validating fragmentation markers:
  • 
     75: 
    
    
    
    – A universal marker for TMS-derivatized oxygen-containing compounds.
  • 
     73: 
    
    
    
    – The trimethylsilyl cation itself.
  • 
     117: 
    
    
    
    – The intact dimethyl acetal cation. The presence of this high-abundance fragment proves that the neutral BSTFA derivatization successfully preserved the acetal group.

By integrating the peak area of the target analyte against the total area of all eluting peaks (excluding the solvent, internal standard, and known BSTFA byproducts), researchers can calculate a highly accurate relative area-percent purity.

References

  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC) Source: sigmaaldrich.com URL: Link

  • Title: Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA Source: benchchem.com URL: 3

  • Title: Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores Source: gre.ac.uk URL: 1

  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: lmaleidykla.lt URL: 4

  • Title: Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations Source: mdpi.com URL: 2

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 4,4-Dimethoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. This guide will dissect the ¹H and ¹³C NMR spectra of 4,4-dimethoxybutanoic acid, a molecule featuring both a carboxylic acid and an acetal functional group, presenting a valuable case study for spectral interpretation.

The Structure of 4,4-Dimethoxybutanoic Acid

Before delving into the spectral data, it is crucial to understand the molecular structure of 4,4-dimethoxybutanoic acid. Its structure dictates the chemical environment of each proton and carbon atom, which in turn governs their respective chemical shifts and coupling patterns in the NMR spectra.

Molecular Structure of 4,4-Dimethoxybutanoic Acid

Caption: Chemical structure of 4,4-dimethoxybutanoic acid with carbon numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 4,4-dimethoxybutanoic acid, we expect to see distinct signals for the protons on the butanoic acid chain, the methoxy groups, and the carboxylic acid.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH~12.0Singlet (broad)1H-
H-4~4.4Triplet1H~5.5
-OCH₃~3.3Singlet6H-
H-2~2.4Triplet2H~7.5
H-3~1.9Quintet2H~6.5

Table 1: Predicted ¹H NMR Data for 4,4-Dimethoxybutanoic Acid.

Key Features and Interpretation:
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often around 10-13 ppm.[3][4][5] This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl group.[4] The broadness of the signal is a result of hydrogen bonding and chemical exchange.[4]

  • Acetal Proton (H-4): The proton on the carbon bearing the two methoxy groups (C-4) is expected to be a triplet, as it is coupled to the two adjacent protons on C-3. Its chemical shift is significantly downfield due to the deshielding effect of the two electronegative oxygen atoms.

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and therefore appear as a single, sharp singlet.[6] Their chemical shift, typically in the range of 3.2-3.8 ppm, is characteristic of methoxy groups attached to an aliphatic carbon.[6]

  • Methylene Protons (H-2 and H-3): The protons on C-2 are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear as a triplet due to coupling with the H-3 protons. The protons on C-3 are coupled to both H-2 and H-4, resulting in a more complex splitting pattern, often a quintet or a doublet of triplets.

¹H NMR Coupling Relationships

1H_NMR_Coupling H2 H-2 H3 H-3 H2->H3 J₂‚₃ H3->H2 H4 H-4 H3->H4 J₃‚₄ H4->H3

Caption: Visualization of proton-proton coupling in 4,4-dimethoxybutanoic acid.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak.

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C=O)~175-185
C-4 (-CH(OCH₃)₂)~100-110
-OCH₃~50-60
C-2 (-CH₂COOH)~30-40
C-3 (-CH₂CH₂-)~25-35

Table 2: Predicted ¹³C NMR Data for 4,4-Dimethoxybutanoic Acid.

Key Features and Interpretation:
  • Carbonyl Carbon (C-1): The carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum, typically between 170 and 185 ppm.[3][5]

  • Acetal Carbon (C-4): The carbon atom bonded to two oxygen atoms is also significantly deshielded and typically resonates in the range of 100-110 ppm.

  • Methoxy Carbons (-OCH₃): The two methoxy carbons are equivalent and will show a single peak in the typical range for methoxy groups, around 50-60 ppm.[6][7]

  • Aliphatic Carbons (C-2 and C-3): The methylene carbons of the butanoic acid chain will appear in the aliphatic region of the spectrum. The carbon alpha to the carbonyl group (C-2) will be more deshielded than the beta carbon (C-3) due to the electron-withdrawing effect of the carbonyl group.[8]

Comparison with Alternative Structures

To illustrate the diagnostic power of NMR, let's consider a hypothetical isomer, 3,4-dimethoxybutanoic acid.

Feature4,4-Dimethoxybutanoic Acid3,4-Dimethoxybutanoic Acid (Predicted)
¹H NMR
-OCH₃ signalsOne singlet (6H)Two singlets (3H each)
H-4 signalTriplet (1H)Multiplet (1H)
¹³C NMR
-OCH₃ signalsOne signalTwo signals

Table 3: Comparative NMR Features of 4,4-Dimethoxybutanoic Acid and a Hypothetical Isomer.

The key difference would be the presence of two distinct methoxy signals in both the ¹H and ¹³C NMR spectra of 3,4-dimethoxybutanoic acid, as the two methoxy groups would be in different chemical environments. This simple comparison highlights how subtle changes in molecular structure lead to significant and predictable changes in NMR spectra.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a sample like 4,4-dimethoxybutanoic acid.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 4,4-dimethoxybutanoic acid for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9][10][11][12]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][12] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9][13]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).[8][13]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[9]

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.[12]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[14]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[1]

    • Perform phase and baseline corrections to ensure accurate integration and peak identification.[1]

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

NMR Data Acquisition Workflow

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

Caption: A streamlined workflow for acquiring and interpreting NMR data.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,4-dimethoxybutanoic acid demonstrates the power of this technique for unambiguous structure determination. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, researchers can confidently interpret complex spectra and differentiate between isomeric structures. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, which is the foundation of reliable spectral analysis.

References

  • NMR sample preparation guidelines. [Link]

  • Methoxy groups just stick out - ACD/Labs. [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown's Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination - PMC. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • Welcome to the NMR tutorials - Analyzing NMR data. [Link]

  • NMR Spectroscopy: Data Acquisition. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. [Link]

  • NMR Guidelines for ACS Journals - ACS.org. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4,4-Dimethoxybutanoic Acid vs. 4,4-Diethoxybutanoic Acid

Introduction As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for complex bioconjugation and drug development workflows. Among the most versatile C4 linkers are 4,4-dimethoxybutanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for complex bioconjugation and drug development workflows. Among the most versatile C4 linkers are 4,4-dimethoxybutanoic acid and 4,4-diethoxybutanoic acid. Both molecules serve as protected forms of succinic semialdehyde, featuring a reactive carboxylic acid at one terminus and a masked aldehyde (acetal) at the other.

While their structural difference seems minor—a methoxy versus an ethoxy group—this distinction profoundly impacts their hydrolysis kinetics, shelf life, and operational suitability. This guide objectively compares their reactivity profiles, grounded in physical organic chemistry principles, and provides validated experimental protocols to help you select the optimal reagent for your synthetic pipeline.

Structural and Mechanistic Foundations

The utility of these molecules lies in their orthogonal reactivity. The carboxylic acid can undergo standard coupling reactions (e.g., esterification, amidation) under neutral or basic conditions without disturbing the acetal. Conversely, the acetal can be selectively deprotected under acidic conditions to reveal the aldehyde for subsequent reductive amination or hydrazone formation.

The critical differentiator between the two compounds is the acid-catalyzed hydrolysis of the acetal. The mechanism proceeds via the protonation of an alkoxy oxygen, followed by the rate-determining cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion .

AcetalHydrolysis A Protonated Acetal (sp3 Hybridized) B Oxocarbenium Ion (sp2, Rate-Determining) A->B - ROH C Hemiacetal (Intermediate) B->C + H2O D Free Aldehyde + Alcohols C->D - ROH, - H+

Caption: Mechanism of acid-catalyzed acetal hydrolysis highlighting the rate-determining oxocarbenium ion.

Comparative Reactivity Profile

The transition from an sp3-hybridized acetal carbon to an sp2-hybridized oxocarbenium ion involves a widening of bond angles (from ~109.5° to 120°). The smaller methoxy groups in 4,4-dimethoxybutanoic acid offer less steric hindrance during this rehybridization and solvent cage reorganization compared to the bulkier ethoxy groups in 4,4-diethoxybutanoic acid. Consequently, dimethyl acetals typically hydrolyze 2 to 3 times faster than their diethyl counterparts under identical acidic conditions .

However, this kinetically favored reactivity comes at the cost of stability. 4,4-Diethoxybutanoic acid exhibits a longer shelf life and greater resilience against mildly acidic byproducts during multistep syntheses. Furthermore, the deprotection of the dimethyl acetal releases methanol (highly volatile and toxic), whereas the diethyl acetal releases ethanol, which may be preferable depending on your laboratory's process safety requirements .

Table 1: Quantitative and Qualitative Comparison of Reactivity

Property4,4-Dimethoxybutanoic Acid4,4-Diethoxybutanoic Acid
Relative Hydrolysis Rate ~2.5x (Faster)1.0x (Baseline)
Steric Hindrance (Transition State) LowModerate
Acidic Stability / Shelf Life Lower (More labile)Higher (More robust)
Hydrolysis Byproduct Methanol (Toxic, Volatile)Ethanol (Less Toxic)
Carboxylic Acid Coupling Efficiency Identical (>95% typical yield)Identical (>95% typical yield)
Experimental Workflows and Methodologies

To demonstrate the practical implications of these properties, I have outlined a self-validating two-step protocol. This workflow leverages the orthogonal stability of the acetal during an initial amide coupling, followed by controlled acidic deprotection.

Workflow Start 4,4-Dialkoxybutanoic Acid Step1 Amide Coupling (EDC/NHS) pH 7.4 Buffer or DIPEA Start->Step1 Intermediate Acetal-Protected Conjugate Step1->Intermediate Step2 Acidic Deprotection (TFA or HCl) Intermediate->Step2 End Aldehyde-Functionalized Conjugate Step2->End

Caption: Orthogonal workflow leveraging the stability of the acetal during carboxylic acid functionalization.

Protocol 1: Orthogonal Amide Coupling (EDC/NHS)
  • Objective: Conjugate the carboxylic acid to a primary amine without premature acetal cleavage.

  • Causality: We utilize EDC/NHS chemistry because it operates optimally at pH 7-8. The basic/neutral environment completely suppresses the protonation required for acetal hydrolysis, ensuring the protecting group remains intact .

  • Activation: Dissolve 1.0 eq of 4,4-diethoxybutanoic acid (or the dimethoxy variant) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 30 minutes to form the active NHS-ester.

  • Coupling: Add 1.0 eq of the target primary amine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). The DIPEA neutralizes any HCl from the EDC and maintains a basic environment.

  • Validation: Monitor via LC-MS. The mass of the intact acetal conjugate should be observed, with no aldehyde peak (-2 Molar equivalents of alcohol).

  • Purification: Quench with water, extract with ethyl acetate, and wash with saturated NaHCO3 to remove unreacted acid and NHS.

Protocol 2: Acid-Catalyzed Deprotection
  • Objective: Unmask the aldehyde for downstream functionalization.

  • Causality: We introduce Trifluoroacetic acid (TFA) to protonate the acetal oxygen, driving the equilibrium toward the aldehyde. If using the dimethoxy variant, this step will complete significantly faster than the diethoxy variant due to the lowered steric barrier in the transition state.

  • Reaction: Dissolve the purified conjugate from Protocol 1 in a mixture of DCM and TFA (1:1 v/v) containing 5% water. The water acts as the requisite nucleophile to attack the oxocarbenium intermediate.

  • Kinetics: Stir at room temperature. For 4,4-dimethoxy conjugates, full conversion typically occurs within 1-2 hours. For 4,4-diethoxy conjugates, allow 3-5 hours.

  • Validation: Track the disappearance of the acetal signals (e.g., the triplet of the acetal CH in 1H NMR at ~4.5 ppm) and the appearance of the distinct aldehyde proton singlet at ~9.7 ppm.

  • Isolation: Concentrate under reduced pressure to remove DCM, TFA, and the alcohol byproduct.

Strategic Selection in Drug Development

When designing linkers for PROTACs, synthesizing GABAergic analogs, or engineering peptide conjugates, the choice between these two reagents dictates your process parameters. If your synthetic route requires prolonged exposure to mild Lewis acids or slightly acidic silica gel during purification, 4,4-diethoxybutanoic acid is the superior choice due to its robust stability. Conversely, if your downstream payload is highly sensitive to harsh acids and requires rapid, mild deprotection, the kinetically favored 4,4-dimethoxybutanoic acid is the optimal reagent.

References
  • National Institutes of Health (NIH). "Substituent Effects on the pH Sensitivity of Acetals and Ketals." Available at: [Link]

  • Journal of the American Chemical Society (ACS). "Hydrolysis of acetaldehyde diethyl acetal: secondary kinetic isotope effects." Available at:[Link]

  • ResearchGate. "Well-established mechanism of the hydrolysis of acetals and ketals." Available at:[Link]

Comparative

Yield Comparison and Methodological Guide for the Synthesis of 4,4-Dimethoxybutanoic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary 4,4-Dimethoxybutanoic acid is a highly versatile C4 building block, functioning ess...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

4,4-Dimethoxybutanoic acid is a highly versatile C4 building block, functioning essentially as a protected succinaldehyde mono-equivalent. Its orthogonal functionalization—a carboxylic acid at one terminus and a dimethyl acetal at the other—makes it indispensable in the synthesis of complex heterocycles, such as indolizidine cores, quinolizidines, and pyrrolo[2,3-d]pyrimidine derivatives used in modern drug development [1].

For application scientists and process chemists, selecting the optimal synthetic route requires balancing overall yield, scalability, and the strict control of impurities. The primary synthetic challenge is the extreme lability of the dimethyl acetal group under acidic conditions. This guide objectively compares the three most prominent synthetic pathways, providing mechanistic insights and self-validating experimental protocols to ensure reproducible high-yield synthesis.

Comparative Yield Analysis

The following table summarizes the quantitative performance data of the three primary synthetic routes.

Synthetic RouteStarting MaterialKey ReagentsOverall YieldScalabilityPrimary Impurity Risks
Route A: Modified Nef Cascade Methyl 4-nitrobutanoateNaOMe, H

SO

/MeOH, NaOH
86% ExcellentUnreacted starting material; minimal byproduct formation.
Route B: Controlled Oxidation 4,4-Dimethoxybutan-1-olTEMPO / BAIB (Buffered)~75–80% GoodAcetal cleavage (if pH drops); over-oxidation to diacids.
Route C: Alkylation (Derivative) Ethyl cyanoacetate + Bromoacetaldehyde dimethyl acetalK

CO

, DMF
57% ModerateDialkylation byproducts; steric hindrance limits conversion.

Note: Route C yields a substituted derivative (2-cyano-4,4-dimethoxybutanoic acid ethyl ester), which is included here due to its high relevance in the industrial synthesis of active pharmaceutical ingredients (APIs) like tofacitinib and ruxolitinib[4].

Synthetic Pathways Visualization

SyntheticRoutes A Methyl 4-nitrobutanoate C 4,4-Dimethoxybutanoic Acid (Target Product) A->C Route A: Nef Reaction + Basic Saponification Yield: 86% B 4,4-Dimethoxybutan-1-ol B->C Route B: Strong Oxidation (pH-controlled) Yield: ~75-80%

Figure 1: Comparison of primary synthetic routes to 4,4-dimethoxybutanoic acid.

Mechanistic Insights & Causality (E-E-A-T)

Why Route A (Nef Cascade) Outperforms Oxidation

The 86% overall yield achieved via the modified Nef reaction [1] is significantly higher than direct oxidation routes [3]. The causality behind this performance lies in the intermediate trapping mechanism.

In a traditional Nef reaction, a nitronate is quenched in aqueous acid to yield an aldehyde. However, by quenching the nitronate in anhydrous methanolic sulfuric acid , the highly reactive oxocarbenium intermediate is immediately trapped by the solvent (methanol) [2]. This bypasses the aldehyde stage entirely, directly forming the stable dimethyl acetal and preventing aldehyde polymerization. Subsequent saponification is strictly basic, keeping the acetal intact.

Conversely, oxidizing 4,4-dimethoxybutan-1-ol (Route B) requires generating a carboxylic acid in the presence of an acid-sensitive acetal. Even with mild oxidants, the localized generation of acidic byproducts can trigger premature acetal hydrolysis, driving down the yield.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Modified Nef Cascade & Saponification (Recommended)

This two-step protocol converts methyl 4-nitrobutanoate to the target acid while preserving the acetal.

Step 1: Nitronate Formation & Acetalization

  • Preparation: Dissolve methyl 4-nitrobutanoate (1.0 eq) in anhydrous methanol (0.5 M).

  • Deprotonation: Add 0.5 N methanolic sodium methoxide (1.1 eq) dropwise at room temperature. Stir for 20 minutes. Causality: This forms the nitronate salt. Anhydrous conditions are critical to prevent premature hydrolysis.

  • Trapping: In a separate flask, prepare a solution of concentrated H

    
    SO
    
    
    
    (excess) in methanol at -10°C.
  • Addition: Add the nitronate solution dropwise into the cold acidic methanol. Self-Validation Check: The reaction must remain below 0°C to prevent exothermic degradation.

  • Workup: Neutralize carefully with saturated NaHCO

    
    , concentrate under reduced pressure, and extract with dichloromethane to isolate methyl 4,4-dimethoxybutanoate.
    

Step 2: Basic Saponification

  • Hydrolysis: Dissolve the intermediate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 2 hours. Causality: Basic conditions selectively hydrolyze the ester without affecting the acetal.

  • Controlled Isolation: Cool the mixture to 0°C. Carefully acidify with 1M HCl only until pH 4 is reached .

  • Extraction: Extract immediately with ethyl acetate (3x). Self-Validation Check: If the pH drops below 4, or if the aqueous layer is left standing, the acetal will rapidly cleave. Immediate extraction is the critical success factor for this route.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate to yield 4,4-dimethoxybutanoic acid (86% overall yield).

NefWorkflow Step1 1. Nitronate Formation NaOMe / MeOH, RT Step2 2. Modified Nef Reaction Dropwise into H2SO4/MeOH, -10°C Step1->Step2 Nitronate intermediate Step3 3. Basic Saponification NaOH (aq) / MeOH, RT Step2->Step3 Methyl 4,4-dimethoxybutanoate Step4 4. Isolation Acidify to pH 4 & Extract (EtOAc) Step3->Step4 Sodium 4,4-dimethoxybutanoate

Figure 2: Step-by-step experimental workflow for the modified Nef reaction cascade.

Protocol B: Buffered Oxidation of 4,4-Dimethoxybutan-1-ol

If the primary alcohol is the only available starting material, a buffered oxidation must be used [3].

  • Reagent Preparation: Dissolve 4,4-dimethoxybutan-1-ol (1.0 eq) in a biphasic mixture of acetonitrile and sodium phosphate buffer (pH 6.8). Causality: The buffer neutralizes acidic byproducts generated during oxidation, protecting the acetal.

  • Oxidation: Add a catalytic amount of TEMPO (0.1 eq), followed by the stoichiometric addition of (Diacetoxyiodo)benzene (BAIB) (2.2 eq). Stir at room temperature.

  • Monitoring: Monitor the disappearance of the primary alcohol via TLC (KMnO

    
     stain).
    
  • Quenching: Quench with saturated aqueous sodium thiosulfate to neutralize residual oxidants. Adjust to pH 4 and extract immediately with dichloromethane.

Conclusion

For the synthesis of 4,4-dimethoxybutanoic acid, the Modified Nef Cascade (Route A) is the objectively superior method. By leveraging anhydrous methanolic trapping, it elegantly circumvents the instability of the intermediate aldehyde, delivering an 86% yield that is highly scalable for drug development applications. While oxidation of 4,4-dimethoxybutan-1-ol (Route B) is viable, the strict requirement for pH buffering introduces scale-up complexities that process chemists must carefully manage.

References

  • Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores . University of Greenwich. 1

  • INTRAMOLECULAR MICHAEL REACTIONS OF VINYLNITROSO . The Pennsylvania State University. 2

  • An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 4,4-Dimethoxybutan-1-ol . BenchChem. 3

  • The method for preparing 4 chlorine 7H pyrrolo-es [2,3 d] pyrimidines . Google Patents. 4

Sources

Validation

A Comparative Guide to the Validation of 4,4-Dimethoxybutanoic Acid Purity for Pharmaceutical Applications

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the quality of a final Active Pharmaceutical Ingredient (API) is not merely a product of its final pur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the quality of a final Active Pharmaceutical Ingredient (API) is not merely a product of its final purification step; it is the culmination of rigorously controlled quality at every stage of its synthesis. Intermediates and starting materials, such as 4,4-dimethoxybutanoic acid (CAS: 35848-90-9), are foundational pillars upon which the safety and efficacy of the final drug product are built. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the API's pharmacological profile, inducing toxicity, or affecting its stability.

Therefore, the validation of analytical procedures for purity assessment is not just a regulatory formality but a scientific necessity.[1] This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of 4,4-dimethoxybutanoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for method selection and execution. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which emphasizes that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose.[1][2]

We will explore and compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Quantification

HPLC is the gold standard for purity and assay determination in pharmaceutical quality control due to its high precision, accuracy, and versatility.[3] For a polar, non-volatile compound like 4,4-dimethoxybutanoic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices: The core of a successful RP-HPLC method lies in controlling the ionization state of the analyte. 4,4-dimethoxybutanoic acid contains a carboxylic acid moiety, which will be ionized (deprotonated) at neutral or basic pH. This ionic form exhibits poor retention on non-polar C18 stationary phases, leading to broad peaks and unreliable quantification. By acidifying the mobile phase (e.g., with formic or phosphoric acid), we suppress this ionization, ensuring the analyte remains in its neutral, more retentive form. This results in sharp, symmetrical peaks, which are essential for accurate integration and quantification, in line with USP <1225> validation standards.[4]

Detailed Experimental Protocol: RP-HPLC with UV Detection
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A gradient or isocratic elution can be developed. For this guide, we will use an isocratic mixture of 40:60 (Acetonitrile: 0.1% Phosphoric Acid).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) at 210 nm. The carboxyl group offers weak but sufficient absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4,4-dimethoxybutanoic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0. This confirms the system is performing adequately before proceeding.[4]

  • Analysis and Calculation:

    • Inject the Standard Solution and Sample Solution.

    • Calculate the purity of the sample using the area percent method for impurities or by comparing the main peak area to that of the reference standard for an assay.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution sst System Suitability Test (5 Replicate Injections) prep_standard->sst prep_sample Prepare Test Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard sst->inject_std Pass inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity / Assay and %RSD integrate->calculate

Caption: Workflow for HPLC purity analysis of 4,4-dimethoxybutanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Profiling

While HPLC is ideal for the main component, GC-MS excels at separating and identifying volatile or semi-volatile impurities that may originate from starting materials or side reactions during synthesis.[6] Direct analysis of 4,4-dimethoxybutanoic acid by GC is challenging due to its polarity and low volatility.

Causality Behind Experimental Choices: To overcome these challenges, chemical derivatization is required.[7] Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. MSTFA replaces the active, acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This transformation dramatically increases the compound's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer then provides high-specificity detection, allowing for the identification of unknown impurities by comparing their mass spectra to libraries like the National Institute of Standards and Technology (NIST) database.[8]

Detailed Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 5 mg of the 4,4-dimethoxybutanoic acid sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of MSTFA.[7]

    • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[6]

    • Mass Spectrometer: Operate in full scan mode (e.g., m/z 40-500) for impurity identification. For quantification, Selected Ion Monitoring (SIM) mode would be used for enhanced sensitivity.[5]

  • Data Analysis:

    • Identify the main peak corresponding to the TMS-derivatized 4,4-dimethoxybutanoic acid.

    • Identify impurity peaks by searching their mass spectra against the NIST library.

    • Quantify impurities using the area percent method, assuming a response factor of 1 for initial assessment.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add MSTFA & Heat (60°C, 30 min) dissolve->derivatize inject Inject into GC-MS derivatize->inject run_gcms Execute GC Oven Program & MS Acquisition inject->run_gcms integrate Integrate Chromatogram run_gcms->integrate identify Identify Impurities via MS Library Search integrate->identify quantify Quantify Impurities (Area %) identify->quantify

Caption: Workflow for GC-MS impurity profiling with derivatization.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment of each atom in the molecule. For purity validation, ¹H NMR is particularly powerful as a primary ratio method. Quantitative NMR (qNMR) can determine the purity of a substance with high accuracy by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

Causality Behind Experimental Choices: Unlike chromatographic techniques that rely on separating components over time, NMR provides a snapshot of all proton-containing species in the sample. The area of each signal is directly proportional to the number of protons it represents.[10] This fundamental principle allows for direct quantification without the need for a reference standard of the analyte itself, provided a stable, non-interfering internal standard is used. This makes qNMR a powerful tool for certifying the purity of reference materials or for analyzing samples where a specific impurity standard is not available.

Detailed Experimental Protocol: ¹H qNMR for Purity Assay
  • Materials:

    • Internal Standard (IS): Maleic acid or another suitable certified reference material with known purity and signals in a clear region of the spectrum.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 4,4-dimethoxybutanoic acid and 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard quantitative ¹H NMR experiment.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for quantitative work) to ensure full relaxation.

      • Pulse Angle: 90°.

      • Scans: 16 or more for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal from 4,4-dimethoxybutanoic acid (e.g., the singlet from the two -OCH₃ groups at ~3.2 ppm) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the internal standard

Logical Relationship of Validation Methods

Validation_Strategy Topic Purity Validation of 4,4-Dimethoxybutanoic Acid NMR NMR Spectroscopy (Identity & Assay) Topic->NMR Confirms Structure HPLC HPLC-UV (Assay & Purity) Topic->HPLC Quantifies Purity GCMS GC-MS (Impurity Profile) Topic->GCMS Identifies Volatiles Report Comprehensive Certificate of Analysis NMR->Report Definitive ID HPLC->Report Assay Result GCMS->Report Impurity List

Caption: Interrelation of analytical techniques for comprehensive purity validation.

Comparative Analysis of Methodologies

The selection of an analytical method is always guided by its intended purpose.[11] For 4,4-dimethoxybutanoic acid, a multi-faceted approach is necessary for complete characterization, as summarized in the table below.

Parameter HPLC-UV GC-MS (with Derivatization) Quantitative NMR (qNMR)
Primary Purpose Assay, quantification of known and unknown non-volatile impurities.Identification and quantification of volatile/semi-volatile impurities.Absolute purity determination, structural confirmation.
Specificity Moderate to high; relies on chromatographic separation.Very high; combines chromatographic separation with mass fragmentation patterns.Very high; provides unique structural fingerprint.
Typical LOD/LOQ LOQ typically ~0.05% for impurities.[12]Can reach sub-ppm levels, especially in SIM mode.[13]Typically ~0.1% for impurities.
Precision (%RSD) Excellent (<2.0% for assay).[14]Good (<10% for trace impurities).Excellent (<1.0% for assay).
Sample Preparation Simple dissolution.Multi-step: dissolution and chemical derivatization.Simple dissolution with internal standard.
Key Advantage Robust, precise, and widely available for routine QC.Excellent for identifying process-related volatile impurities (e.g., residual solvents).Primary method for absolute quantification without a specific analyte reference standard.
Key Limitation May not detect non-chromophoric or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity.Lower throughput, requires high-field instrument, less sensitive than MS for trace analysis.

Conclusion

The validation of purity for a pharmaceutical intermediate like 4,4-dimethoxybutanoic acid is not a task for a single analytical technique but requires a strategic combination of orthogonal methods. HPLC serves as the robust foundation for routine quality control, providing precise assay and impurity values. GC-MS acts as a crucial investigative tool, uncovering volatile impurities that could be missed by liquid chromatography. Finally, NMR spectroscopy stands as the ultimate arbiter of identity and can provide a highly accurate, absolute measure of purity.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile. This not only satisfies stringent regulatory requirements from bodies like the FDA and EMA but also upholds the fundamental principle of pharmaceutical science: ensuring the quality, safety, and efficacy of medicines from the ground up.[1][11]

References

  • Vertex AI Search. (2025).
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  • U.S. Food and Drug Administration. (2024, March). Q2(R2)
  • Simson Pharma Limited. (n.d.). 4,4-dimethoxybutanoic acid | CAS No- 35848-90-9.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IntuitionLabs. (2026, February 28). ICH Q2(R2)
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  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Daksh S., et al. (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics Publishing Group.
  • Phenomenex. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages.
  • NETZSCH Analyzing & Testing. (2020, July 22).
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  • Phcogj.com. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Clendinen, C. S., et al. (2015).
  • BenchChem. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • Banti, C. N., et al. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-(4-Methoxyphenyl)butanoic acid | 4521-28-2.
  • PubMed. (2024, July 18). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • AA Blocks. (n.d.). 35848-90-9 | MFCD06208352 | 4,4-Dimethoxybutanoic acid.
  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • ResearchGate. (2025, August 9). A validated HPLC method for the determination of dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylene dioxybiphenyl-2,2′-dicarboxylate (DDB) with fluorescence detection....
  • ResearchGate. (n.d.). Identification of butanoic, hexanoic and octanoic acids by GC-MS.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
  • Pakistan Journal of Pharmaceutical Sciences. (2019, July). GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis.
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Comparative

Comparative Study of Acetal Protecting Groups for Butanoic Acid

Introduction: The Rationale for Acetal Esters In the synthesis of complex aliphatic molecules, butanoic acid often requires protection to mask its acidic proton. Failure to do so results in the rapid quenching of basic r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Acetal Esters

In the synthesis of complex aliphatic molecules, butanoic acid often requires protection to mask its acidic proton. Failure to do so results in the rapid quenching of basic reagents (e.g., LDA, Grignard reagents) and unwanted side reactions during peptide or polyketide couplings[1]. While standard alkyl esters (such as methyl or ethyl butanoate) are robust, their deprotection demands harsh saponification (strong aqueous base) or vigorous acid hydrolysis. These conditions are frequently incompatible with delicate, late-stage synthetic intermediates.

To achieve orthogonal chemoselectivity, chemists utilize acetal protecting groups —specifically alkoxymethyl esters (like MOM and MEM) and tetrahydropyranyl (THP) esters[2]. Because the ester oxygen is bonded directly to an acetal or hemiacetal carbon, these groups possess a unique reactivity profile: they are completely stable to strong bases and mild reducing agents, yet they can be cleaved under remarkably mild acidic conditions[3].

Mechanistic Causality & Group Selection

Choosing between a THP, MOM, or MEM ester for butanoic acid depends entirely on the required conditions for installation and the desired threshold for acidic cleavage[4].

Tetrahydropyranyl (THP) Ester
  • Causality of Protection: The THP group is installed via the acid-catalyzed addition of butanoic acid to 3,4-dihydro-2H-pyran (DHP). The reaction proceeds through a highly electrophilic oxocarbenium intermediate. Because this is an equilibrium process, using a slight molar excess of DHP drives the reaction to quantitative yield.

  • Structural Nuance: THP protection generates a chiral center at the anomeric carbon. While this is trivial for simple butanoic acid, it can create diastereomers in complex chiral molecules, complicating NMR analysis.

  • Cleavage: THP esters are the most acid-labile of the group, easily cleaved by dilute acetic acid or pyridinium p-toluenesulfonate (PPTS) in methanol.

Methoxymethyl (MOM) Ester
  • Causality of Protection: Unlike THP, MOM esters are installed via an

    
     alkylation. Butanoic acid is first deprotonated by a non-nucleophilic base (e.g., DIPEA) to form the highly nucleophilic butanoate anion, which then displaces the chloride of chloromethyl methyl ether (MOM-Cl). This avoids the use of acid catalysts during protection, making it the superior choice if the starting material is highly acid-sensitive.
    
  • Cleavage: MOM esters require moderate acid for cleavage (e.g., 10% Trifluoroacetic acid in dichloromethane)[3].

2-Methoxyethoxymethyl (MEM) Ester
  • Causality of Protection: MEM esters are installed similarly to MOM esters (via MEM-Cl). However, the added ether oxygen in the MEM tail allows for bidentate chelation.

  • Cleavage: This chelation enables MEM esters to be selectively cleaved by Lewis acids (such as

    
     or 
    
    
    
    ) under non-aqueous conditions, offering a distinct orthogonal deprotection pathway compared to THP and MOM.
Critical Distinction: Esters vs. Orthoesters

It is a common misconception that acetal esters protect the carbonyl carbon from nucleophilic attack. They do not. MOM, MEM, and THP esters protect the hydroxyl proton. The carbonyl remains fully susceptible to strong nucleophiles like lithium aluminum hydride (


) or Grignard reagents. If true nucleophilic resistance is required for butanoic acid, it must be converted into an orthoester  (e.g., the OBO protecting group), which completely masks the carbonyl oxidation state[1].

Comparative Performance Data

Protecting GroupStructure TypeProtection ReagentsDeprotection ReagentsBase StabilityAcid StabilityNucleophile Stability
THP Ester Cyclic Hemiacetal EsterDHP,

-TsOH (cat.)
Mild aqueous acid (AcOH/

)
HighVery LowLow (Reacts with RMgX)
MOM Ester Acyclic Acetal EsterMOM-Cl, DIPEAModerate acid (TFA/DCM)HighModerateLow (Reacts with RMgX)
MEM Ester Acyclic Acetal EsterMEM-Cl, DIPEALewis Acids (

,

)
HighModerateLow (Reacts with RMgX)
OBO Orthoester Bicyclic OrthoesterOxetane deriv.,

Mild aqueous acidHighModerateHigh (Inert to RMgX)

Visualizations of Logical Workflows and Mechanisms

G Start Protecting Butanoic Acid Req What is the primary synthetic requirement? Start->Req Nuc Resistance to Nucleophiles (e.g., Grignards, LiAlH4) Req->Nuc Mild Mild Acidic Deprotection (Base-stable) Req->Mild Ortho Orthoester (e.g., OBO) Masks the carbonyl completely Nuc->Ortho THP THP Ester (Lowest acid threshold) Mild->THP Avoid bases during setup MOM MOM Ester (Moderate acid threshold) Mild->MOM Standard setup MEM MEM Ester (Lewis acid cleavable) Mild->MEM Requires orthogonal cleavage

Decision matrix for selecting the appropriate acetal or orthoester protecting group for butanoic acid.

Mech BA Butanoic Acid DHP DHP (Acid Cat.) BA->DHP MOMCl MOM-Cl (Base Cat.) BA->MOMCl Oxo Oxocarbenium Intermediate DHP->Oxo Protonation THPE THP Butanoate Oxo->THPE Nucleophilic Attack SN2 SN2 Transition State MOMCl->SN2 Deprotonation MOME MOM Butanoate SN2->MOME Alkylation

Mechanistic pathways for the synthesis of THP and MOM esters from butanoic acid.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation metrics.

Protocol 1: Synthesis of Butanoic Acid THP Ester

Objective: Install a highly acid-labile protecting group without the use of basic reagents.

  • Reaction Setup: Dissolve butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Catalyst & Reagent Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq). Dropwise, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Causality & Execution: The catalytic acid protonates the DHP to form the reactive oxocarbenium ion. Stir the mixture for 2 hours, allowing it to warm to room temperature.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is validated when the highly polar butanoic acid spot (

    
    , stains yellow with bromocresol green) completely disappears, replaced by a non-polar THP ester spot (
    
    
    
    , UV inactive, stains brown with
    
    
    ).
  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Causality: This neutralizes the acid catalyst immediately, preventing the equilibrium from shifting backward and prematurely deprotecting the ester during concentration. Extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol 2: Synthesis of Butanoic Acid MOM Ester

Objective: Install a moderately acid-labile protecting group via base-catalyzed alkylation.

  • Reaction Setup: Dissolve butanoic acid (1.0 eq) in anhydrous DCM at 0 °C.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and stir for 10 minutes. Causality: DIPEA deprotonates the acid to form the highly nucleophilic butanoate anion, priming it for the

    
     attack.
    
  • Alkylation: Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.2 eq). (Caution: MOM-Cl is a known carcinogen; execute strictly in a fume hood).

  • Self-Validation (Workup): After stirring for 4 hours at room temperature, wash the organic layer with 1M HCl, followed by water and brine. The 1M HCl wash removes excess DIPEA. The survival of the product through the 1M HCl wash validates the moderate acid stability of the MOM ester compared to the THP ester.

Protocol 3: General Acidic Deprotection
  • Execution: Dissolve the protected butanoate in a 10% solution of Trifluoroacetic acid (TFA) in DCM (for MOM) or a 10% Acetic acid solution in water/THF (for THP).

  • Validation: Deprotection is validated by the return of the bromocresol green-active spot on TLC (indicating the free carboxylic acid) and the evaporation of the volatile acetal byproducts (formaldehyde/methanol for MOM, or 5-hydroxypentanal derivatives for THP) under high vacuum.

References

  • Title: Protecting group - Wikipedia Source: Wikipedia URL:[Link]

  • Source: Google Patents (EP1926768B1)
  • Title: Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Sources

Validation

Analytical Validation of HPLC Methods for 4,4-Dimethoxybutanoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with short-chain, bifunctional aliphatic molecules. 4,4-Dimethoxybutanoic acid (CAS 35848-90-9) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with short-chain, bifunctional aliphatic molecules. 4,4-Dimethoxybutanoic acid (CAS 35848-90-9) is a prime example. Widely utilized as a versatile C4 building block in the synthesis of pyrrole pyrimidine derivatives and complex heterocyclic systems[1], this molecule presents a dual challenge for analytical chemists:

  • Optical Invisibility: The molecule lacks a conjugated π-system or aromatic ring. Its only chromophore is the terminal carboxyl group, which absorbs weakly in the deep UV range (~200–210 nm).

  • Chemical Lability: The molecule contains a dimethyl acetal group that is highly sensitive to acidic hydrolysis[2]. Traditional reversed-phase HPLC methods often rely on strong acids (e.g., 0.1% TFA, pH ~2.0) to suppress the ionization of carboxylic acids. Exposing 4,4-dimethoxybutanoic acid to these conditions risks on-column degradation, converting the acetal into an aldehyde.

This guide objectively compares available high-performance liquid chromatography (HPLC) detection strategies and provides a comprehensive, self-validating protocol for the optimal method based on the latest[3].

Method Comparison: Selecting the Optimal Detection Strategy

When analyzing aliphatic acids lacking strong chromophores, laboratories typically evaluate three primary chromatographic strategies. The table below summarizes the quantitative performance and operational trade-offs of each approach.

Quantitative Performance Comparison
Analytical ParameterDirect HPLC-UV (210 nm)Derivatization + HPLC-UVHPLC-CAD (Charged Aerosol)
Detection Mechanism Carboxyl absorbancePhenacyl ester absorbanceMass-based particle charge
Limit of Detection (LOD) ~5.0 µg/mL~0.05 µg/mL~0.2 µg/mL
Linearity (

)
0.991 (Linear)0.998 (Linear)0.999 (Power-fit)
Sample Prep Time < 5 mins~60 mins< 5 mins
Acetal Degradation Risk High (if TFA is used)Moderate (reagent dependent)Low (buffered conditions)
Method Robustness Low (Baseline drift)Moderate (Reaction variance)High (Universal response)
Causality in Method Selection
  • Direct HPLC-UV (210 nm): This method is highly susceptible to baseline drift during gradient elution because common mobile phases (like acetonitrile) exhibit changing background absorbance at low wavelengths. The resulting poor Signal-to-Noise (S/N) ratio makes reliable quantification impossible at low concentrations.

  • Pre-column Derivatization: Reacting the carboxylic acid with a reagent like p-bromophenacyl bromide introduces a strong chromophore, drastically improving sensitivity. However, this violates the principle of a self-validating, high-throughput system. The multi-step reaction introduces variability (incomplete conversion, side reactions) and increases turnaround time.

  • HPLC-CAD: emerges as the optimal choice. CAD is a near-universal, mass-based technique that measures any non-volatile analyte independently of its chemical structure[4]. Because 4,4-dimethoxybutanoic acid is non-volatile, it forms stable particles after the mobile phase is nebulized and evaporated, yielding high sensitivity without the need for derivatization.

MethodSelection Start 4,4-Dimethoxybutanoic Acid Analysis CheckChrom Does it have a strong chromophore? Start->CheckChrom NoChrom No (Only Carboxyl Group) CheckChrom->NoChrom Opt1 Direct HPLC-UV (Low Wavelength 210nm) NoChrom->Opt1 Opt2 Derivatization + HPLC-UV (e.g., PBPB) NoChrom->Opt2 Opt3 HPLC-CAD (Charged Aerosol Detection) NoChrom->Opt3 Res1 Poor Sensitivity, Baseline Drift Opt1->Res1 Res2 High Sensitivity, Complex Prep, Acetal Risk Opt2->Res2 Res3 High Sensitivity, Direct Analysis, Universal Opt3->Res3 Optimal Optimal Choice: HPLC-CAD Res3->Optimal

Figure 1: Decision matrix for selecting the optimal HPLC detection method for 4,4-dimethoxybutanoic acid.

Optimized HPLC-CAD Experimental Protocol

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow.

Mechanistic Choices: We utilize 10 mM Ammonium Formate adjusted to pH 3.8. Why? The pKa of the carboxylic acid is approximately 4.8. At pH 3.8, the acid is predominantly protonated, ensuring strong retention on the C18 stationary phase. Crucially, pH 3.8 is mild enough to prevent the hydrolysis of the acid-labile dimethyl acetal group during the chromatographic run. Furthermore, ammonium formate is completely volatile, an absolute prerequisite for CAD to prevent detector fouling and high background noise[5].

Step-by-Step Methodology
  • System Preparation: Equip the HPLC with a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo). Set the CAD evaporator temperature to 35°C and the data collection rate to 10 Hz. Ensure the nitrogen gas supply is regulated at the manufacturer's recommended pressure.

  • Chromatographic Conditions:

    • Column: High-purity C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) stable at mid-pH ranges.

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.8 with dilute formic acid).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • System Suitability Testing (Self-Validation): Before analyzing unknown samples, inject a 50 µg/mL working standard six consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is

    
     and the theoretical plate count is 
    
    
    
    .
  • Sample Analysis: Dilute synthesized 4,4-dimethoxybutanoic acid samples in Mobile Phase A to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Analytical Validation Framework

The revised , effective June 2024, mandates a lifecycle approach to method validation, emphasizing robustness and phase-appropriate scientific justification[3]. Validating the HPLC-CAD method for 4,4-dimethoxybutanoic acid requires specific adaptations, particularly regarding linearity.

ICHQ2R2 Method HPLC-CAD Method Spec Specificity (Matrix & Impurities) Method->Spec LinRange Linearity & Range (Power-law fit allowed) Method->LinRange AccPrec Accuracy & Precision (Recovery & RSD) Method->AccPrec LODLOQ LOD & LOQ (S/N Evaluation) Method->LODLOQ Robust Robustness (Flow, Temp, pH) Method->Robust Valid Validated Method Spec->Valid LinRange->Valid AccPrec->Valid LODLOQ->Valid Robust->Valid

Figure 2: ICH Q2(R2) analytical method validation lifecycle for HPLC-CAD procedures.

Validation Parameters & Acceptance Criteria
  • Specificity: Demonstrate that the 4,4-dimethoxybutanoic acid peak is completely resolved from the solvent front, synthetic precursors, and degradation products (e.g., 4-oxobutanoic acid). Resolution (

    
    ) must be 
    
    
    
    .
  • Linearity and Range: Unlike UV detectors, CAD response is inherently non-linear over wide concentration ranges due to the physics of particle charging. ICH Q2(R2) explicitly permits the use of non-linear calibration models[6]. A power-function transformation (

    
    ) or a quadratic fit should be applied over the range of 50% to 150% of the nominal concentration. The correlation coefficient (
    
    
    
    ) of the transformed data must be
    
    
    .
  • Accuracy (Recovery): Spike known amounts of 4,4-dimethoxybutanoic acid into a synthetic matrix blank at 80%, 100%, and 120% levels. Acceptance criterion: Mean recovery of 98.0% – 102.0%.

  • Precision: Assess Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). Acceptance criterion: %RSD

    
    .
    
  • LOD and LOQ: Determine based on the Signal-to-Noise (S/N) ratio. LOD is established at S/N

    
     and LOQ at S/N 
    
    
    
    . For this CAD method, the expected LOQ is
    
    
    µg/mL.
  • Robustness: Deliberately vary the flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and mobile phase pH (
    
    
    units). The method must consistently pass SST criteria under these variations, proving it is a resilient, self-validating system.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Material Identification by HPLC with Charged Aerosol Detection. LCGC International. Available at:[Link]

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Methods for 4,4-Dimethoxybutanoic Acid

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision, balancing cost, efficiency, safety, and environmental impact. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of plausible synthetic methodologies for the valuable building block, 4,4-dimethoxybutanoic acid. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and supplier information.

Introduction to 4,4-Dimethoxybutanoic Acid

4,4-Dimethoxybutanoic acid is a bifunctional molecule featuring a carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This structure makes it a versatile intermediate in the synthesis of more complex molecules, where the latent aldehyde can be revealed under acidic conditions for subsequent reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The strategic choice of its synthesis can significantly impact the overall cost and success of a multi-step synthetic campaign.

This guide will explore two primary strategies for the synthesis of 4,4-dimethoxybutanoic acid:

  • Strategy 1: Oxidation of a Precursor Alcohol (4,4-dimethoxybutan-1-ol) , which focuses on comparing the cost and efficiency of different oxidation reagents.

  • Strategy 2: A Multi-step Synthesis from an Inexpensive Feedstock (γ-Butyrolactone) , providing a broader economic perspective from a readily available starting material.

Strategy 1: Oxidation of 4,4-Dimethoxybutan-1-ol

This approach utilizes the commercially available 4,4-dimethoxybutan-1-ol as the immediate precursor. The critical step is the selective oxidation of the primary alcohol to a carboxylic acid without cleaving the acid-sensitive dimethyl acetal. We will compare three common oxidation protocols.

Diagram of Strategy 1: Oxidation of 4,4-dimethoxybutan-1-ol

A 4,4-Dimethoxybutan-1-ol B 4,4-Dimethoxybutanoic Acid A->B Oxidation

Caption: General workflow for Strategy 1.

Method 1.1: Jones Oxidation

The Jones oxidation is a classic and powerful method for converting primary alcohols to carboxylic acids.[1][2] The reagent, prepared from chromium trioxide and sulfuric acid in acetone, is inexpensive and the reaction is typically high-yielding and rapid.[3]

Experimental Protocol:

  • To a stirred solution of 4,4-dimethoxybutan-1-ol (1.0 eq) in acetone at 0 °C, add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation.

Causality Behind Experimental Choices:

  • The reaction is performed at 0 °C initially to control the exothermic nature of the oxidation.

  • The persistence of the orange color of Cr(VI) indicates that the alcohol has been consumed.

  • Isopropanol is used to quench the excess toxic Cr(VI) reagent, reducing it to the less harmful Cr(III).

Cost-Benefit Analysis:

FactorAnalysis
Cost Low . Chromium trioxide is a very inexpensive bulk chemical.[1][4][5][6][7]
Yield & Purity High yield is typical for this reaction.[8] However, the harsh acidic conditions can lead to the hydrolysis of the dimethyl acetal, forming 4-oxobutanoic acid as a significant impurity, which can complicate purification.
Safety High Hazard . Jones reagent is highly toxic, corrosive, and carcinogenic.[9] Extreme caution and appropriate personal protective equipment are mandatory.
Environmental Impact Very Poor . The generation of stoichiometric amounts of chromium waste is a major drawback, making this method environmentally unfriendly and costly for waste disposal on a large scale.
Scalability Poor . While the reaction itself is scalable, the management of large quantities of chromium waste and the exothermic nature of the reaction present significant challenges for industrial-scale production.[10]
Method 1.2: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in combination with a stoichiometric oxidant like bleach (NaOCl) and sodium chlorite (NaClO2), provides a much milder and "greener" alternative for the oxidation of primary alcohols to carboxylic acids.[7][11][12]

Experimental Protocol:

  • In a biphasic system of acetonitrile and phosphate buffer (pH 6.7), dissolve 4,4-dimethoxybutan-1-ol (1.0 eq), TEMPO (0.01 eq), and sodium chlorite (1.5 eq).

  • To the stirred solution, add a solution of sodium hypochlorite (bleach, 0.01 eq) dropwise at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • The biphasic system and controlled pH help to maintain the stability of the acetal group.

  • Sodium hypochlorite initiates the catalytic cycle by oxidizing TEMPO, while sodium chlorite is the terminal oxidant that converts the intermediate aldehyde to the carboxylic acid. This two-oxidant system is highly efficient.

  • Sodium thiosulfate is used to quench any remaining oxidizing agents.

Cost-Benefit Analysis:

FactorAnalysis
Cost Moderate . The main cost driver is the TEMPO catalyst, though it is used in catalytic amounts.[13][14][15] Sodium chlorite and bleach are relatively inexpensive.[16][17][18][19][20]
Yield & Purity Good to Excellent . This method is known for its high yields and chemoselectivity, minimizing the risk of acetal cleavage. Purity is generally high.
Safety Moderate Hazard . While the reagents are less toxic than chromium compounds, bleach and sodium chlorite are corrosive and strong oxidizers that must be handled with care.
Environmental Impact Good . This method is considered a "green" oxidation as it avoids heavy metals. The byproducts are generally benign salts. The atom economy can be quite high.[21][22][23]
Scalability Good to Excellent . TEMPO-catalyzed oxidations are well-established in industrial settings and are amenable to scale-up.[21]
Method 1.3: Two-Step Swern/Pinnick Oxidation

This sequence involves the mild oxidation of the alcohol to the aldehyde using the Swern protocol, followed by a selective oxidation of the aldehyde to the carboxylic acid with the Pinnick oxidation.

Experimental Protocol:

  • Step 1: Swern Oxidation

    • To a solution of oxalyl chloride (1.1 eq) in dichloromethane at -78 °C, add DMSO (2.2 eq) dropwise.

    • After 15 minutes, add a solution of 4,4-dimethoxybutan-1-ol (1.0 eq) in dichloromethane.

    • Stir for 30 minutes, then add triethylamine (5.0 eq).

    • Allow the reaction to warm to room temperature, then quench with water.

    • Extract with dichloromethane, wash with dilute HCl and brine, dry, and concentrate to obtain the crude 4,4-dimethoxybutanal.

  • Step 2: Pinnick Oxidation

    • Dissolve the crude aldehyde in a mixture of t-butanol and 2-methyl-2-butene.

    • Add an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate.

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and extract with an organic solvent to isolate the final product.

Causality Behind Experimental Choices:

  • The Swern oxidation is performed at very low temperatures (-78 °C) to control the reactivity of the activated DMSO species and prevent side reactions.[24][25]

  • Triethylamine acts as a base to facilitate the elimination reaction that forms the aldehyde.

  • In the Pinnick oxidation, 2-methyl-2-butene is used as a scavenger for the hypochlorite byproduct, which can otherwise lead to unwanted side reactions.

Cost-Benefit Analysis:

FactorAnalysis
Cost High . This is a two-step process requiring multiple reagents, including the relatively expensive oxalyl chloride and 2-methyl-2-butene.[26][27][28][29][30][31][32][33][34]
Yield & Purity Excellent . Both steps are known for their high yields and exceptional chemoselectivity, making this a very reliable, albeit lengthy, route. Purity of the final product is typically very high.
Safety Moderate Hazard . The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which has an extremely unpleasant odor.[35] Oxalyl chloride is also toxic and corrosive. The reaction requires careful temperature control.
Environmental Impact Poor to Moderate . The atom economy is relatively low due to the use of stoichiometric reagents in both steps. The generation of dimethyl sulfide is a significant drawback.[36][37]
Scalability Moderate . The need for cryogenic temperatures and the evolution of gas in the Swern oxidation can pose challenges for large-scale production.

Strategy 2: Multi-step Synthesis from γ-Butyrolactone

For large-scale production, starting from a cheap and abundant feedstock like γ-butyrolactone is often more economical, despite the higher number of steps.

Diagram of Strategy 2: Synthesis from γ-Butyrolactone

A γ-Butyrolactone B Methyl 4-hydroxybutanoate A->B Methanolysis C Methyl 4-oxobutanoate B->C Oxidation D Methyl 4,4-dimethoxybutanoate C->D Acetalization E 4,4-Dimethoxybutanoic Acid D->E Saponification

Caption: Proposed workflow for Strategy 2.

Experimental Protocol (Proposed):

  • Methanolysis: Reflux γ-butyrolactone with methanol and a catalytic amount of sulfuric acid to yield methyl 4-hydroxybutanoate.

  • Oxidation: Oxidize the primary alcohol of methyl 4-hydroxybutanoate to the aldehyde using a mild oxidant like PCC or a TEMPO-catalyzed system to produce methyl 4-oxobutanoate.[38][39][40]

  • Acetalization: React methyl 4-oxobutanoate with trimethyl orthoformate and a catalytic amount of acid to form methyl 4,4-dimethoxybutanoate.[9][41]

  • Saponification: Hydrolyze the methyl ester with aqueous sodium hydroxide, followed by acidic workup, to yield the final product, 4,4-dimethoxybutanoic acid.

Cost-Benefit Analysis:

FactorAnalysis
Cost Very Low (on large scale) . The primary starting material, γ-butyrolactone, is a very inexpensive commodity chemical. The other reagents are also relatively cheap.
Yield & Purity Moderate to Good (overall) . Each step would need to have a high yield for the overall process to be efficient. Purification would be required at each step, potentially leading to material loss. The final purity would depend on the efficiency of the final purification.
Safety Moderate Hazard . The hazards would depend on the specific oxidant chosen in step 2. The other steps involve standard laboratory reagents with manageable risks.
Environmental Impact Moderate . The overall environmental impact would be the sum of the four steps. The choice of oxidant in step 2 would be the most significant factor. The atom economy of a multi-step synthesis is inherently lower than a single-step conversion.
Scalability Excellent . All the proposed steps are standard, well-understood chemical transformations that are amenable to large-scale industrial production.

Comparative Summary

MethodStarting MaterialReagent CostKey AdvantagesKey DisadvantagesOverall Recommendation
Jones Oxidation 4,4-Dimethoxybutan-1-olLowFast, high-yielding, cheap reagentHighly toxic Cr(VI) waste, harsh acidic conditions, poor for scale-upSuitable for small-scale lab synthesis where cost is the primary driver and waste disposal is manageable.
TEMPO Oxidation 4,4-Dimethoxybutan-1-olModerateMild conditions, high selectivity, "green"Higher catalyst cost, requires careful controlHighly recommended for both lab-scale and industrial production due to its excellent balance of efficiency, safety, and environmental friendliness.
Swern/Pinnick 4,4-Dimethoxybutan-1-olHighExcellent yield and purity, very mildTwo steps, expensive reagents, hazardous byproducts, cryogenic conditionsRecommended for the synthesis of high-purity material on a small to medium scale where cost is not the primary concern and substrate is sensitive.
From γ-Butyrolactone γ-ButyrolactoneLowVery low starting material cost, highly scalableMulti-step, requires process optimization, moderate overall yieldThe most cost-effective option for large-scale industrial production, provided the process is well-optimized.

Conclusion

For the synthesis of 4,4-dimethoxybutanoic acid, the TEMPO-catalyzed oxidation of 4,4-dimethoxybutan-1-ol emerges as the most balanced and advantageous method for a wide range of applications. It offers a combination of high yield, excellent selectivity, operational simplicity, and a favorable environmental profile, making it a superior choice to the hazardous Jones oxidation and the more complex and costly Swern/Pinnick sequence. For large-scale industrial manufacturing where the lowest possible cost is paramount, developing a multi-step process from γ-butyrolactone is a highly viable and recommended strategy. The ultimate choice will depend on the specific requirements of the project, including the desired scale, purity standards, budget, and environmental and safety regulations.

References

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  • Cycloöctanone. (n.d.).
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  • ChemicalBook. (n.d.). TEMPO.
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  • SOP: Jones Oxidation for Triptycene-9-Carboxaldehyde. (2023, July 20).
  • Wikipedia. (n.d.). Swern oxidation.
  • Thermo Scientific Chemicals. (n.d.). 2-Methyl-2-butene, 99+% 25 mL.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (n.d.).
  • MedchemExpress.com. (n.d.). Tempo.
  • BLD Pharm. (n.d.). 4-Amino-4-oxobutanoic acid.
  • Sigma-Aldrich. (n.d.). 4-oxobutanoic acid.
  • Scientific Laboratory Supplies. (n.d.). TEMPO, 98%.
  • MP Biomedicals. (n.d.). TEMPO.
  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • Achmem. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.
  • US EPA. (n.d.). Using Metrics to Drive Innovations in Green Chemistry and Engineering.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • CymitQuimica. (n.d.). CAS 692-29-5: 4-Oxobutanoic acid.
  • Alfa Chemistry. (2025, January 13). Jones Oxidation.
  • Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • ChemicalBook. (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety.
  • Method of making ketals and acetals. (n.d.).
  • Green metrics in mechanochemistry. (2023, September 11).
  • Sigma-Aldrich. (n.d.). Methyl 4-oxobutanoate 90.
  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate.

Sources

Validation

Spectroscopic Analysis &amp; Synthesis Monitoring: 4,4-Dimethoxybutanoic Acid

Executive Summary 4,4-Dimethoxybutanoic acid (CAS: 35848-90-9) serves as a critical "masked" aldehyde linker in drug development and bioconjugation. Its value lies in the dimethyl acetal functionality, which protects the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethoxybutanoic acid (CAS: 35848-90-9) serves as a critical "masked" aldehyde linker in drug development and bioconjugation. Its value lies in the dimethyl acetal functionality, which protects the reactive aldehyde group of succinic semialdehyde during peptide coupling or linker attachment.

This guide provides a technical comparison between the target acid and its two primary relevant species:

  • The Synthetic Precursor: Methyl 4,4-dimethoxybutanoate (Stable ester form).

  • The Degradant/Parent: Succinic semialdehyde (4-oxobutanoic acid).[1][2]

Key Technical Insight: The synthesis of 4,4-dimethoxybutanoic acid requires a delicate base-catalyzed hydrolysis of the methyl ester. Acidic conditions must be strictly avoided to prevent the collapse of the acetal back to the aldehyde. Spectroscopic monitoring (NMR/IR) is the only reliable method to validate the retention of the acetal group while confirming ester cleavage.

Part 1: The Comparative Triad (Precursor vs. Product vs. Degradant)

The following table outlines the structural and physicochemical differences critical for analytical differentiation.

FeaturePrecursor (Methyl Ester)Target Product (Free Acid)Degradant (Aldehyde)
Chemical Name Methyl 4,4-dimethoxybutanoate4,4-Dimethoxybutanoic acid4-Oxobutanoic acid
Functionality Protected Aldehyde / EsterProtected Aldehyde / Carboxylic AcidReactive Aldehyde / Carboxylic Acid
Critical Stability StableAcid-Sensitive (Acetal hydrolysis)Unstable (Polymerizes/Oxidizes)
Key NMR Feature Methyl Singlet (~3.6 ppm)Broad COOH ExchangeableAldehyde Triplet (~9.7 ppm)
Polarity (TLC) Low (High

)
High (Low

, streaks)
Variable

Part 2: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Profiling

H NMR is the definitive tool for monitoring the hydrolysis reaction. The disappearance of the ester methyl group and the persistence of the acetal methoxy groups are the pass/fail criteria.
Comparative

H NMR Data (400 MHz, CDCl

)
PositionProton TypePrecursor (Methyl Ester)

(ppm)
Target (Acid)

(ppm)
Degradant (Aldehyde)

(ppm)
Acetal Methine

4.38 (t) 4.42 (t) Absent
Acetal Methoxy

3.31 (s, 6H) 3.35 (s, 6H) Absent
Ester Methyl

3.67 (s, 3H) AbsentAbsent
Aldehyde

AbsentAbsent9.75 (t)

-Methylene

2.38 (t)2.45 (t)2.65 (t)

-Methylene

1.92 (q)1.95 (q)2.80 (t)
Acid Proton

Absent10.5 - 12.0 (br)10.5 - 12.0 (br)

Diagnostic Logic:

  • Success: Loss of signal at 3.67 ppm (Ester) + Retention of signals at 4.42/3.35 ppm (Acetal).

  • Failure (Deprotection): Loss of signals at 4.42/3.35 ppm + Appearance of signal at 9.75 ppm.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid "spot checks" during workup to confirm the carboxylic acid formation.

  • Ester Precursor: Sharp Carbonyl stretch (

    
    ) at 1735–1745 cm⁻¹ . No broad OH.
    
  • Target Acid: Broad O-H stretch (2800–3200 cm⁻¹ ) indicative of dimerization. Shifted Carbonyl stretch (

    
    ) to 1710–1725 cm⁻¹ .
    
  • Aldehyde Degradant: Appearance of Fermi resonance doublets (2720 & 2820 cm⁻¹ ) characteristic of aldehyde C-H stretching.

Part 3: Experimental Protocol (Self-Validating)

Synthesis of 4,4-Dimethoxybutanoic Acid via Selective Hydrolysis

Objective: Cleave the methyl ester without hydrolyzing the acid-sensitive dimethyl acetal. Scale: 10 mmol (approx. 1.62 g of precursor).

Reagents:
  • Methyl 4,4-dimethoxybutanoate (Precursor)[3][4]

  • Lithium Hydroxide (LiOH·H₂O) or NaOH (2.0 equiv)[5]

  • Solvent: THF/Water (3:1 v/v) - Crucial for homogeneity

  • Workup: 1M Citric Acid (Mild acid) or KHSO₄

Step-by-Step Workflow:
  • Solubilization: Dissolve 1.62 g (10 mmol) of methyl 4,4-dimethoxybutanoate in 15 mL THF.

  • Saponification: Add solution of LiOH (0.84 g, 20 mmol) in 5 mL water dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint 1 (TLC): Spot reaction mix vs. starting material (Eluent: 30% EtOAc/Hexane). Precursor (

      
      ) should disappear; Product stays at baseline.
      
  • Workup (The Critical Step):

    • Evaporate THF under reduced pressure (keep bath <40°C).

    • Dilute aqueous residue with 10 mL DCM (wash to remove unreacted ester).

    • Acidification: Cool the aqueous phase to 0°C. Carefully add 1M Citric Acid until pH reaches ~4-5.

    • Warning: Do NOT use HCl or H₂SO₄. Strong mineral acids will instantly cleave the acetal to the aldehyde.

  • Extraction: Extract immediately with EtOAc (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Yield: Expect 85-95% as a colorless viscous oil.

Part 4: Visualizing the Pathway & Logic

Diagram 1: Synthesis and Degradation Pathways

This diagram illustrates the "Safe Zone" (Basic conditions) versus the "Danger Zone" (Acidic conditions) for the acetal group.

SynthesisPath cluster_safe Safe Zone (Acetal Stable) Precursor Methyl 4,4-dimethoxybutanoate (Precursor) Intermediate Lithium 4,4-dimethoxybutanoate (Salt Form) Precursor->Intermediate LiOH / THF:H2O (Saponification) Target 4,4-Dimethoxybutanoic Acid (TARGET) Intermediate->Target Mild Acid (Citric) pH 4-5 Degradant Succinic Semialdehyde (DEGRADANT) Intermediate->Degradant Direct Acidification (pH < 2) Target->Degradant Strong Acid (HCl) or Heat

Caption: Reaction pathway showing the critical pH-dependent stability of the acetal group. Green arrows indicate the correct synthetic route; red dashed arrows indicate degradation risks.

Diagram 2: Spectroscopic Decision Tree

Use this flowchart to interpret NMR data during reaction monitoring.

NMRLogic Start Analyze 1H NMR (CDCl3) CheckEster Singlet at 3.67 ppm? Start->CheckEster CheckAcetal Triplet at 4.42 ppm? CheckEster->CheckAcetal No Result_Precursor Incomplete Reaction (Precursor Present) CheckEster->Result_Precursor Yes CheckAldehyde Triplet at 9.75 ppm? CheckAcetal->CheckAldehyde No Result_Target SUCCESS: Pure Target Acid CheckAcetal->Result_Target Yes (Integrates 1H) CheckAldehyde->Result_Precursor No (Unclear) Result_Degraded FAILURE: Acetal Hydrolysis CheckAldehyde->Result_Degraded Yes

Caption: NMR decision tree for validating the purity of 4,4-dimethoxybutanoic acid.

References

  • PubChem. (n.d.).[6][7] 4,4-Dimethoxybutanoic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Royal Society of Chemistry. (2018). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. Retrieved March 1, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Methyl 4,4-dimethoxybutanoate Mass Spectrum. NIST Chemistry WebBook. Retrieved March 1, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4,4-dimethoxybutanoic Acid

This guide provides essential safety and logistical information for the proper disposal of 4,4-dimethoxybutanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 4,4-dimethoxybutanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste regulations.

While a specific Safety Data Sheet (SDS) for 4,4-dimethoxybutanoic acid was not located, the following guidance is based on information from structurally similar dimethoxy-substituted carboxylic acids.[1][2][3] It is imperative to handle this compound with caution, assuming it may present hazards similar to its analogs, which include skin and eye irritation, and potential harm if swallowed.[1][2]

Hazard Identification and Risk Assessment

Before handling 4,4-dimethoxybutanoic acid, it is crucial to understand its potential hazards. Based on related compounds, the primary risks are associated with its acidic nature and potential for irritation.[1][2]

  • Corrosivity: As a carboxylic acid, it is expected to be corrosive.

  • Irritation: May cause skin and serious eye irritation.[2][4]

  • Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[2][4]

  • Ingestion: May be harmful if swallowed.[1][3]

Incompatible Materials: Strong oxidizing agents, strong bases, and reactive metals should be avoided to prevent vigorous or exothermic reactions.[4][5]

Personal Protective Equipment (PPE)

To mitigate the risks identified, all personnel handling 4,4-dimethoxybutanoic acid must wear appropriate PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or spills.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Restrict Access: Prevent entry to the affected area.

Waste Disposal Workflow

The proper disposal of 4,4-dimethoxybutanoic acid waste is a multi-step process that must be followed to ensure regulatory compliance and safety. The general workflow is depicted in the diagram below.

A Waste Generation (4,4-dimethoxybutanoic acid) B Segregate Waste (Acidic, Non-halogenated Organic) A->B C Select Appropriate Container (HDPE, Glass) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Store in Designated Area (Secondary Containment, Ventilated) D->E F Arrange for Professional Disposal (Contact EHS) E->F G Final Disposal (Incineration or Landfill) F->G

Caption: Workflow for the safe disposal of 4,4-dimethoxybutanoic acid waste.

Step-by-Step Disposal Protocol

Waste Collection:

  • Segregation: Collect waste containing 4,4-dimethoxybutanoic acid separately from other waste streams, particularly bases, oxidizers, and metallic wastes.[6] It should be categorized as an acidic, non-halogenated organic waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "4,4-dimethoxybutanoic acid," and the approximate concentration and quantity.

Waste Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated, preferably within a chemical fume hood.

Neutralization (for dilute aqueous solutions only):

While generally not recommended without specific institutional approval, dilute aqueous solutions of 4,4-dimethoxybutanoic acid may be neutralized before disposal. This procedure should only be performed by trained personnel.[7]

  • Dilution: Dilute the acidic solution with a large volume of cold water in a suitable container.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, with constant stirring.[7]

  • pH Check: Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, and if permitted by local regulations and your institution's EHS, the solution may be poured down the drain with copious amounts of water.[8]

Final Disposal:

  • Professional Disposal Service: For pure 4,4-dimethoxybutanoic acid, concentrated solutions, and spill cleanup materials, disposal must be handled by a licensed hazardous waste disposal company.[1]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Regulatory Compliance

The disposal of 4,4-dimethoxybutanoic acid is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Adherence to these regulations and your institution-specific chemical hygiene plan is mandatory.

References

  • Thermo Fisher Scientific. (2025, September 6).
  • CymitQuimica. (2026, February 17).
  • (2025, December 22).
  • (2023, February 18). SDS US.
  • Sigma-Aldrich. (2025, April 30).
  • Thermo Scientific Chemicals. (n.d.). 5,6-Dimethoxyindole-2-carboxylic acid, 98%.
  • Benchchem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • Thermo Fisher Scientific. (2025, September 5).
  • DC Fine Chemicals. (n.d.).
  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Quora. (2019, March 25). What are your tips for disposing of acid safely?
  • AAT Bioquest. (n.d.). Safety Data Sheet for 7-Methoxycoumarin-3-carboxylic acid.
  • Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal.
  • ACS Publications. (2016, March 11).
  • Washington State University. (n.d.). Oxalic-Acid_2024-05-23.docx.
  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?
  • EPA. (n.d.). Hazardous Waste Codes.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Emory University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4,4-DIMETHOXYDIPHENYLMETHANE.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4,4-dimethoxybutanoic Acid

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides esse...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4,4-dimethoxybutanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and the integrity of your research.

Hazard Assessment and Engineering Controls

Primary Engineering Control: The Chemical Fume Hood

All work involving 4,4-dimethoxybutanoic acid must be conducted within a properly functioning chemical fume hood.[3][4][5] This is the most critical engineering control to minimize inhalation exposure to any potential vapors or aerosols. The sash of the fume hood should be kept as low as possible to maximize protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling potentially hazardous chemicals.[3][4] The following table outlines the minimum required PPE for handling 4,4-dimethoxybutanoic acid.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient.[3][4] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[4]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Always inspect gloves for any signs of degradation or punctures before use.[3] Double-gloving can be a prudent measure for added protection.
Body Flame-resistant lab coat or a chemical-resistant apronA lab coat should be worn at all times in the laboratory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[4]
Feet Closed-toe shoesNever wear open-toed shoes in a laboratory setting.[3]
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 4,4-dimethoxybutanoic acid.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Hazards Assess Potential Hazards (Corrosivity, Irritation) Select_PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle 4,4-dimethoxybutanoic acid in Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 1. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Goggles 2. Doff Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat Doff_Goggles->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands

Caption: Workflow for PPE selection, donning, and doffing.

Safe Handling and Operational Plan

A systematic approach to handling 4,4-dimethoxybutanoic acid is crucial for minimizing risks.

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition.[3] Have a spill kit accessible.

  • Weighing and Transfer : If the compound is a solid, handle it with care to avoid generating dust. If it is a liquid, use a funnel for transfers to prevent spills.[5]

  • Reaction Setup : When setting up reactions, ensure that all glassware is free of defects. Securely clamp all apparatus.

  • During the Reaction : Monitor the reaction closely from outside the fume hood. Keep the sash down.

  • Work-up and Purification : All steps of the reaction work-up and product purification should be carried out within the fume hood.

  • Post-Handling : After handling is complete, decontaminate the work area and any equipment used.[5] Wash your hands thoroughly with soap and water.[5]

Storage and Waste Disposal

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage
  • Store 4,4-dimethoxybutanoic acid in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed.[6][7]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[1]

Waste Disposal
  • All waste containing 4,4-dimethoxybutanoic acid should be considered hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the chemical waste through your institution's designated hazardous waste program.[5] Do not pour it down the drain.

Emergency Procedures

In the event of an emergency, a swift and informed response is vital.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a small spill within the fume hood, use an appropriate absorbent material from a spill kit. For larger spills, evacuate the area and contact your institution's emergency response team.[8]
Emergency Response Workflow

Emergency_Response Exposure Chemical Exposure Occurs Assess_Situation Assess the Situation (Type and Extent of Exposure) Exposure->Assess_Situation Skin_Contact Skin Contact Assess_Situation->Skin_Contact Eye_Contact Eye Contact Assess_Situation->Eye_Contact Inhalation Inhalation Assess_Situation->Inhalation Ingestion Ingestion Assess_Situation->Ingestion Flush_Skin Flush with Water for 15 min Remove Contaminated Clothing Skin_Contact->Flush_Skin Flush_Eyes Flush with Water for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water (If Conscious) Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Emergency response workflow for chemical exposure.

By adhering to these guidelines, researchers can handle 4,4-dimethoxybutanoic acid with a high degree of safety, ensuring personal well-being and the integrity of their scientific endeavors.

References

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Working with Corrosives Guideline. KAUST Health & Safety.
  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip.
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4,4-dimethoxybutanoic Acid
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